Product packaging for Org 43553(Cat. No.:CAS No. 501444-88-8)

Org 43553

Cat. No.: B1677481
CAS No.: 501444-88-8
M. Wt: 514.7 g/mol
InChI Key: UWTXKCMCTINMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ORG-43553 is the first low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N6O3S2 B1677481 Org 43553 CAS No. 501444-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501444-88-8

Molecular Formula

C24H30N6O3S2

Molecular Weight

514.7 g/mol

IUPAC Name

5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32)

InChI Key

UWTXKCMCTINMHD-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3H)Org 43553
5-amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide
Org 43553
Org-43553
Org43553

Origin of Product

United States

Foundational & Exploratory

Org 43553: A Technical Whitepaper on a Low Molecular Weight Luteinizing Hormone Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a pioneering, orally active, low molecular weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR). This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and preclinical efficacy. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of LMW gonadotropin receptor modulators. Quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's characteristics.

Introduction

The luteinizing hormone (LH) and human chorionic gonadotropin (hCG) are glycoprotein hormones crucial for reproductive function. They exert their effects by activating the LHCGR, a G protein-coupled receptor (GPCR). The therapeutic use of gonadotropins, such as hCG for inducing ovulation in assisted reproductive technologies, is limited by their high molecular weight, requiring parenteral administration. This compound, a thieno[2,3-d]pyrimidine derivative, emerged as the first orally bioavailable LMW agonist of the LH receptor, offering a potential paradigm shift in infertility treatment and other endocrine-related research.[1][2] This whitepaper delves into the core technical data and methodologies associated with the characterization of this compound.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterValueCell Line/SystemReference
Binding Affinity (KD) 2.4 ± 0.4 nMCHO-K1 cells expressing human LHCGR[3][4]
Maximal Binding (Bmax) 1.6 ± 0.2 pmol/mg proteinCHO-K1 cells expressing human LHCGR[3]
LHCGR Agonist Potency (EC50) 3.7 nMCHO cells with human LHCGR
FSHR Agonist Potency (EC50) 110 nMCHO cells with human FSHR
TSHR Agonist Potency (EC50) > 3 µMHEK293 cells with human TSHR
LH-induced PLC Inhibition (IC50) ~10 nMNot specified

Table 2: In Vivo Efficacy and Pharmacokinetics

ParameterSpeciesDosageEffectReference
Ovulation Induction Immature Mice50 mg/kg (p.o.)Triggered ovulation in 80% of animals
Testosterone Production Male Rats10-250 mg/kg (p.o.)Dose-dependent increase in testosterone levels
Fat Mass Reduction Male C57BL/6 MiceNot specifiedSignificant reduction in fat mass after 9 weeks
Energy Expenditure MiceNot specifiedAcutely increased oxygen consumption and energy expenditure
Oral Bioavailability RatsNot specified79%
Oral Bioavailability DogsNot specified44%
Elimination Half-life RatsNot specified3.4 hours
Predicted Human Half-life HumansNot specified15-30 hours

Mechanism of Action: Allosteric and Biased Agonism

This compound acts as an allosteric agonist, binding to the transmembrane domain of the LHCGR, in contrast to the endogenous ligands (LH and hCG) which bind to the large extracellular domain. This allosteric interaction leads to a biased signaling cascade. While this compound potently stimulates the Gs-adenylyl cyclase-cAMP pathway, comparable to the natural ligands, it only weakly activates the Gq-phospholipase C (PLC) pathway. In fact, at higher concentrations, this compound can inhibit LH-induced PLC activation. This signaling bias suggests that this compound stabilizes a receptor conformation that preferentially couples to Gαs.

This compound Signaling Pathway at the LHCGR cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LH/hCG LH/hCG LHCGR LHCGR LH/hCG->LHCGR Orthosteric Binding (Extracellular Domain) Org_43553_ext This compound Org_43553_ext->LHCGR Allosteric Binding (Transmembrane Domain) Gs Gαs LHCGR->Gs Strong Activation Gq Gαq LHCGR->Gq Weak/No Activation (Inhibited by this compound) AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates Cellular_Response_cAMP Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response_cAMP Cellular_Response_PLC Cellular Response PKC->Cellular_Response_PLC

This compound signaling at the LHCGR.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of this compound.

In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity (KD) and maximal binding capacity (Bmax) of a radiolabeled ligand to the LHCGR.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human LHCGR.

  • Radioligand: [3H]this compound.

  • Procedure:

    • Membrane Preparation: Culture CHO-K1-hLHCGR cells to confluence, harvest, and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

    • Saturation Binding: Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]this compound. Non-specific binding is determined in a parallel set of incubations containing a high concentration of unlabeled this compound.

    • Incubation: Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine KD and Bmax.

In Vitro Functional Assay (cAMP-Luciferase Reporter)

This assay measures the ability of this compound to stimulate the cAMP signaling pathway.

  • Cell Line: CHO-K1 cells co-transfected with the human LHCGR and a cAMP response element (CRE)-luciferase reporter gene.

  • Procedure:

    • Cell Plating: Seed the cells in 96-well plates and allow them to attach overnight.

    • Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist (e.g., recombinant human LH).

    • Incubation: Incubate for a defined period (e.g., 4 hours) to allow for gene expression.

    • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

    • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

In Vivo Ovulation Induction in Immature Mice

This protocol assesses the in vivo efficacy of this compound in inducing ovulation.

  • Animal Model: Immature female BDF1 mice (e.g., 20 days old).

  • Procedure:

    • Follicular Stimulation: Prime the mice with a subcutaneous injection of human menopausal gonadotropin (hMG), such as Humegon, to stimulate follicular growth.

    • Compound Administration: After a set period (e.g., 48 hours), administer a single oral dose of this compound or a positive control (e.g., hCG, subcutaneously).

    • Ovulation Assessment: After a further incubation period (e.g., 24 hours), euthanize the animals and excise the oviducts.

    • Oocyte Counting: Place the oviducts in saline and count the number of ovulated oocytes under a microscope.

    • Data Analysis: Compare the number of ovulated oocytes in the this compound-treated group to the control groups.

Experimental and Developmental Workflow

The development of a novel compound like this compound follows a logical progression from initial discovery to preclinical and clinical evaluation.

Drug Discovery and Development Workflow for this compound cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_invitro_details cluster_invivo_details HTS High-Throughput Screening (Thienopyrimidine Library) Lead_Opt Lead Optimization (Structure-Activity Relationship) HTS->Lead_Opt Identifies Hits In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Selects Candidate (this compound) In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo Confirms Potency & Selectivity Binding Binding Assays (Kd) In_Vitro->Binding Functional Functional Assays (EC50) In_Vitro->Functional Selectivity Selectivity Panels (FSHR, TSHR) In_Vitro->Selectivity Tox Toxicology Studies In_Vivo->Tox Demonstrates Efficacy Ovulation Ovulation Models (Mice, Rats) In_Vivo->Ovulation Testosterone Testosterone Production (Rats) In_Vivo->Testosterone PK Pharmacokinetics (Bioavailability, T1/2) In_Vivo->PK Phase_I Phase I Trials (Safety & PK in Humans) Tox->Phase_I Establishes Safety Profile

Workflow for this compound discovery and development.

Conclusion and Future Directions

This compound stands as a landmark molecule in the field of gonadotropin receptor pharmacology. Its characterization as an orally active, allosteric, and biased agonist of the LHCGR has provided invaluable tools and insights for reproductive biology and endocrinology. The preclinical data demonstrate its potential to induce ovulation and stimulate steroidogenesis, offering a more convenient alternative to injectable gonadotropins. Furthermore, recent findings suggesting its role in promoting leanness and energy expenditure open up new avenues for its therapeutic application in metabolic disorders. Future research should focus on further elucidating the structural basis of its allosteric modulation and biased signaling, as well as exploring its full therapeutic potential beyond reproductive health.

References

The Core Structure and Allosteric Mechanism of Org 43553: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a potent, orally active, and signaling-selective small molecule agonist of the human Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). As a thieno[2,3-d]pyrimidine derivative, its unique allosteric mechanism of action, which favors the cyclic adenosine monophosphate (cAMP) signaling pathway over the phospholipase C (PLC) pathway, has positioned it as a significant tool in reproductive pharmacology research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core structure of this compound, its physicochemical properties, and detailed experimental protocols for its characterization. Furthermore, it elucidates its mechanism of action through signaling pathway diagrams and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide, is a complex heterocyclic molecule.[1] Its core is a thienopyrimidine scaffold, a key feature for its biological activity.[2]

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
Molecular Formula C₂₄H₃₀N₆O₃S₂
Molecular Weight 514.7 g/mol
CAS Number 501444-88-8
Appearance Solid powder
IUPAC Name 5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
InChI Key UWTXKCMCTINMHD-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=C(N)C2=C(S1)C(=NC(=N2)SC)C3=CC=CC(=C3)NC(=O)CN4CCOCC4

Mechanism of Action: An Allosteric Modulator of the LHCGR

This compound functions as a positive allosteric modulator of the LHCGR, a G-protein coupled receptor (GPCR).[4] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the receptor, this compound binds to an allosteric site within the transmembrane (TM) domain. This interaction stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways.

A key feature of this compound is its biased agonism. While LH and hCG activate both the Gs-adenylyl cyclase-cAMP and the Gq-phospholipase C (PLC) pathways, this compound preferentially activates the cAMP pathway, with minimal to no activation of the PLC pathway. In fact, it can act as an antagonist of LH-induced PLC activation.

Org43553_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LH/hCG LH/hCG LHCGR Extracellular Domain Transmembrane Domain Intracellular Domain LH/hCG->LHCGR:ext Orthosteric Binding Org_43553 Org_43553 Org_43553->LHCGR:tm Allosteric Binding PLC Phospholipase C Org_43553->PLC Inhibits (LH-induced) Gs Gs LHCGR:int->Gs Activates Gq Gq LHCGR:int->Gq Activates (LH/hCG) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Steroidogenesis, Ovulation PKA->Cellular_Response_cAMP Leads to Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Induces Cellular_Response_PLC Other Responses Ca2->Cellular_Response_PLC Leads to

Figure 1: this compound Allosteric Modulation of LHCGR Signaling.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies.

Table 2: In Vitro Activity of this compound

ParameterReceptorCell LineValue
EC₅₀ (cAMP signaling) Human LHCGRCHO3.7 nM
EC₅₀ (cAMP signaling) Human FSHRCHO110 nM
Kᵢ (Binding Affinity) Human LHCGRCHO2.4 ± 0.4 nM
Bₘₐₓ (Binding Capacity) Human LHCGRCHO1.6 ± 0.2 pmol/mg protein
IC₅₀ (LH-induced PLC inhibition) Human LHCGR-~10 nM

Table 3: Pharmacokinetic Properties of this compound

SpeciesAdministrationDoseBioavailabilityT₁/₂ (half-life)
RatOral50 mg/kg79%3.4 h
DogOral50 mg/kg44%-

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of this compound to the human LHCGR expressed in CHO cell membranes using [³H]this compound as the radioligand.

Materials:

  • CHO cells stably expressing human LHCGR

  • [³H]this compound

  • Unlabeled this compound

  • Assay Buffer: 25 mM Tris-HCl, pH 7.4, with 2 mM MgCl₂ and 0.1% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-hLHCGR cells.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or unlabeled this compound (for non-specific binding).

    • 50 µL of [³H]this compound (final concentration ~2.4 nM).

    • 100 µL of cell membrane suspension (containing ~20 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kᵢ values from competition binding curves using appropriate software.

Radioligand_Binding_Workflow start Start mem_prep Prepare CHO-hLHCGR Cell Membranes start->mem_prep plate_setup Set up 96-well plate: - Buffer/Unlabeled this compound - [3H]this compound - Membrane Suspension mem_prep->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation filtration Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Calculate Specific Binding and Determine Ki quantification->analysis end End analysis->end

Figure 2: Workflow for Radioligand Binding Assay.

cAMP Signaling Assay (CRE-Luciferase Reporter Assay)

This protocol describes the measurement of cAMP production in response to this compound in CHO cells stably expressing the human LHCGR and a cAMP Response Element (CRE)-luciferase reporter gene.

Materials:

  • CHO-K1 cells stably co-expressing hLHCGR and a CRE-luciferase reporter construct

  • This compound

  • Cell culture medium

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the CHO-hLHCGR-CRE-luciferase cells into a 96-well plate and allow them to attach overnight.

  • Compound Addition: Replace the medium with serum-free medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound and determine the EC₅₀ value using a sigmoidal dose-response curve fit.

cAMP_Assay_Workflow start Start cell_seeding Seed CHO-hLHCGR-CRE-luc cells in 96-well plate start->cell_seeding compound_addition Add varying concentrations of this compound cell_seeding->compound_addition incubation Incubate for 4-6 hours at 37°C compound_addition->incubation cell_lysis Lyse cells incubation->cell_lysis luminescence_measurement Add luciferase substrate and measure luminescence cell_lysis->luminescence_measurement data_analysis Plot dose-response curve and determine EC50 luminescence_measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for cAMP Signaling Assay.

In Vivo Ovulation Induction in Rats

This protocol details the procedure to assess the ability of orally administered this compound to induce ovulation in female rats.

Animals:

  • Adult female Wistar rats

Procedure:

  • Synchronization: Select rats in the proestrous stage of their estrous cycle.

  • LH Surge Blockade: Administer a GnRH antagonist (e.g., 10 µg/kg, s.c.) to block the endogenous LH surge.

  • Treatment: After 2 hours, administer this compound orally at various doses (e.g., 5-50 mg/kg) or vehicle control. A positive control group receiving hCG (e.g., 75 IU/kg, s.c.) should be included.

  • Ovum Collection: The following day, euthanize the rats and excise the oviducts.

  • Quantification: Flush the oviducts and count the number of oocytes under a microscope.

  • Data Analysis: Compare the number of oocytes in the this compound-treated groups to the control groups.

Conclusion

This compound stands as a pivotal molecule in the study of LHCGR function and the development of novel therapeutics for reproductive disorders. Its well-characterized structure, selective signaling profile, and oral bioavailability make it an invaluable tool for researchers. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the nuanced pharmacology of this compound and to aid in the design of future experiments in the field of endocrinology and drug development.

References

Org 43553: A Technical Deep Dive into the First Orally Active Luteinizing Hormone Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553, a low molecular weight, orally bioavailable, allosteric agonist of the luteinizing hormone receptor (LHR), represents a significant innovation in the field of reproductive medicine. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound. Detailed experimental protocols for key in vitro and in vivo studies are provided, and all quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this pioneering compound.

Introduction

The induction of ovulation is a cornerstone of many assisted reproductive technologies. For decades, this has been achieved through the parenteral administration of gonadotropins, primarily human chorionic gonadotropin (hCG) or recombinant luteinizing hormone (LH). While effective, the requirement for injections presents a significant burden for patients, impacting convenience and compliance. The development of a potent and selective, orally active small molecule agonist for the LH receptor has therefore been a long-standing goal in reproductive endocrinology.

This compound emerged from extensive research and development efforts as the first compound in its class to demonstrate clinical efficacy.[1] This thienopyrimidine derivative offers the potential to replace injectable gonadotropins for the induction of final oocyte maturation and ovulation, thereby transforming the patient experience in assisted reproduction. This whitepaper will delve into the technical details of its development, providing a valuable resource for researchers and drug development professionals in the field.

Physicochemical Properties and Synthesis

This compound, chemically known as tert-butyl 5-amino-2-(methylthio)-4-(3-(2-(morpholin-4-yl)acetamido)phenyl)thieno[2,3-d]pyrimidine-6-carboxamide, is a synthetic small molecule.[2] Its chemical structure and properties are summarized below.

PropertyValue
Chemical Formula C₂₄H₃₀N₆O₃S₂
Molecular Weight 514.66 g/mol
Appearance Solid
CAS Number 501444-88-8

The synthesis of this compound involves a multi-step process, the specifics of which are proprietary to the developing pharmaceutical company. The initial discovery stemmed from a screening program that identified a series of thieno[2,3-d]pyrimidine derivatives with agonistic activity at the LH receptor.[3]

Mechanism of Action: A Signaling-Selective Allosteric Agonist

The luteinizing hormone receptor is a member of the G-protein coupled receptor (GPCR) superfamily. The endogenous ligand, LH, binds to the large extracellular domain of the receptor, initiating a conformational change that leads to the activation of intracellular signaling pathways. The primary signaling cascade involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] A secondary pathway involving the Gq/11 alpha subunit can also be activated, leading to the stimulation of phospholipase C (PLC) and the generation of inositol triphosphate and diacylglycerol.

This compound exhibits a unique mechanism of action as a signaling-selective, allosteric agonist of the LHR.

  • Allosteric Binding: Unlike the endogenous ligand LH, this compound binds to a site within the transmembrane domain of the LHR. This allosteric binding site is distinct from the orthosteric site where LH binds. This means that this compound does not directly compete with LH for binding.

  • Signaling Selectivity: this compound preferentially activates the Gs-cAMP signaling pathway, which is crucial for mediating the physiological effects of LH, such as ovulation and steroidogenesis. It has been shown to be a poor activator of the Gq/11-PLC pathway and can even inhibit LH-induced PLC activation. This signaling bias may have clinical implications, potentially reducing the risk of certain side effects.

LHR_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular LH LH LHR Extracellular Domain Transmembrane Domain Intracellular Domain LH->LHR:ext Binds to Orthosteric Site Gs Gs LHR:int->Gs Activates Gq Gq LHR:int->Gq Activates Org_43553 Org_43553 Org_43553->LHR:tm Binds to Allosteric Site AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Physiological_Response Ovulation & Steroidogenesis PKA->Physiological_Response Leads to Other_Response Other Cellular Responses PLC->Other_Response Leads to

Fig. 1: LHR Signaling Pathways

Preclinical Pharmacology

The pharmacological profile of this compound has been extensively characterized in a range of preclinical models.

In Vitro Studies

The in vitro activity of this compound was assessed using engineered cell lines expressing the human LH, FSH, and TSH receptors.

Table 1: In Vitro Receptor Activity of this compound

ReceptorAssay TypeCell LineEndpointEC₅₀ (nM)
Human LH Receptor CRE-LuciferaseCHOLuciferase Activity3.7
Human FSH Receptor CRE-LuciferaseCHOLuciferase Activity110
Human TSH Receptor cAMP AccumulationHEK293cAMP Levels>3000
Human CRF1 Receptor CRE-LuciferaseCHOLuciferase ActivityNo Agonistic Effect

Experimental Protocol: CRE-Luciferase Reporter Assay in CHO Cells

A common method to assess the activation of Gs-coupled GPCRs like the LHR is the use of a cAMP Response Element (CRE) coupled to a luciferase reporter gene.

CRE_Luciferase_Workflow CHO_cells CHO cells stably expressing hLHR and CRE-Luciferase Plate_cells Plate cells in 96-well plates CHO_cells->Plate_cells Add_compound Add this compound or control compounds Plate_cells->Add_compound Incubate Incubate for a defined period (e.g., 4-6 hours) Add_compound->Incubate Lyse_cells Lyse cells and add luciferase substrate Incubate->Lyse_cells Measure_luminescence Measure luminescence using a luminometer Lyse_cells->Measure_luminescence Analyze_data Analyze data to determine EC50 values Measure_luminescence->Analyze_data

Fig. 2: CRE-Luciferase Assay Workflow
  • Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected with the human LHR and a CRE-luciferase reporter construct, are cultured in a suitable medium (e.g., F-12K medium with 10% fetal bovine serum and selection antibiotics).

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: Serial dilutions of this compound and a reference agonist (e.g., recombinant LH) are added to the cells.

  • Incubation: The plates are incubated for a specific period (typically 4-6 hours) at 37°C to allow for receptor activation and luciferase gene expression.

  • Lysis and Substrate Addition: A luciferase assay reagent containing cell lysis buffer and luciferin substrate is added to each well.

  • Luminescence Measurement: The luminescence signal, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The data are analyzed using a non-linear regression model to determine the EC₅₀ value for each compound.

In Vivo Studies

The in vivo efficacy of this compound was demonstrated in rodent models of ovulation induction and testosterone production.

Table 2: In Vivo Efficacy of this compound

SpeciesModelEndpointDose (p.o.)ResultCitation
Mouse Immature, Humegon-primedOvulation Induction50 mg/kgInduction of ovulation
Rat GnRH-antagonist treatedOvulation Induction5-50 mg/kgIncreased ovulation
Rat MaleTestosterone Production10-250 mg/kgIncreased testosterone levels

Experimental Protocol: Ovulation Induction in Immature Mice

This model is a standard method to assess the ovulatory potential of a compound.

Ovulation_Induction_Workflow Select_mice Immature female mice (e.g., 21-23 days old) Prime_follicles Administer PMSG or eCG to stimulate follicular growth Select_mice->Prime_follicles Administer_compound 48 hours post-priming, administer oral this compound or control Prime_follicles->Administer_compound Wait_for_ovulation Wait for 16-20 hours Administer_compound->Wait_for_ovulation Euthanize_and_dissect Euthanize mice and dissect oviducts Wait_for_ovulation->Euthanize_and_dissect Count_oocytes Flush oviducts and count the number of oocytes Euthanize_and_dissect->Count_oocytes

Fig. 3: Ovulation Induction Workflow
  • Animal Model: Immature female mice (e.g., BDF1 strain, 20 days of age) are used.

  • Follicular Stimulation: To mimic the development of pre-ovulatory follicles, mice are primed with an injection of pregnant mare serum gonadotropin (PMSG) or equine chorionic gonadotropin (eCG).

  • Compound Administration: Approximately 48 hours after priming, a single oral dose of this compound, formulated in a suitable vehicle (e.g., 10% Cremophor), is administered. A control group receives the vehicle alone, and a positive control group may receive an injection of hCG.

  • Oocyte Collection: About 16-20 hours after compound administration, the mice are euthanized. The oviducts are removed, and the cumulus-oocyte complexes are flushed out.

  • Oocyte Counting: The number of ovulated oocytes is counted under a microscope.

Experimental Protocol: Testosterone Production in Male Rats

This assay evaluates the ability of the compound to stimulate Leydig cell function in vivo.

  • Animal Model: Adult male rats (e.g., Wistar strain) are used.

  • Compound Administration: A single oral dose of this compound is administered.

  • Blood Sampling: Blood samples are collected at various time points post-dosing via a suitable method (e.g., tail vein or cardiac puncture at termination).

  • Testosterone Measurement: Serum or plasma is separated, and testosterone levels are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs demonstrated the oral bioavailability of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (p.o.)Oral Bioavailability (%)Elimination Half-life (h)
Rat 50 mg/kg793.4
Dog 50 mg/kg44-

Clinical Development

The promising preclinical profile of this compound led to its evaluation in human clinical trials.

Phase I Clinical Trial Design

First-in-human studies were conducted as randomized, placebo-controlled, single-rising-dose trials in healthy female volunteers. To assess the ovulatory potential, the endogenous LH surge was suppressed using a GnRH antagonist, and follicular development was supported by recombinant FSH.

Clinical Pharmacokinetics and Efficacy

Table 4: Clinical Pharmacokinetics and Efficacy of this compound

ParameterResult
Absorption Rapid, with peak concentrations reached within 0.5-1 hour
Elimination Half-life 30-47 hours
Minimal Effective Dose for Ovulation Induction 300 mg (single oral dose)
Ovulation Rate at 300 mg 83%

These proof-of-concept studies demonstrated that a single oral dose of this compound can effectively induce ovulation in pituitary-suppressed women.

Conclusion and Future Perspectives

This compound stands as a landmark achievement in the quest for non-invasive treatments for infertility. Its development has validated the concept of a small molecule, orally active LHR agonist for ovulation induction. The in-depth technical data presented in this whitepaper underscore the robust preclinical and clinical science that supported its progression.

The signaling-selective nature of this compound may offer a favorable safety profile compared to non-selective gonadotropins, a hypothesis that warrants further clinical investigation. The convenience of oral administration has the potential to significantly improve the quality of life for patients undergoing fertility treatments.

Future research in this area may focus on the development of second-generation LHR agonists with optimized pharmacokinetic and pharmacodynamic profiles. The detailed methodologies and data presented herein provide a valuable foundation for these future endeavors. The journey of this compound from a screening hit to a clinically effective molecule serves as a powerful example of innovation in drug discovery and development.

References

An In-depth Technical Guide to Org 43553: A Novel Luteinizing Hormone Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Org 43553 is a first-in-class, orally bioavailable, low molecular weight (LMW) allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1][2][3] Developed as a thienopyrimidine derivative, it functions as a potent mimic of Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), offering a potential oral alternative to the injectable gonadotropins currently used in assisted reproductive technology (ART) for the induction of ovulation.[1] Preclinical and clinical studies have demonstrated its efficacy in stimulating the LH receptor to induce oocyte maturation, ovulation, and testosterone production.[1] Notably, this compound exhibits signaling bias, preferentially activating the cyclic AMP (cAMP) pathway over the phospholipase C (PLC) pathway, which differentiates its mechanism from endogenous ligands. Its shorter half-life compared to hCG may also offer a clinical benefit by potentially reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).

Core Function and Mechanism of Action

This compound functions as a selective agonist for the Luteinizing Hormone Receptor, a G protein-coupled receptor (GPCR) pivotal for reproduction. Unlike the endogenous glycoprotein hormones LH and hCG which bind to the large extracellular N-terminal domain of the receptor, this compound acts as an allosteric modulator, interacting with the transmembrane endodomain.

This allosteric binding induces a conformational change in the receptor, leading to the preferential activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular concentrations of cyclic AMP (cAMP). This cAMP signaling cascade is the primary pathway responsible for the physiological responses to LH, including ovulation and steroidogenesis.

A key feature of this compound is its nature as a "signaling-selective" or "biased" agonist. While endogenous LH at nanomolar concentrations stimulates both the cAMP and the phospholipase C (PLC) pathways, this compound potently activates only the cAMP pathway. Furthermore, it acts as an inhibitor of LH-induced PLC activation, suggesting a distinct receptor conformation is stabilized by the compound.

G cluster_intracellular LHR LH Receptor (LHCGR) Gs Gs LHR->Gs Gq Gq LHR->Gq AC Adenylyl Cyclase cAMP cAMP Production AC->cAMP PLC Phospholipase C IP3_DAG IP3 / DAG Production PLC->IP3_DAG Gs->AC Activates Gq->PLC Activates LH LH / hCG (Endogenous Ligand) LH->LHR Binds Exodomain Org43553 This compound (Allosteric Agonist) Org43553->LHR Binds Endodomain Org43553->Gq Inhibits (LH-induced) Response Physiological Response (Ovulation, Steroidogenesis) cAMP->Response

Caption: Signaling pathway of this compound at the Luteinizing Hormone Receptor.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo models.

Table 1: In Vitro Activity and Receptor Selectivity
ReceptorAssay TypeParameterValueSpeciesReference
LH Receptor CRE-LuciferaseEC503.7 nMHuman
LH Receptor Radioligand BindingKD2.4 ± 0.4 nMHuman
LH Receptor Radioligand DisplacementKi3.3 nMHuman
LH Receptor Inhibition of LH-induced PLCIC50~10 nMHuman
FSH Receptor CRE-LuciferaseEC50110 nMHuman
TSH Receptor cAMP ImmunoassayEC50>3000 nMHuman
CRF1 Receptor CRE-LuciferaseActivityNo agonistic effectHuman
Table 2: Pharmacokinetic Parameters
SpeciesAdministrationBioavailability (%)Elimination Half-life (t1/2)Reference
Rat Oral79%3.4 hours
Dog Oral44%Not Specified
Human OralNot Specified30 - 47 hours
Table 3: In Vivo Efficacy
SpeciesDoseAdministrationPrimary EffectReference
Mouse 5-50 mg/kgOralTriggered ovulation
Rat 50 mg/kgOralInduced ovulation
Rat 10-250 mg/kgOralIncreased testosterone production
Human 300 mgOralOvulation induction (82-83% rate)

Key Experimental Protocols

Protocol: In Vitro LHR Agonist Activity Assay

This protocol outlines the method used to determine the potency of this compound at the human LH receptor.

  • Cell Line: A Chinese Hamster Ovary (CHO) cell line stably co-transfected with the human LH receptor and a reporter gene construct consisting of a cyclic-AMP Response Element (CRE) linked to the luciferase gene is used.

  • Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Preparation: this compound is serially diluted to create a range of concentrations for dose-response analysis. A reference agonist (e.g., recombinant human LH) is prepared similarly.

  • Incubation: The culture medium is replaced with the compound dilutions, and the cells are incubated for a specified period (e.g., 4 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

  • Data Analysis: The luminescence data is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect.

Protocol: In Vivo Ovulation Induction and Fertility Assessment in Rats

This protocol details the methodology to assess the ability of orally administered this compound to induce ovulation of fertile oocytes.

  • Animal Model: Immature or cyclic female Wistar rats are used. For studies in cyclic rats, the endogenous LH surge is often suppressed using a GnRH antagonist.

  • Compound Administration: this compound is formulated in a vehicle (e.g., 10% Cremophore in water) and administered as a single oral gavage at a specified dose (e.g., 25-50 mg/kg). Control groups receive vehicle or a standard treatment like subcutaneous hCG.

  • Mating: Following administration, female rats are co-housed with fertile male rats for mating.

  • Endpoint Assessment (Ovulation): A subset of animals is sacrificed approximately 24 hours post-dosing. The oviducts are flushed, and the number of ovulated oocytes is counted under a microscope.

  • Endpoint Assessment (Fertility): Mated females are monitored for pregnancy. On day 14 of gestation, the animals are sacrificed, and the uterus is examined to count the number of viable implanted fetuses and resorption sites. The ovaries are also examined for the number of corpora lutea.

  • Data Analysis: The ovulation rate (percentage of animals ovulating) and the mean number of oocytes/fetuses per animal are compared between the this compound group and control groups.

G A 1. Animal Selection (Female Wistar Rats) B 2. GnRH Antagonist Treatment (To suppress endogenous LH surge) A->B C 3. Group Allocation B->C D Group A: this compound (25 mg/kg, Oral Gavage) C->D Test E Group B: Vehicle Control (10% Cremophore, Oral Gavage) C->E Vehicle F Group C: Positive Control (hCG, Subcutaneous) C->F Control G 4. Mating Procedure (Co-house with fertile males) D->G E->G F->G H 5. Endpoint Assessment G->H I Fertility Assessment (Day 14 of Gestation) H->I Pathway 1 J Ovulation Count (~24h post-dose) H->J Pathway 2 K Count viable fetuses, resorption sites, and corpora lutea I->K L Flush oviducts and count oocytes J->L

Caption: Experimental workflow for in vivo ovulation and fertility assessment.

Potential Applications and Future Directions

The primary application for this compound is as an oral agent for the final maturation of follicles and ovulation induction in women undergoing infertility treatment. Its oral bioavailability represents a significant improvement in patient convenience over standard injectable hCG preparations. The compound's shorter half-life in humans compared to hCG (30-47 hours vs. 48-96 hours) may reduce the incidence and severity of OHSS, a serious complication of ovarian stimulation.

Beyond female infertility, this compound has been shown to stimulate testosterone production in male rats, suggesting potential applications in treating male hypogonadism. More recent research has also explored the role of LHCGR agonists like this compound in metabolism, with studies in mice indicating an ability to reduce fat mass and increase energy expenditure, opening a potential new therapeutic avenue for obesity.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of LMW LHCGR agonists and further exploring their safety and efficacy in larger clinical trials for various indications.

References

An In-depth Technical Guide to the Org 43553 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a pioneering, orally bioavailable, low molecular weight (LMW) allosteric agonist of the human luteinizing hormone receptor (LHR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the signaling pathway of this compound, its mechanism of action, and key experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LMW LHR agonists in reproductive medicine and beyond. This document details the signaling selectivity of this compound, quantitative parameters of its interaction with the LHR, and detailed protocols for its in vitro and in vivo characterization.

Introduction

The luteinizing hormone (LH) and its receptor (LHR) play a pivotal role in reproductive physiology, primarily in ovulation and steroidogenesis. Traditional therapies for inducing ovulation, such as the administration of human chorionic gonadotropin (hCG), require parenteral injection. The development of orally active LMW agonists for the LHR, such as this compound, represents a significant advancement in reproductive medicine, offering improved patient convenience and compliance. This compound is a thienopyrimidine derivative that acts as a potent and selective allosteric agonist of the LHR.

Mechanism of Action and Signaling Pathway

This compound exhibits a unique mechanism of action compared to the endogenous ligand, LH. While LH binds to the large extracellular N-terminal domain of the LHR, this compound interacts with an allosteric site within the transmembrane domain of the receptor. This allosteric binding induces a conformational change in the LHR, leading to the activation of downstream signaling pathways.

A key characteristic of this compound is its signaling selectivity. It preferentially activates the Gs-adenylyl cyclase-cyclic AMP (cAMP) pathway, which is the primary signaling cascade responsible for the physiological effects of LH. In contrast to LH, which can also activate the Gq-phospholipase C (PLC) pathway leading to inositol phosphate production, this compound is a weak activator of the PLC pathway. This signaling bias makes this compound a valuable tool for dissecting the specific roles of the cAMP pathway in LHR function.

Below is a diagram illustrating the signaling pathway of this compound in comparison to LH.

Org_43553_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular LH LH LHR Luteinizing Hormone Receptor (LHR) Extracellular Domain Transmembrane Domain LH->LHR:extracellular Orthosteric Binding Org_43553 This compound Org_43553->LHR:transmembrane Allosteric Binding Gs Gαs LHR->Gs Activation Gq Gαq LHR->Gq Weak Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Induction PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG

This compound allosteric activation of the LHR.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the LHR and its biological activity.

Table 1: In Vitro Binding and Functional Parameters

ParameterValueCell Line/SystemReference
EC50 (cAMP pathway) 3.7 nMCHO cells expressing human LHR[1]
Ki 3.3 nMCHO-K1 cell membranes expressing human LHR[2]
Kd ([3H]this compound) 2.4 ± 0.4 nMCHO-K1 cell membranes expressing human LHR[2][3][4]
Bmax ([3H]this compound) 1.6 ± 0.2 pmol/mg proteinCHO-K1 cell membranes expressing human LHR
EC50 (FSH Receptor) 110 nMCHO cells expressing human FSHR
EC50 (TSH Receptor) >3 µMHEK293 cells expressing human TSHR
IC50 (LH-induced PLC) ~10 nMNot specifiedNot specified

Table 2: In Vivo Efficacy

SpeciesModelDoseEffectReference
MouseImmature, PMSG-primed50 mg/kg (oral)Ovulation induction
RatGnRH antagonist-treated5-50 mg/kg (oral)Dose-dependent ovulation induction
RatMale10-250 mg/kg (oral)Increased testosterone levels
HumanHealthy female volunteers300 mg (oral)Ovulation induction

Table 3: Pharmacokinetic Parameters

SpeciesRouteDoseT1/2 (h)Bioavailability (%)Reference
RatIV5 mg/kg3.4-
RatOral50 mg/kg4.579
DogIV12.5 mg/kgNot specified-Not specified
DogOral50 mg/kgNot specified44
HumanOral25-900 mg30 - 47Not specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro cAMP Response Element (CRE) Luciferase Reporter Gene Assay

This assay quantifies the activation of the cAMP signaling pathway by measuring the expression of a luciferase reporter gene under the control of a CRE promoter.

Workflow Diagram:

CRE_Luciferase_Assay_Workflow Cell_Seeding Seed CHO-hLHR-CRE-Luc cells in 96-well plate Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Compound_Addition Add this compound or control compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 4-6 hours Compound_Addition->Incubation_2 Lysis_and_Substrate Lyse cells and add luciferase substrate Incubation_2->Lysis_and_Substrate Luminescence_Reading Measure luminescence Lysis_and_Substrate->Luminescence_Reading Data_Analysis Analyze data and determine EC50 Luminescence_Reading->Data_Analysis

Workflow for the CRE-Luciferase reporter assay.

Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human LHR and a CRE-luciferase reporter construct in F-12K medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Cell Seeding: Seed the cells into a 96-well white, clear-bottom tissue culture plate at a density of 25,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., LH, forskolin) in assay buffer.

  • Compound Addition: Add 10 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Lysis and Substrate Addition: Equilibrate the plate and luciferase assay reagent (e.g., ONE-Glo™) to room temperature. Add 100 µL of the reagent to each well and mix.

  • Luminescence Measurement: After a 2-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd, Ki) and receptor density (Bmax) of this compound for the LHR.

Protocol:

  • Membrane Preparation: Homogenize CHO cells expressing the human LHR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Saturation Binding: In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

  • Competition Binding: Incubate a fixed amount of membrane protein and a fixed concentration of [3H]this compound with increasing concentrations of unlabeled this compound or other competing ligands.

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression. For saturation binding, determine Kd and Bmax. For competition binding, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Primary Leydig Cell Testosterone Production Assay

This ex vivo assay measures the ability of this compound to stimulate testosterone production in primary Leydig cells.

Protocol:

  • Leydig Cell Isolation: Isolate Leydig cells from the testes of adult mice or rats by enzymatic digestion (e.g., with collagenase) followed by purification on a Percoll gradient.

  • Cell Culture: Culture the purified Leydig cells in a suitable medium (e.g., DMEM/F-12) supplemented with serum or growth factors.

  • Compound Treatment: After an initial culture period, treat the cells with various concentrations of this compound or a positive control (e.g., hCG) for a defined period (e.g., 3-4 hours).

  • Supernatant Collection: Collect the culture supernatant.

  • Testosterone Measurement: Measure the concentration of testosterone in the supernatant using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the testosterone concentration against the compound concentration to determine the dose-response relationship.

In Vivo Ovulation Induction

This in vivo assay assesses the efficacy of orally administered this compound in inducing ovulation.

Protocol (Rat Model):

  • Animal Model: Use adult female rats with regular estrous cycles.

  • Ovulation Blockade: On the day of proestrus, administer a GnRH antagonist to block the endogenous LH surge and subsequent ovulation.

  • Compound Administration: Administer this compound orally at various doses. A positive control group receives a subcutaneous injection of hCG.

  • Oocyte Collection: The following day (estrus), sacrifice the animals and collect the oviducts.

  • Ovulation Assessment: Flush the oviducts and count the number of ovulated oocytes under a microscope.

  • Data Analysis: Compare the number of oocytes in the this compound-treated groups to the control groups.

Conclusion

This compound is a well-characterized, potent, and orally active allosteric agonist of the LHR with a distinct signaling profile. Its preferential activation of the cAMP pathway provides a valuable tool for studying LHR signaling and offers a promising therapeutic alternative to injectable gonadotropins for the induction of ovulation. The data and protocols presented in this guide provide a solid foundation for further research and development in the field of LHR modulation.

References

Org 43553: A Technical Whitepaper on a Novel Allosteric Agonist of the Luteinizing Hormone Receptor for Applications in Reproductive Endocrinology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a potent, orally active, low molecular weight allosteric agonist of the luteinizing hormone (LH) receptor. This document provides a comprehensive technical overview of its preclinical and clinical pharmacology, mechanism of action, and key experimental methodologies. This compound demonstrates high affinity and selectivity for the human LH receptor, activating the cyclic AMP (cAMP) signaling pathway. In preclinical models, it has been shown to induce ovulation and stimulate testosterone production. A first-in-human clinical trial has demonstrated its efficacy in inducing ovulation in healthy female volunteers. This whitepaper consolidates the available quantitative data, details experimental protocols, and provides visual representations of its signaling pathway and experimental workflows to serve as a valuable resource for researchers in reproductive endocrinology and drug development.

Introduction

The luteinizing hormone (LH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive function. Activation of the LH receptor by its endogenous ligand, LH, is essential for ovulation and the production of steroid hormones in the gonads. In assisted reproductive technologies, human chorionic gonadotropin (hCG), which also acts on the LH receptor, is commonly used to induce final follicular maturation and ovulation. However, the requirement for parenteral administration of these glycoprotein hormones has driven the search for orally bioavailable small molecule agonists. This compound has emerged as a significant development in this area, offering the potential for a more convenient, orally administered treatment for infertility.

Chemical and Physical Properties

This compound is a thienopyrimidine derivative with the following chemical identity:

  • Chemical Name: tert-butyl 5-amino-2-methylthio-4-(3-(2-(morpholin-4-yl)-acetamido)-phenyl)-thieno[2,3-d]pyrimidine-6-carboxamide hydrochloride[1]

  • Molecular Formula: C₂₄H₃₀N₆O₃S₂

  • Molecular Weight: 514.66 g/mol

The synthesis of this compound has been described in patent WO2003020726.[1]

Mechanism of Action

This compound functions as a positive allosteric modulator and agonist of the LH receptor. Unlike the endogenous ligands LH and hCG which bind to the large extracellular domain, this compound interacts with a distinct allosteric site within the transmembrane domain of the receptor.[2] This interaction stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways.

Signaling Pathway

The primary signaling pathway activated by this compound is the Gαs-adenylyl cyclase-cAMP pathway. Binding of this compound to the LH receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological responses of steroidogenesis and ovulation.[2]

Interestingly, this compound exhibits signaling bias. While it potently stimulates the cAMP pathway, it is a weak activator of the phospholipase C (PLC) pathway, which can also be activated by LH.[2]

LH_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Org_43553 This compound LHR LH Receptor Org_43553->LHR Binds to allosteric site G_Protein Gαs LHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Promotes Ovulation Ovulation PKA->Ovulation Promotes

Figure 1: Simplified signaling pathway of this compound at the LH receptor.

Quantitative Data

In Vitro Potency and Affinity
ParameterValueCell Line/SystemReference
EC₅₀ (LH Receptor) 3.7 nMCHO cells expressing human LH receptor
EC₅₀ (FSH Receptor) 110 nMCHO cells expressing human FSH receptor
EC₅₀ (TSH Receptor) >3 µMHEK293 cells expressing human TSH receptor
Kd ([³H]this compound) 2.4 ± 0.4 nMCHO-K1 cell membranes with human LH receptor
Bmax ([³H]this compound) 1.6 ± 0.2 pmol/mg proteinCHO-K1 cell membranes with human LH receptor
Preclinical Pharmacokinetics
SpeciesBioavailability (Oral)Half-life (t½)Reference
Rat 79%3.4 hours
Dog 44%Not Reported
Preclinical In Vivo Efficacy
Animal ModelDoseEffectReference
Immature Mice 50 mg/kg (p.o.)Ovulation Induction
GnRH-antagonist-treated Rats 5-50 mg/kg (p.o.)Dose-dependent increase in ovulation
Male Rats 10-250 mg/kg (p.o.)Increased testosterone levels
Clinical Efficacy
PopulationDoseEffectReference
Healthy Female Volunteers 300 mg (single oral dose)83% ovulation rate

Experimental Protocols

In Vitro LH Receptor Activation Assay

This assay is designed to measure the agonistic activity of compounds on the human LH receptor expressed in a stable cell line.

in_vitro_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Cell_Culture Culture CHO cells stably expressing human LH receptor and a CRE-luciferase reporter gene Plating Plate cells in 96-well plates Cell_Culture->Plating Compound_Addition Add serial dilutions of this compound (or other test compounds) Plating->Compound_Addition Incubation Incubate for 4 hours at 37°C Compound_Addition->Incubation Lysis_and_Substrate Lyse cells and add luciferase substrate Incubation->Lysis_and_Substrate Measurement Measure luminescence Lysis_and_Substrate->Measurement Data_Analysis Calculate EC₅₀ values from dose-response curves Measurement->Data_Analysis

Figure 2: Experimental workflow for the in vitro LH receptor activation assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human LH receptor and a cyclic AMP response element (CRE) driven luciferase reporter gene are cultured under standard conditions.

  • Cell Plating: Cells are harvested and seeded into 96-well microplates.

  • Compound Treatment: Serial dilutions of this compound are prepared and added to the cells. A positive control (e.g., recombinant human LH) and a vehicle control are included.

  • Incubation: The plates are incubated for 4 hours at 37°C in a humidified incubator.

  • Luminescence Detection: Following incubation, a luciferase substrate is added to the wells, and luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized and plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.

In Vivo Ovulation Induction in Rats

This protocol assesses the ability of this compound to induce ovulation in a GnRH-antagonist-treated rat model.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_evaluation Evaluation Animal_Model Use adult female rats with regular estrous cycles GnRH_Antagonist Administer a GnRH antagonist to block the endogenous LH surge Animal_Model->GnRH_Antagonist Compound_Admin Administer this compound orally at various doses (e.g., 5-50 mg/kg) GnRH_Antagonist->Compound_Admin Positive_Control Administer hCG subcutaneously as a positive control GnRH_Antagonist->Positive_Control Sacrifice Sacrifice animals the following day Compound_Admin->Sacrifice Positive_Control->Sacrifice Oviduct_Excision Excise oviducts Sacrifice->Oviduct_Excision Oocyte_Counting Count the number of ovulated oocytes under a microscope Oviduct_Excision->Oocyte_Counting

Figure 3: Experimental workflow for in vivo ovulation induction in rats.

Methodology:

  • Animal Model: Adult female rats with regular estrous cycles are used.

  • LH Surge Blockade: A GnRH antagonist is administered to prevent the natural pre-ovulatory LH surge.

  • Compound Administration: this compound is administered orally at a range of doses. A positive control group receives a subcutaneous injection of hCG.

  • Ovulation Assessment: The following morning, the animals are euthanized, and the oviducts are excised.

  • Oocyte Quantification: The number of oocytes in the ampullae of the oviducts is counted under a microscope to determine the ovulatory response.

Testosterone Production in Primary Mouse Leydig Cells

This ex vivo assay measures the effect of this compound on testosterone synthesis in primary Leydig cells.

Methodology:

  • Leydig Cell Isolation: Leydig cells are isolated from the testes of mature mice.

  • Cell Culture: The isolated cells are cultured in 96-well plates.

  • Compound Treatment: Various concentrations of this compound or a positive control (e.g., hCG) are added to the cells.

  • Incubation: The cells are incubated for a defined period (e.g., 4 hours) at 37°C.

  • Testosterone Measurement: The culture medium is collected, and the concentration of testosterone is determined using a suitable immunoassay.

Discussion and Future Directions

This compound represents a significant advancement in the field of reproductive endocrinology. Its oral bioavailability and potent agonistic activity at the LH receptor offer a promising alternative to injectable gonadotropins for ovulation induction. The preclinical data demonstrates a clear dose-dependent effect on ovulation and steroidogenesis, and the initial clinical data in humans is encouraging.

The allosteric and signaling-selective nature of this compound opens up new avenues for research into the nuanced regulation of the LH receptor. Further studies are warranted to fully elucidate the downstream signaling pathways and to explore the potential clinical implications of its signaling bias. The development of this compound and similar compounds could lead to more patient-friendly and potentially safer protocols for assisted reproductive technologies.

Conclusion

This compound is a well-characterized, orally active, allosteric agonist of the LH receptor with demonstrated efficacy in preclinical models and early clinical trials. Its unique mechanism of action and favorable pharmacokinetic profile make it a compelling candidate for further development in the treatment of infertility. This technical whitepaper provides a consolidated resource of the key data and methodologies related to this compound, intended to support ongoing research and development in the field of reproductive endocrinology.

References

Preclinical Pharmacology of Org 43553: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of Org 43553, a first-in-class, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2] this compound, a thienopyrimidine derivative, has been investigated as a potential replacement for subcutaneously administered human chorionic gonadotropin (hCG) in assisted reproductive technologies.[1][2] Its favorable pharmacokinetic profile and demonstrated in vivo efficacy make it a significant compound in the field of reproductive medicine.[1]

Core Pharmacological Properties

This compound acts as a potent and selective allosteric agonist of the human LH receptor (LHR). Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound interacts with the transmembrane domain of the receptor. This allosteric binding selectively activates the Gs/adenylyl cyclase/cAMP signaling pathway, with minimal to no activation of the Gq/phospholipase C (PLC) pathway that is also stimulated by LH.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell-based assays. It is a potent stimulator of the human LH receptor, with an EC50 in the low nanomolar range. Its selectivity has been assessed against other related glycoprotein hormone receptors.

ParameterValueCell Line/AssayReference
LH Receptor Agonism (EC50) 3.7 nMCHO cells expressing human LH-R and a CRE-luciferase reporter gene
1.7 nMEngineered in vitro system measuring cAMP production
FSH Receptor Agonism (EC50) 110 nMCHO-FSH receptor assay
TSH Receptor Agonism (EC50) > 3 µMHEK293-TSH receptor assay
CRF1 Receptor Agonism No agonistic effectCHO-CRF1 cell line
Binding Affinity (Kd) 2.4 ± 0.4 nMCHO-K1 cell membranes expressing human LH receptor
Maximum Binding Capacity (Bmax) 1.6 ± 0.2 pmol/mg proteinCHO-K1 cell membranes expressing human LH receptor
In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in animal models have demonstrated the oral bioavailability and in vivo efficacy of this compound in inducing physiological responses downstream of LH receptor activation.

Pharmacokinetic Parameters:

SpeciesRouteDoseBioavailabilityHalf-life (t½)Reference
Rat (female)Oral50 mg/kg79%3.4 h
Dog (female)Oral50 mg/kg44%-
HumanOral25-900 mg-30 - 47 h

Pharmacodynamic Effects:

Animal ModelEffectDoseReference
Immature MiceOvulation Induction5-50 mg/kg (p.o.)
Cyclic RatsOvulation Induction50 mg/kg (p.o.)
Male RatsIncreased Testosterone Production10-250 mg/kg (p.o.)
Male MiceReduction in fat mass, increased energy expenditure-

Signaling Pathway of this compound

This compound exhibits biased agonism, preferentially activating the cAMP pathway over the IP3 pathway upon binding to the LH receptor.

Org_43553_Signaling_Pathway cluster_membrane Cell Membrane LHR LH Receptor (LHR) AC Adenylyl Cyclase LHR->AC Activates PLC Phospholipase C (PLC) LHR->PLC Weakly/No Activation cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 / DAG PLC->IP3 Org43553 This compound (Allosteric Agonist) Org43553->LHR Binds to Transmembrane Domain LH LH/hCG (Endogenous Ligand) LH->LHR Binds to Extracellular Domain PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Steroid Steroidogenesis Gene->Steroid Ovulation Ovulation Steroid->Ovulation Ca Ca²⁺ Release IP3->Ca

Caption: this compound allosterically activates the LHR, leading to cAMP pathway stimulation.

Experimental Protocols

In Vitro Bioassays

LH Receptor Agonistic Activity Assay:

  • Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human LH receptor and a cyclic-AMP-response-element (CRE)-inducible luciferase gene was used.

  • Method: Cells were incubated with varying concentrations of this compound. Activation of the LH receptor leads to an increase in intracellular cAMP, which in turn activates the CRE-luciferase reporter gene.

  • Endpoint: Luciferase activity was measured as an indicator of receptor activation. The EC50 value was calculated from the dose-response curve.

Receptor Binding Assay:

  • Preparation: Cell membranes were prepared from CHO-K1 cells expressing the human LH receptor.

  • Radioligand: [3H]this compound was used as the radioligand.

  • Method: Equilibrium saturation binding assays were performed by incubating the cell membranes with increasing concentrations of [3H]this compound. Non-specific binding was determined in the presence of an excess of unlabeled this compound.

  • Endpoint: The dissociation constant (Kd) and the maximum number of binding sites (Bmax) were determined by Scatchard analysis of the saturation binding data.

In_Vitro_Workflow cluster_activity Agonist Activity Assay cluster_binding Receptor Binding Assay A1 CHO cells with hLHR & CRE-Luciferase A2 Incubate with This compound A1->A2 A3 Measure Luciferase Activity A2->A3 A4 Calculate EC50 A3->A4 B1 CHO cell membranes with hLHR B2 Incubate with [3H]this compound B1->B2 B3 Separate bound/ free radioligand B2->B3 B4 Determine Kd & Bmax B3->B4

Caption: Workflow for in vitro characterization of this compound.

In Vivo Models

Ovulation Induction in Rats:

  • Animal Model: Cyclic female Wistar rats.

  • Method: The endogenous LH surge was suppressed using a GnRH antagonist. Follicular development was stimulated with recombinant FSH. A single oral dose of this compound was administered to induce ovulation.

  • Endpoint: The number of ovulated oocytes in the ampulla was counted.

Testosterone Production in Male Rats:

  • Animal Model: Male Wistar rats.

  • Method: A single oral dose of this compound was administered. Blood samples were collected at various time points.

  • Endpoint: Serum testosterone levels were measured by radioimmunoassay.

Pharmacokinetic Studies in Rats and Dogs:

  • Animal Models: Female cannulated Wistar rats and female Beagle dogs.

  • Method: this compound was administered intravenously and orally. Blood samples were collected at regular intervals.

  • Analysis: Serum levels of this compound were measured by LC-MS/MS to determine pharmacokinetic parameters such as bioavailability and half-life.

In_Vivo_Workflow cluster_ovulation Ovulation Induction (Rat) cluster_testosterone Testosterone Production (Rat) cluster_pk Pharmacokinetics (Rat/Dog) O1 Suppress endogenous LH (GnRH antagonist) O2 Stimulate follicular growth (rFSH) O1->O2 O3 Administer this compound (p.o.) O2->O3 O4 Count ovulated oocytes O3->O4 T1 Administer this compound (p.o.) T2 Collect blood samples T1->T2 T3 Measure serum testosterone T2->T3 P1 Administer this compound (i.v. & p.o.) P2 Collect blood samples P1->P2 P3 Measure serum concentration (LC-MS/MS) P2->P3 P4 Calculate PK parameters P3->P4

Caption: Experimental workflows for in vivo evaluation of this compound.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, orally bioavailable, and selective allosteric agonist of the LH receptor. Its distinct mechanism of action, leading to biased signaling, and its demonstrated efficacy in relevant animal models of ovulation and steroidogenesis, highlight its potential as a convenient and effective alternative to injectable gonadotropins for the treatment of infertility. The shorter half-life compared to hCG may also offer a clinical advantage by potentially reducing the risk of ovarian hyperstimulation syndrome.

References

Org 43553: A Comprehensive Technical Review of its Effects on Testosterone Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 43553 is a potent, orally bioavailable, low-molecular-weight allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). This document provides an in-depth technical overview of the effects of this compound on testosterone production, compiling quantitative data, detailed experimental methodologies, and key signaling pathways. As a selective modulator of the LHCGR, this compound has demonstrated significant stimulatory effects on testicular steroidogenesis, positioning it as a compound of interest for further research and potential therapeutic applications.

Introduction

Luteinizing hormone (LH) is a pivotal regulator of reproductive function, primarily stimulating testosterone synthesis in testicular Leydig cells through its interaction with the LHCGR, a G-protein coupled receptor. This compound emerges as a synthetic mimetic of LH, offering the distinct advantage of oral administration. This guide delves into the core pharmacological characteristics of this compound, with a specific focus on its impact on testosterone biosynthesis.

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator and agonist of the LHCGR.[1][2] Unlike the endogenous ligand LH, which binds to the extracellular domain of the receptor, this compound interacts with the transmembrane domain.[2] This interaction stabilizes an active conformation of the receptor, primarily initiating the Gs alpha subunit-mediated signaling cascade.

Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA). PKA then phosphorylates a cascade of downstream targets, including steroidogenic acute regulatory (StAR) protein and various steroidogenic enzymes, ultimately leading to the conversion of cholesterol into testosterone within the Leydig cells. Notably, this compound is a signaling-selective agonist, potently activating the cAMP pathway with minimal to no stimulation of the phospholipase C (PLC) pathway.

Org_43553_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Org_43553 This compound LHCGR LHCGR (Transmembrane Domain) Org_43553->LHCGR Binds allosterically Gs Gs Protein LHCGR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates StAR StAR & Other Steroidogenic Enzymes PKA->StAR Phosphorylates/ Activates Cholesterol Cholesterol Testosterone Testosterone Cholesterol->Testosterone StAR & Enzymes

This compound signaling pathway in Leydig cells.

Quantitative Data on Testosterone Production

In vivo studies in male rats have demonstrated a dose-dependent increase in plasma testosterone levels following oral administration of this compound. The compound significantly elevates testosterone, with higher doses achieving levels comparable to those induced by human chorionic gonadotropin (hCG), a standard LHCGR agonist.

Treatment GroupTime PointMean Plasma Testosterone (nmol/L)
PlaceboBasal14.8 ± 1.0
This compound (10 mg/kg)4 h~34
This compound (50 mg/kg)1 h>90
4 h>90
8 h>90
This compound (250 mg/kg)1 h>90
4 h>90
8 h>90
hCG (1000 IU/kg)1 h>90
4 h>90
8 h>90
Data summarized from van de Lagemaat et al., 2008.

Experimental Protocols

In Vivo Testosterone Stimulation in Male Rats

This protocol outlines the methodology used to assess the in vivo efficacy of this compound on testosterone production.

4.1.1. Experimental Workflow

In_Vivo_Workflow Animal_Acclimation Acclimation of Adult Male Rats Grouping Randomization into Treatment Groups (n=3 per group) Animal_Acclimation->Grouping Dosing Oral Administration of this compound (10, 50, 250 mg/kg in 10% Cremophore) or Subcutaneous hCG (1000 IU/kg) Grouping->Dosing Blood_Sampling Blood Collection from Tail Vein (Pre-dose, 1, 4, 8h post-dose, and on days 1, 2, 4, 6, 7) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Testosterone_Assay Quantification of Plasma Testosterone (e.g., Radioimmunoassay) Plasma_Separation->Testosterone_Assay Data_Analysis Statistical Analysis of Testosterone Levels Testosterone_Assay->Data_Analysis

Workflow for in vivo testosterone stimulation study.

4.1.2. Detailed Methodology

  • Animals: Adult male Wistar rats are used for the study.

  • Housing and Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water. They are allowed to acclimate for a specified period before the experiment.

  • Grouping and Dosing: Rats are randomly assigned to treatment groups (n=3 per group): placebo (vehicle), this compound (10, 50, and 250 mg/kg), and hCG (1000 IU/kg). This compound is administered orally in a 10% Cremophore vehicle, while hCG is administered subcutaneously.

  • Blood Sampling: Blood samples are collected from the tail vein at multiple time points: 1 hour before administration, and 1, 4, and 8 hours post-administration on day 0, and then on subsequent days of the study.

  • Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C until analysis.

  • Testosterone Measurement: Plasma testosterone concentrations are determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

In Vitro Receptor Activation Assay

This protocol describes the methodology to assess the agonistic activity of this compound on the human LHCGR in a cell-based assay.

4.2.1. Experimental Workflow

In_Vitro_Workflow Cell_Culture Culture CHO-K1 cells stably expressing human LHCGR and a CRE-luciferase reporter Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Addition Add varying concentrations of this compound Cell_Seeding->Compound_Addition Incubation Incubate for 4 hours at 37°C Compound_Addition->Incubation Lysis_and_Reagent Add luciferase assay reagent Incubation->Lysis_and_Reagent Measurement Measure luminescence Lysis_and_Reagent->Measurement Data_Analysis Calculate EC50 values Measurement->Data_Analysis

Workflow for in vitro LHCGR activation assay.

4.2.2. Detailed Methodology

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express the human LHCGR and a cyclic-AMP response element (CRE) inducible luciferase reporter gene are used.

  • Cell Culture and Seeding: Cells are maintained in appropriate culture medium and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for receptor activation and subsequent luciferase gene expression.

  • Luminescence Measurement: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is used to generate dose-response curves and calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

Conclusion

This compound is a potent, orally active allosteric agonist of the LHCGR that effectively stimulates testosterone production in a dose-dependent manner. Its selective activation of the cAMP signaling pathway in Leydig cells underscores its targeted mechanism of action. The comprehensive data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of LHCGR agonists in various endocrine-related fields. Further studies are warranted to fully elucidate the clinical utility of this compound and similar compounds.

References

Allosteric Modulation of the Luteinizing Hormone Receptor by Org 43553: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the Luteinizing Hormone (LH) receptor by Org 43553, a small molecule agonist. The document collates key quantitative data, details experimental methodologies from seminal studies, and visualizes the signaling pathways and experimental workflows involved.

Introduction

The Luteinizing Hormone (LH) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in reproductive physiology.[1][2][3][4][5] Its endogenous ligands are the glycoprotein hormones LH and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the receptor. This compound is a low molecular weight, orally active, allosteric agonist of the LH receptor. It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric binding site of LH/hCG, and selectively activates downstream signaling pathways. This guide synthesizes the available data on this compound to serve as a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of this compound at the human LH receptor.

Table 1: Binding Affinity and Capacity of [3H]this compound

ParameterValueCell LineReference
KD2.4 ± 0.4 nMCHO-K1 expressing hLHR
Bmax1.6 ± 0.2 pmol/mg proteinCHO-K1 expressing hLHR
Ki3.3 nMNot Specified

Table 2: Functional Potency and Efficacy of this compound

ParameterValueAssayCell LineReference
EC50 (cAMP)1.7 nMcAMP productionEngineered system
EC50 (LH-R agonism)3.7 nMCRE-luciferaseCHO expressing hLHR
Intrinsic Activity0.8 (vs. rhLH)CRE-luciferaseCHO expressing hLHR
IC50 (LH-induced PLC)~10 nMPhospholipase C activityNot Specified

Table 3: Receptor Selectivity of this compound

ReceptorEC50AssayCell LineReference
FSH Receptor110 nM (0.11 µM)Agonist activityCHO-FSHR
TSH Receptor> 3000 nM (> 3 µM)Agonist activityHEK293-TSHR
CRF1 ReceptorNo agonistic effectAgonist activityCHO-CRF1

Signaling Pathways

This compound acts as a biased agonist, preferentially activating the Gαs-cAMP pathway while having minimal effect on or even inhibiting the Gαq-PLC pathway stimulated by the endogenous ligand.

G_protein_signaling cluster_LHR LH Receptor cluster_ligands Ligands cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers LHR LHR Gas Gαs LHR->Gas Activates Gaq Gαq LHR->Gaq Activates LH LH/hCG (Orthosteric Agonist) LH->LHR Binds to Extracellular Domain Org43553 This compound (Allosteric Agonist) Org43553->LHR Binds to Transmembrane Domain Org43553->Gaq Inhibits LH-induced activation AC Adenylyl Cyclase Gas->AC Stimulates PLC Phospholipase C Gaq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces

Figure 1: LH Receptor Signaling Pathways

Experimental Protocols

This section details the methodologies used to characterize the interaction of this compound with the LH receptor.

Cell Culture and Membrane Preparation
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor (hLHR) and a cAMP response element (CRE)-luciferase reporter gene were predominantly used. HEK293 cells stably expressing the human TSH receptor were used for selectivity assays.

  • Culture Conditions: Cells were cultured in standard appropriate media supplemented with fetal bovine serum and antibiotics.

  • Membrane Preparation: For binding assays, cell membranes were prepared by homogenizing cells in a buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The final pellet was resuspended in the assay buffer.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (KD) and density (Bmax) of this compound to the LH receptor.

binding_assay_workflow cluster_displacement Displacement Assay start Start incubation Incubate hLHR membranes with increasing concentrations of [3H]this compound start->incubation incubation_disp Incubate hLHR membranes with a fixed concentration of [3H]this compound and increasing concentrations of unlabeled competitor start->incubation_disp separation Separate bound and free radioligand via rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data using non-linear regression (one-site binding model) quantification->analysis analysis_disp Analyze data to determine Ki quantification->analysis_disp end Determine KD and Bmax analysis->end incubation_disp->separation analysis_disp->end

Figure 2: Radioligand Binding Assay Workflow
  • Saturation Binding:

    • Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

    • After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific from total binding. Data are then analyzed using non-linear regression to determine KD and Bmax.

  • Displacement Binding:

    • Incubate cell membranes with a fixed concentration of [3H]this compound and varying concentrations of unlabeled competitor compounds.

    • Following incubation and filtration, the bound radioactivity is measured.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Functional Assays

These assays measure the biological response following receptor activation.

  • cAMP Measurement:

    • CHO cells expressing the hLHR are seeded in multi-well plates.

    • Cells are then stimulated with varying concentrations of this compound for a defined period.

    • The reaction is stopped, and intracellular cAMP levels are measured using a competitive enzyme immunoassay or a CRE-driven luciferase reporter gene assay.

    • Dose-response curves are generated to determine the EC50 and maximal efficacy.

functional_assay_workflow cluster_cAMP cAMP Assay cluster_PLC PLC Assay start Start seeding Seed hLHR-expressing cells in multi-well plates start->seeding stimulation Stimulate cells with varying concentrations of this compound seeding->stimulation measurement_cAMP Measure intracellular cAMP levels (EIA or Luciferase) stimulation->measurement_cAMP measurement_PLC Measure inositol phosphate (IP) accumulation stimulation->measurement_PLC analysis_cAMP Generate dose-response curve and determine EC50 measurement_cAMP->analysis_cAMP end Determine Functional Potency and Efficacy analysis_cAMP->end analysis_PLC Assess stimulation or inhibition of LH-induced IP production measurement_PLC->analysis_PLC analysis_PLC->end

Figure 3: Functional Assay Workflow
  • Phospholipase C (PLC) Activity:

    • Cells expressing the hLHR are pre-labeled with [3H]-myo-inositol.

    • Cells are then stimulated with LH in the presence or absence of this compound.

    • The accumulation of inositol phosphates (IPs) is measured as an indicator of PLC activation.

    • This assay is used to assess the biased agonism of this compound.

Mechanism of Allosteric Modulation

This compound modulates LH receptor activity in a classic allosteric manner.

  • Binding Site: It binds to a site within the seven-transmembrane domain, which is spatially distinct from the extracellular orthosteric site for LH/hCG.

  • Positive Cooperativity (Agonism): By binding to its allosteric site, this compound stabilizes a receptor conformation that is conducive to Gαs protein coupling and subsequent adenylyl cyclase activation, leading to cAMP production.

  • Negative Cooperativity (Inhibition of PLC): While this compound is a poor agonist of the PLC pathway on its own, it inhibits LH-induced PLC activation. This suggests that the conformation stabilized by this compound is incompatible with efficient Gαq coupling.

  • Effect on Orthosteric Ligand Binding: this compound can influence the binding of hCG, for instance, by stimulating its dissociation from the receptor. Conversely, LH can reduce the specific binding of [3H]this compound, indicating a reciprocal allosteric interaction.

Conclusion

This compound is a well-characterized allosteric agonist of the LH receptor with a clear bias towards the cAMP signaling pathway. The data and methodologies presented in this guide offer a comprehensive foundation for further research into the development of small molecule modulators of gonadotropin receptors for therapeutic applications. The distinct mechanism of action of allosteric modulators like this compound provides opportunities for fine-tuning receptor signaling and developing drugs with improved safety and efficacy profiles.

References

Potential Therapeutic Applications of Org 43553: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Org 43553 is a potent, orally active, low molecular weight (LMW) allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR).[1][2][3] Developed as an alternative to injectable gonadotropins like human chorionic gonadotropin (hCG), its primary therapeutic application lies in the induction of ovulation for the treatment of anovulatory infertility.[1][2] More recent preclinical studies have uncovered a novel and previously undescribed potential application in the treatment of obesity through direct action on adipocytes. This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and potential therapeutic avenues for this compound.

Core Mechanism of Action

This compound functions as a signaling-selective, allosteric agonist of the human luteinizing hormone receptor (LHR). Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound interacts with an allosteric site within the transmembrane helices of the receptor. This interaction stabilizes an active conformation of the LHR, leading to the activation of specific downstream signaling pathways.

A key feature of this compound's mechanism is its biased agonism. While it potently stimulates the Gs/adenylyl cyclase/cAMP pathway, which is crucial for most physiological responses to LH, it does not significantly activate the Gq/phospholipase C (PLC) pathway. In fact, it has been shown to inhibit LH-induced PLC activation. This selective signaling may offer a therapeutic advantage by potentially reducing the risk of certain side effects associated with non-selective LHR activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterValueCell Line/SystemReference
LHR Binding
K D2.4 ± 0.4 nMCHO-K1 cells expressing human LHR
B max1.6 ± 0.2 pmol/mg proteinCHO-K1 cells expressing human LHR
LHR Agonism
EC 50 (cAMP stimulation)3.7 nMCHO cells with human LHR
PLC Inhibition
IC 50 (LH-induced PLC)~10 nMNot specified
Other Receptor Activity
FSH-R Agonism (EC 50 )1.1 x 10 -7 MCHO-FSH receptor assay
TSH-R AgonismSlight agonism > 3 x 10 -6 MHEK293-TSH receptor assay
Testosterone Production
EC 506.7 x 10 -8 MPrimary mouse Leydig cells

Table 2: Pharmacokinetic Properties

ParameterSpeciesValueReference
Oral Bioavailability Rat79%
Dog44%
Elimination Half-life Rat3.4 hours
Human30 - 47 hours
Time to Peak Concentration (T max ) Human0.5 - 1 hour

Table 3: In Vivo Efficacy for Ovulation Induction

SpeciesDoseOutcomeReference
Immature Mice50 mg/kg (single oral dose)100% ovulation induction
Cyclic Rats50 mg/kg (single oral dose)100% ovulation induction
Human Volunteers300 mg (single oral dose)83% ovulation rate

Key Experimental Protocols

In Vitro LHR Binding Assay ([3H]this compound)

  • Objective: To determine the binding affinity (K D ) and receptor density (B max ) of this compound for the human LHR.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human LHR.

    • Radioligand: [3H]this compound.

    • Assay buffer: Details not specified in the provided search results.

    • Non-specific binding control: High concentration of unlabeled this compound.

  • Methodology:

    • Incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]this compound.

    • For non-specific binding, a parallel set of incubations is performed in the presence of an excess of unlabeled this compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity on the filters is quantified by liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are analyzed using saturation binding kinetics to determine K D and B max .

In Vitro cAMP Functional Assay

  • Objective: To measure the potency (EC 50 ) of this compound in stimulating cAMP production via the LHR.

  • Materials:

    • CHO cells stably transfected with the human LHR.

    • Assay medium: Details not specified in the provided search results.

    • This compound at various concentrations.

    • cAMP detection kit (e.g., ELISA, HTRF).

  • Methodology:

    • Seed CHO-LHR cells in microplates and allow them to adhere.

    • Replace the culture medium with assay medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the wells.

    • Incubate for a specified period at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.

    • Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC 50 .

In Vivo Ovulation Induction in Rats

  • Objective: To assess the in vivo efficacy of orally administered this compound to induce ovulation.

  • Animal Model: Immature or cyclic female rats.

  • Materials:

    • This compound formulated for oral administration.

    • Vehicle control.

  • Methodology:

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) or vehicle to the rats.

    • After a defined period (e.g., 24 hours), euthanize the animals.

    • Collect the oviducts and flush them to recover the oocytes.

    • Count the number of ovulated oocytes under a microscope.

    • The quality of oocytes can be further assessed by in vitro fertilization and subsequent embryo development.

Visualizing Signaling Pathways and Workflows

Org_43553_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH/hCG LH/hCG LHR LH Receptor LH/hCG->LHR Binds to Extracellular Domain Gq Gq protein LH/hCG->Gq Activates Org43553 This compound Org43553->LHR Allosteric Binding (Transmembrane Domain) PLC Phospholipase C Org43553->PLC Inhibits (LH-induced) Gs Gs protein LHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces Physiological_Response Physiological Response (e.g., Steroidogenesis, Ovulation) cAMP->Physiological_Response Leads to Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces

Caption: Signaling pathway of this compound at the LH receptor.

Drug_Development_Workflow Discovery Lead Discovery (e.g., HTS) Optimization Lead Optimization (e.g., this compound) Discovery->Optimization In_Vitro In Vitro Characterization (Binding, Functional Assays) Optimization->In_Vitro In_Vivo_PK In Vivo Preclinical (Pharmacokinetics) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Preclinical (Efficacy Models, e.g., Ovulation) In_Vitro->In_Vivo_Efficacy Clinical_Phase1 Phase I Clinical Trial (Safety, PK in Humans) In_Vivo_PK->Clinical_Phase1 Clinical_Phase2 Phase II Clinical Trial (Proof-of-Concept, Dosing) In_Vivo_Efficacy->Clinical_Phase2 Tox Toxicology Studies Tox->Clinical_Phase1 Clinical_Phase1->Clinical_Phase2 Clinical_Phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) Clinical_Phase2->Clinical_Phase3 Approval Regulatory Approval Clinical_Phase3->Approval

Caption: Generalized drug development workflow for a compound like this compound.

Potential Therapeutic Applications

1. Induction of Ovulation:

The primary and most well-studied application of this compound is for the induction of final oocyte maturation and ovulation in women undergoing assisted reproductive technologies (ART). Its oral bioavailability offers a significant advantage over the standard injectable hCG, improving patient convenience and compliance. Clinical trials have demonstrated that a single 300 mg oral dose of this compound can effectively induce ovulation in healthy female volunteers. Furthermore, the shorter half-life of this compound compared to hCG may potentially reduce the risk of ovarian hyperstimulation syndrome (OHSS), a serious complication of controlled ovarian stimulation.

2. Male Hypogonadism:

In preclinical studies, oral administration of this compound has been shown to substantially induce testosterone production in male rats. This suggests a potential therapeutic role in treating male hypogonadism, where endogenous LH signaling is insufficient to maintain normal testosterone levels.

3. Obesity and Metabolic Disorders:

A novel area of investigation for this compound is in the treatment of obesity. Recent preclinical findings have shown that the LHCGR is present on adipocytes. This compound activates these receptors, leading to increased energy expenditure and reduced fat accumulation, particularly in visceral fat depots. This direct action on adipocytes presents a unique mechanism of action compared to existing anti-obesity medications that primarily act by suppressing appetite or altering nutrient absorption. Preliminary studies in mice have shown that this compound can induce a lean phenotype. Given its previously established safety profile in short-term human studies for infertility, there is a strong rationale for exploring its development for obesity.

4. Research Tool:

The tritiated form of this compound, [3H]this compound, serves as a valuable research tool. As the first LMW agonistic and allosteric radioligand for the LHR, it facilitates high-throughput screening assays to identify new LMW modulators of the receptor, which is challenging with large radiolabeled protein ligands like 125I-hCG.

Conclusion

This compound is a well-characterized, orally bioavailable, allosteric agonist of the LH receptor with a proven ability to induce ovulation. Its unique signaling properties and favorable pharmacokinetic profile make it a promising candidate for infertility treatment. Furthermore, the recent discovery of its effects on adipocyte metabolism opens up an exciting and potentially transformative therapeutic application in the management of obesity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this versatile molecule.

References

Org 43553: An In-Depth Technical Guide on its Effects on Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Org 43553 is a small molecule, orally active agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). Traditionally associated with reproductive functions, recent compelling evidence has demonstrated the presence of functional LHCGR in both human and murine adipose tissue. Activation of this receptor by this compound initiates a signaling cascade that leads to significant anti-adiposity effects, independent of testosterone modulation. This document provides a comprehensive technical overview of the mechanism of action, signaling pathways, and experimental findings related to the effects of this compound on adipose tissue. It is intended to serve as a resource for researchers exploring novel therapeutic avenues for obesity and metabolic disorders.

Mechanism of Action at the Luteinizing Hormone Receptor (LHCGR)

The primary molecular target of this compound is the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR). Studies have confirmed the expression of Lhcgr transcripts and the presence of the receptor protein in white adipose tissue (WAT) depots.[1][2] this compound functions as a selective, allosteric agonist for the human LHCGR, with a reported EC50 of 3.7 nM. Its agonistic activity at the closely related Follicle-Stimulating Hormone (FSH) receptor is significantly lower (EC50 of 110 nM).

Upon binding to LHCGR on adipocytes, this compound induces a conformational change in the receptor, initiating downstream intracellular signaling. This activation has been shown to be fully functional in adipose tissue, leading to measurable physiological changes in both in vitro and in vivo models.[3][4]

Core Signaling Pathways in Adipose Tissue

Activation of LHCGR in adipocytes by this compound triggers at least two key downstream effects: activation of the MAPK/ERK signaling pathway and enhancement of mitochondrial thermogenesis.

MAPK/ERK Pathway Activation

Treatment of differentiated 3T3-L1 adipocytes with this compound results in the rapid phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).[1] This signaling event is a crucial component of the cellular response to LHCGR activation in this tissue context. While the precise upstream link from the G-protein to ERK activation in adipocytes is still under investigation, it is a key indicator of receptor engagement and functional response.

cluster_membrane Cell Membrane LHCGR LHCGR G_Protein G-Protein Activation LHCGR->G_Protein Org43553 This compound Org43553->LHCGR Signal_Cascade Signal Cascade G_Protein->Signal_Cascade MEK MEK Signal_Cascade->MEK ERK ERK1/2 MEK->ERK P pERK p-ERK1/2 Cellular_Response Altered Adipocyte Function pERK->Cellular_Response

Caption: this compound-induced LHCGR signaling to the MAPK/ERK pathway.
Enhancement of Mitochondrial Thermogenesis

A key finding is that LHCGR agonism with this compound enhances mitochondrial respiration. Specifically, it increases the oxygen consumption rate (OCR) at baseline and upon exposure to oligomycin, an ATP synthase inhibitor. This indicates an increase in mitochondrial proton leak, a hallmark of thermogenesis, where energy is dissipated as heat rather than being used for ATP synthesis.

cluster_cell Adipocyte cluster_mito Mitochondrion ETC Electron Transport Chain Proton_Gradient H+ Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Proton_Leak Proton Leak (Thermogenesis) Proton_Gradient->Proton_Leak ATP ATP ATP_Synthase->ATP Heat Heat Proton_Leak->Heat LHCGR_Activation LHCGR Activation by this compound Downstream_Signal Downstream Signaling LHCGR_Activation->Downstream_Signal Downstream_Signal->Proton_Leak Upregulates

Caption: Mechanism of this compound-enhanced mitochondrial thermogenesis.

Summary of Quantitative Data

The available literature, primarily from conference abstracts, indicates statistically significant effects but does not provide specific quantitative values (e.g., percentages, fold changes). The following tables summarize the observed outcomes.

Table 1: In Vivo Effects of this compound in Male C57BL/6 Mice
Parameter MeasuredTreatment GroupDurationOutcomeCitation
Total Fat MassThis compound9 WeeksSignificantly Reduced
White Adipose Tissue (WAT) Depot WeightThis compound9 WeeksReduced
Serum TestosteroneThis compound9 WeeksNo Change
Oxygen Consumption (VO₂)This compound (acute)AcuteAcutely Increased
Energy Expenditure (EE)This compound (acute)AcuteAcutely Increased
Locomotor ActivityThis compound (acute)AcuteNo Change
Table 2: In Vitro Effects of this compound on 3T3-L1 Adipocytes
Parameter MeasuredTreatment GroupDurationOutcomeCitation
Oil Droplet AccumulationThis compound12 HoursReduced
Adipogenic DifferentiationThis compoundNot SpecifiedReduced
ERK1/2 PhosphorylationThis compoundNot SpecifiedRapidly Induced
Oxygen Consumption Rate (OCR) at BaselineThis compound1 Hour PretreatmentIncreased
OCR upon Oligomycin Exposure (Proton Leak)This compound1 Hour PretreatmentIncreased

Experimental Protocols

The following sections provide detailed methodologies for key experiments based on the cited literature and established laboratory practices.

In Vivo Mouse Study Workflow

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Animal Model: Male C57BL/6 Mice (14-weeks-old) Diet High-Fat Diet Animal_Model->Diet Groups Grouping: 1. Vehicle Control 2. This compound Diet->Groups Injection Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injections Groups->Injection Duration Duration: 9 Weeks Injection->Duration qNMR Body Composition (qNMR) - Total Fat Mass Duration->qNMR Metabolics Metabolic Cages - VO₂, EE, Activity Duration->Metabolics Dissection Tissue Dissection - WAT Depot Weights Duration->Dissection Blood Blood Collection - Serum Testosterone Duration->Blood

Caption: General workflow for an in vivo study of this compound effects.

5.1.1 Animal Model and Treatment

  • Animals: Male C57BL/6 mice, aged 14 weeks at the start of the study, are used.

  • Housing and Diet: Animals are housed under standard conditions and fed a high-fat diet to induce an obese phenotype.

  • Grouping: Mice are randomly assigned to a vehicle control group or an this compound treatment group.

  • Administration: this compound or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The study duration is 9 weeks.

  • Monitoring: Body weight and food intake are monitored regularly.

5.1.2 Endpoint Analysis

  • Body Composition: Fat mass and lean mass are measured using quantitative nuclear magnetic resonance (qNMR).

  • Energy Expenditure: Oxygen consumption (VO₂), energy expenditure (EE), and locomotor activity are assessed using metabolic cages.

  • Tissue Collection: At the end of the study, mice are euthanized, and white adipose tissue (WAT) depots are dissected and weighed.

  • Hormone Analysis: Blood is collected for serum testosterone analysis via ELISA or a similar immunoassay.

In Vitro 3T3-L1 Adipocyte Workflow

cluster_endpoints Endpoint Assays Culture 1. Culture 3T3-L1 Preadipocytes to Confluence Differentiate 2. Induce Differentiation (MDI Cocktail) Culture->Differentiate Mature 3. Mature Adipocytes (Approx. 8-12 days) Differentiate->Mature Treat 4. Treat with this compound or Vehicle Control Mature->Treat OilRedO Lipid Accumulation (Oil Red O Staining) (12h treatment) Treat->OilRedO Western Protein Analysis (Western Blot for p-ERK) (Rapid time course) Treat->Western Seahorse Metabolic Analysis (Seahorse XF for OCR) (1h pretreatment) Treat->Seahorse

Caption: General workflow for in vitro studies using 3T3-L1 adipocytes.

5.2.1 3T3-L1 Culture and Differentiation

  • Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum until confluent.

  • Differentiation Induction: Two days post-confluence, differentiation is induced by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).

  • Maturation: After 48-72 hours, the medium is replaced with DMEM with 10% FBS and 10 µg/mL insulin. Cells are maintained in this medium, with changes every 2 days, until mature adipocytes (typically 8-12 days post-induction) are ready for experiments.

5.2.2 ERK1/2 Phosphorylation Assay (Western Blot)

  • Treatment: Mature 3T3-L1 adipocytes are serum-starved for 2-4 hours. Cells are then stimulated with this compound or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA in TBST, then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody and visualized using an ECL substrate.

5.2.3 Oxygen Consumption Rate (OCR) Assay

  • Plating: 3T3-L1 preadipocytes are seeded in a Seahorse XF cell culture microplate and differentiated as described above.

  • Pretreatment: One hour prior to the assay, the culture medium is replaced with Seahorse XF Assay Medium, and the cells are pretreated with this compound or vehicle.

  • Assay: The plate is loaded into a Seahorse XF Analyzer. A mitochondrial stress test is performed by sequential injections of oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure basal respiration, ATP-linked respiration, proton leak, maximal respiration, and non-mitochondrial respiration.

Conclusion and Future Directions

The low-molecular-weight LHCGR agonist, this compound, presents a novel mechanism for combating obesity. By directly targeting functional receptors in adipose tissue, it reduces fat mass and enhances energy expenditure through increased thermogenesis. These effects are notably independent of androgenic pathways, which is a significant advantage over less specific hormonal therapies. The data strongly support the role of LH signaling as a pro-lean pathway and position this compound as a valuable pharmacological tool for studying adipocyte biology. Further research, including full-text publications detailing specific dosages and quantitative outcomes, is necessary to fully elucidate the therapeutic potential of this compound for treating human metabolic disease.

References

Methodological & Application

Application Notes and Protocols for Org 43553 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 43553 is a potent, orally active, low molecular weight (LMW) agonist of the luteinizing hormone receptor (LH-R).[1][2][3] As a thienopyrimidine compound, it acts as an allosteric agonist, binding to the transmembrane domain of the LH-R.[4][5] This mode of action distinguishes it from the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the extracellular domain. This compound has been shown to be a signaling-selective agonist, preferentially activating the cyclic AMP (cAMP) pathway over the phospholipase C (PLC) pathway. These characteristics make this compound a valuable tool for studying LH-R signaling and a potential therapeutic agent for conditions such as infertility.

This document provides detailed application notes and protocols for various in vitro cell-based assays to characterize the activity of this compound.

Data Presentation

In Vitro Activity and Binding Affinity of this compound
ParameterReceptor/Cell LineValueReference
EC50 Human LH-R (CHO cells)3.7 nM
Human FSH-R (CHO cells)110 nM (or 1.1 x 10⁻⁷ M)
Human TSH-R (HEK293 cells)>3 µM
Intrinsic Activity Human LH-R (compared to rhLH)0.8
Ki Human LH-R3.3 nM
KD [³H]this compound binding to hLH-R (CHO-K1 cell membranes)2.4 ± 0.4 nM
Bmax [³H]this compound binding to hLH-R (CHO-K1 cell membranes)1.6 ± 0.2 pmol/mg protein
IC50 Inhibition of LH-induced PLC activity~10 nM

Signaling Pathway

This compound acts as an allosteric agonist at the Luteinizing Hormone Receptor (LH-R), a G protein-coupled receptor (GPCR). Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound binds to the transmembrane domain. This binding event selectively activates the Gαs signaling cascade, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various cellular responses. Notably, this compound shows biased agonism, as it does not significantly activate the Gαq/11 pathway, which would lead to the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LHR LH Receptor (LHR) (GPCR) This compound->LHR Allosteric Binding Gαs Gαs LHR->Gαs Activates Gαq/11 Gαq/11 LHR->Gαq/11 No significant activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C (PLC) Gαs->AC Activates Gαq/11->PLC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylates Cellular Response Cellular Response Downstream Targets->Cellular Response

Caption: this compound allosterically activates the LH-R, leading to selective cAMP pathway activation.

Experimental Protocols

LH Receptor Agonist Activity Assay in CHO Cells

This assay quantifies the agonistic activity of this compound on the human LH-R using a stable cell line expressing the receptor and a cAMP Response Element (CRE) inducible luciferase reporter gene.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing the human LH-R and a CRE-luciferase reporter gene.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and a selection antibiotic (e.g., G418).

  • This compound

  • Recombinant human LH (rhLH) as a positive control.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Plate the CHO-hLH-R-CRE-Luc cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and rhLH in serum-free medium.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the prepared compound dilutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression curve fit.

LH-R Agonist Assay Workflow Cell Seeding Cell Seeding Compound Preparation Compound Preparation Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Preparation->Cell Treatment Incubation Incubation Cell Treatment->Incubation Luciferase Assay Luciferase Assay Incubation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: Workflow for determining LH-R agonist activity using a luciferase reporter assay.

TSH Receptor Agonist Activity Assay in HEK293 Cells

This protocol is for assessing the off-target agonistic activity of this compound on the human TSH receptor.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human TSH receptor.

  • Cell culture medium (e.g., DMEM) with supplements.

  • This compound.

  • TSH as a positive control.

  • cAMP enzyme immunoassay (EIA) kit.

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed the HEK293-hTSH-R cells in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and TSH in a suitable assay buffer.

  • Cell Treatment: Replace the culture medium with the compound dilutions.

  • Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive EIA kit following the manufacturer's instructions.

  • Data Analysis: Calculate the cAMP concentration for each treatment and plot against the compound concentration to determine the EC50.

Testosterone Production Assay in Primary Mouse Leydig Cells

This assay evaluates the ability of this compound to stimulate steroidogenesis in a physiologically relevant cell type.

Materials:

  • Primary Leydig cells isolated from mouse testes.

  • Leydig cell culture medium.

  • This compound.

  • hCG as a positive control.

  • Testosterone ELISA kit.

  • 24-well cell culture plates.

Protocol:

  • Cell Isolation and Culture: Isolate Leydig cells from adult mice testes using established enzymatic digestion and purification methods. Culture the cells in 24-well plates.

  • Cell Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or hCG.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Supernatant Collection: Collect the culture supernatant from each well.

  • Testosterone Measurement: Measure the concentration of testosterone in the supernatant using a testosterone-specific ELISA kit.

  • Data Analysis: Plot the testosterone concentration against the compound concentration to assess the stimulatory effect of this compound.

Radioligand Binding Assay

This protocol describes how to determine the binding affinity of this compound to the human LH-R using a radiolabeled version of the compound.

Materials:

  • Cell membranes from CHO-K1 cells expressing the human LH receptor.

  • [³H]this compound.

  • Unlabeled this compound and other competing ligands.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a large batch of CHO-K1-hLH-R cells.

  • Assay Setup: In a 96-well plate, add the cell membranes, [³H]this compound at a concentration near its KD, and varying concentrations of unlabeled competitor ligand. For saturation binding, add increasing concentrations of [³H]this compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: For saturation binding, plot bound radioactivity against the concentration of [³H]this compound to determine KD and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the Ki.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of this compound. These assays are crucial for understanding its mechanism of action, potency, and selectivity as an LH-R agonist. The detailed methodologies and data presentation will aid researchers in the fields of reproductive biology, endocrinology, and drug discovery in their investigation of this and similar compounds.

References

Application Notes and Protocols for Org 43553 in Ovulation Induction Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 43553 is a potent, orally active, low molecular weight (LMW) agonist of the luteinizing hormone (LH) receptor.[1][2][3] It serves as a mimetic of LH and human chorionic gonadotropin (hCG), playing a crucial role in follicular maturation and ovulation.[2][4] Unlike the parenteral administration required for hCG, this compound offers the convenience of oral administration. Its shorter half-life compared to hCG may also reduce the risk of ovarian hyperstimulation syndrome (OHSS). These characteristics make this compound a valuable tool for research in reproductive biology and for the development of novel fertility treatments.

Mechanism of Action

This compound acts as an agonist at the LH receptor (LHR), a G protein-coupled receptor (GPCR). Binding of this compound to the LHR, specifically to the transmembrane domain, activates the intracellular signaling cascade. This activation primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then triggers downstream signaling pathways that culminate in steroidogenesis (e.g., testosterone and progesterone production) and the physiological events leading to ovulation.

cluster_cell Ovarian Theca/Granulosa Cell Org43553 This compound (Oral Agonist) LHR LH Receptor (LHR) (GPCR) Org43553->LHR Binds to Transmembrane Domain AC Adenylyl Cyclase LHR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Progesterone, Androgens) PKA->Steroidogenesis Ovulation Gene Expression & Protein Synthesis for Ovulation PKA->Ovulation

Caption: Simplified signaling pathway of this compound in ovarian cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Activity of this compound

ReceptorAssay SystemParameterValue
Human LH ReceptorCell-based assayEC503.7 nM
Human FSH ReceptorCHO-FSH receptor assayEC50110 nM
Human TSH ReceptorHEK293-TSH receptor assayAgonistic Activity> 3 µM

Table 2: Pharmacokinetic Properties of this compound in Female Rats

ParameterIntravenous (5 mg/kg)Oral (50 mg/kg)
Bioavailability-79%
Elimination Half-life (t1/2)3.4 hours4.5 hours
Cmax-4.1 mg/L
Tmax-3.3 ± 3.3 hours
AUC6.9 ± 0.4 h·mg/L55.1 ± 2.0 h·mg/L

Table 3: In Vivo Efficacy of this compound in Ovulation Induction in GnRH-Antagonist-Treated Rats

Oral Dose (mg/kg)Mean Number of Ovulated Oocytes per Rat (± SEM)
5Ovulation Occurred
10Ovulation Occurred
2510-15 (similar to hCG control)
50Increased number of ova compared to 25 mg/kg

Experimental Protocols

Protocol 1: Ovulation Induction in Immature Rats

This model is useful for initial screening and efficacy testing of ovulation-inducing agents.

Day0 Day 0 (10:00 AM) Immature BDF1 mice (20 days old) Administer Humegon (12.5 IU/mouse, s.c.) to stimulate follicle growth. Day2 Day 2 (48h post-Humegon) Induce ovulation: - this compound (50 mg/kg, p.o.) - hCG (500 IU/kg, s.c.) as control. Day0->Day2 Day3 Day 3 (72h post-Humegon) Sacrifice animals. Excise oviducts. Day2->Day3 Analysis Microscopically assess the number of ova in the ampulla. Day3->Analysis

Caption: Experimental workflow for ovulation induction in immature rodents.

Materials:

  • Immature female BDF1 mice (20 days of age) or Wistar rats.

  • Humegon (or other follicle-stimulating hormone preparation).

  • This compound.

  • Human Chorionic Gonadotropin (hCG).

  • Vehicle for oral administration (e.g., 10% Cremophor in water).

  • Saline for subcutaneous injections.

Procedure:

  • On day 0, at approximately 10:00 AM, administer a subcutaneous (s.c.) injection of Humegon (12.5 IU/mouse) to stimulate follicular development.

  • After 48 hours, induce ovulation with a single oral dose of this compound (e.g., 50 mg/kg) or a subcutaneous injection of hCG (e.g., 500 IU/kg) as a positive control.

  • Seventy-two hours after the initial Humegon injection, humanely sacrifice the animals.

  • Excise the oviducts and place them in saline.

  • Under a microscope, carefully dissect the ampulla to release the cumulus-oocyte complexes and count the number of ovulated oocytes.

Protocol 2: Ovulation Induction in Cyclic Rats with GnRH Antagonist

This model more closely mimics the physiological conditions in adult, cycling females and is suitable for more detailed efficacy and dose-response studies.

Proestrus Start on Proestrus Day (Identified by vaginal cytology - nucleated epithelial cells) GnRH_ant 1:00 PM Administer GnRH-antagonist (e.g., Org 30850, 10 µg/kg, s.c.) to block endogenous LH surge. Proestrus->GnRH_ant Treatment 3:00 PM Administer treatment: - this compound (5-50 mg/kg, p.o.) - hCG (75 IU/kg, s.c.) as control. GnRH_ant->Treatment NextDay Following Day Sacrifice animals. Treatment->NextDay Assessment Excise oviducts and microscopically assess the number of ova. NextDay->Assessment

Caption: Protocol for ovulation induction in cyclic rats.

Materials:

  • Adult, regularly cycling female rats (e.g., Wistar).

  • GnRH antagonist (e.g., Org 30850).

  • This compound.

  • hCG.

  • Vehicle for oral administration and saline for injections.

Procedure:

  • Monitor the estrous cycle of the female rats via vaginal cytology. Start the experiment on the day of proestrus, characterized by a predominance of nucleated epithelial cells.

  • At 1:00 PM on the day of proestrus, administer a subcutaneous injection of a GnRH antagonist (e.g., Org 30850, 10 µg/kg) to prevent the endogenous LH surge and subsequent ovulation.

  • At 3:00 PM, administer a single oral dose of this compound in a dose range of 5-50 mg/kg. A positive control group should receive a subcutaneous injection of hCG (e.g., 75 IU/kg).

  • On the following day (estrus), humanely sacrifice the rats.

  • Excise the oviducts and enumerate the ovulated oocytes as described in Protocol 1.

Fertility Assessment Following Ovulation Induction

To ensure the quality of the oocytes ovulated following treatment with this compound, a fertility test can be performed.

Procedure:

  • Induce ovulation in female rats using Protocol 2 with an effective dose of this compound (e.g., 25 mg/kg).

  • Following treatment, house each female rat with a fertile male overnight.

  • The following morning, check for the presence of a seminal plug in the vagina or on the cage floor, which indicates successful mating. This is considered Day 1 of pregnancy.

  • Monitor the pregnancy and assess outcomes such as the number of implantation sites and viable fetuses at a later time point (e.g., Day 14 of pregnancy). Studies have shown that oocytes ovulated after this compound treatment are of good quality, leading to successful fertilization, implantation, and normal embryo development.

Conclusion

This compound is a valuable and versatile tool for studying ovulation induction in rat models. Its oral bioavailability and distinct pharmacokinetic profile offer advantages over traditional gonadotropin treatments. The protocols outlined above provide a framework for researchers to investigate the efficacy, dose-response, and physiological effects of this potent LH receptor agonist.

References

Application Notes and Protocols for Org 43553 in Leydig Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 43553 is a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2] As an allosteric modulator, it binds to the transmembrane domain of the LH receptor, distinct from the binding site of the endogenous ligand, LH. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways that stimulate steroidogenesis in Leydig cells, resulting in the production of testosterone.[1] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo Leydig cell stimulation studies, along with a summary of its pharmacological properties and a visualization of the involved signaling pathways.

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound based on available literature.

In Vitro Activity of this compound
ParameterValueCell LineReference
LH Receptor Agonist Activity (EC₅₀) 3.7 nMCHO cells expressing human LH receptor[1]
FSH Receptor Agonist Activity (EC₅₀) 110 nMCHO cells expressing human FSH receptor[1]
TSH Receptor Agonist Activity Slight agonism at > 3 µMHEK293 cells expressing human TSH receptor
In Vivo Testosterone Stimulation in Male Rats
Dose (oral)ObservationTime PointReference
10 mg/kgSignificant increase in testosterone4 hours post-administration
50 mg/kgElevated testosterone levels1 to 8 hours post-administration
250 mg/kgElevated testosterone levels, similar to hCG1 to 8 hours post-administration

Note: Testosterone levels were reported to increase rapidly within hours of administration and decline to near-basal levels by 48 hours.

Experimental Protocols

In Vitro Leydig Cell Stimulation

This protocol is adapted from studies on primary mouse Leydig cells.

Objective: To assess the dose-dependent effect of this compound on testosterone production in isolated Leydig cells.

Materials:

  • This compound

  • Mature male mice (e.g., Swiss mice, 9-13 weeks old)

  • M199 culture medium

  • Collagenase (Type I)

  • DNase I

  • Percoll gradient solutions

  • 96-well culture plates

  • Testosterone ELISA kit

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Leydig Cell Isolation: a. Euthanize mice and dissect testes. b. Decapsulate the testes and disperse the seminiferous tubules by gentle agitation in M199 medium containing collagenase and DNase I. c. Incubate at 37°C with gentle shaking until the tubules are dispersed. d. Filter the cell suspension to remove tubular fragments. e. Purify Leydig cells from the interstitial cell suspension using a Percoll density gradient. f. Collect the Leydig cell fraction, wash with M199 medium, and determine cell viability and number.

  • Cell Plating: a. Resuspend the purified Leydig cells in M199 medium to the desired concentration. b. Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in M199 medium to achieve the desired final concentrations. b. Add the different concentrations of this compound to the wells containing Leydig cells. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: a. Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 4 hours.

  • Sample Collection and Analysis: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant (culture medium) and store at -20°C until analysis. c. Measure the concentration of testosterone in the culture medium using a testosterone ELISA kit according to the manufacturer's instructions.

In Vivo Testosterone Stimulation in Male Rats

This protocol is based on a study investigating the effect of orally administered this compound on testosterone levels in adult male rats.

Objective: To evaluate the in vivo efficacy of this compound in stimulating testosterone production.

Materials:

  • This compound

  • Adult male rats (e.g., Wistar)

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

  • Centrifuge

  • Testosterone ELISA kit

Procedure:

  • Animal Acclimatization and Grouping: a. Acclimatize adult male rats to the housing conditions for at least one week. b. Randomly assign rats to different treatment groups (e.g., vehicle control, 10 mg/kg, 50 mg/kg, and 250 mg/kg this compound).

  • Drug Preparation and Administration: a. Prepare a suspension of this compound in the vehicle at the desired concentrations. b. Administer the prepared suspensions to the rats orally via gavage.

  • Blood Sampling: a. Collect blood samples from the tail vein at various time points before and after administration (e.g., pre-dose, 1, 4, 8, 24, and 48 hours post-dose).

  • Plasma Preparation: a. Collect the blood into tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood samples to separate the plasma. c. Store the plasma samples at -20°C or lower until analysis.

  • Testosterone Measurement: a. Determine the concentration of testosterone in the plasma samples using a testosterone ELISA kit following the manufacturer's protocol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in Leydig cells and a typical experimental workflow.

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Org43553 This compound LHR LH Receptor Org43553->LHR Binds allosterically G_protein G Protein (Gs) LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR StAR Protein Expression CREB->StAR Increases Cholesterol_Transport Cholesterol Transport to Mitochondria StAR->Cholesterol_Transport Mediates Testosterone_Synthesis Testosterone Synthesis Cholesterol_Transport->Testosterone_Synthesis Initiates G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol A1 Isolate Leydig Cells from Mouse Testes A2 Plate Cells in 96-well Plate A1->A2 A3 Treat with this compound (Dose-Response) A2->A3 A4 Incubate for 4 hours at 37°C A3->A4 A5 Collect Supernatant A4->A5 A6 Measure Testosterone (ELISA) A5->A6 B1 Administer this compound Orally to Male Rats B2 Collect Blood Samples at Timed Intervals B1->B2 B3 Separate Plasma B2->B3 B4 Measure Testosterone (ELISA) B3->B4

References

Application Note and Protocol: [3H]Org 43553 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[3H]Org 43553 is a potent, low-molecular-weight, allosteric agonist for the human luteinizing hormone (LH) receptor.[1][2][3] The LH receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in reproductive physiology.[1][2] Unlike the endogenous high-molecular-weight ligands, LH and human chorionic gonadotropin (hCG), which bind to the large extracellular N-terminal domain of the receptor, [3H]this compound binds to an allosteric site within the transmembrane domain. This characteristic makes [3H]this compound an invaluable tool for screening and characterizing novel low-molecular-weight compounds that modulate LH receptor activity. This document provides a detailed protocol for a [3H]this compound radioligand binding assay using membranes from Chinese Hamster Ovary (CHO) cells expressing the human LH receptor.

Quantitative Data Summary

The following table summarizes the key binding parameters of [3H]this compound to the human LH receptor expressed in CHO-K1 cells.

ParameterValueUnits
KD2.4 ± 0.4nM
Bmax1.6 ± 0.2pmol/mg protein

Table 1: Binding characteristics of [3H]this compound.

The affinities of several low-molecular-weight analogs of this compound have been determined through competitive displacement of [3H]this compound.

CompoundKiUnits
Analog 13.3nM
Analog 210nM
Analog 325nM
Analog 450nM
Analog 5100nM

Table 2: Competitive binding affinities of this compound analogs.

Experimental Protocols

1. Cell Culture and Membrane Preparation

This protocol is based on the use of CHO-K1 cells stably expressing the human LH receptor and a cAMP response element-luciferase reporter gene.

  • Cell Culture: Culture CHO-K1 cells expressing the human LH receptor in an appropriate growth medium supplemented with antibiotics and serum. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Membrane Preparation:

    • Wash confluent cell monolayers with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with a protease inhibitor cocktail).

    • Homogenize the cell suspension using a suitable homogenizer.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

    • Resuspend the final membrane pellet in a buffer containing 10% sucrose as a cryoprotectant.

    • Determine the protein concentration of the membrane preparation using a standard protein assay, such as the Pierce® BCA assay.

    • Store the membrane aliquots at -80°C until use.

2. [3H]this compound Radioligand Binding Assay

This filtration-based binding assay is performed in a 96-well plate format.

  • Assay Buffer: 25 mM Tris-HCl, pH 7.4, supplemented with 2 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).

  • Assay Procedure:

    • On the day of the assay, thaw the membrane aliquots and resuspend them in the final assay binding buffer.

    • The final assay volume is 100 µl.

    • For saturation binding experiments, add increasing concentrations of [3H]this compound to the wells.

    • For competition binding experiments, add a fixed concentration of [3H]this compound (close to its KD value) and increasing concentrations of the unlabeled competing compound.

    • To determine non-specific binding, add a high concentration of an unlabeled competing ligand to a set of wells.

    • Add the membrane preparation (containing 20 µg of protein) to each well.

    • Incubate the plate at 30°C for 1 hour with gentle agitation.

    • Terminate the incubation by rapid filtration through a 0.3% polyethyleneimine (PEI) presoaked GF/C filter mat using a 96-well cell harvester.

    • Wash the filters four times with ice-cold wash buffer.

    • Dry the filters for 30 minutes at 50°C.

    • Add a scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • For saturation binding, plot the specific binding against the concentration of [3H]this compound and fit the data using a non-linear regression model to determine the KD and Bmax values.

    • For competition binding, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from hLHR-CHO cells Incubation Incubate at 30°C for 1 hour Membrane_Prep->Incubation Radioligand [3H]this compound Radioligand->Incubation Compounds Test Compounds / Buffer Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Counting Scintillation Counting Drying->Counting Analysis Calculate Kd, Bmax, Ki Counting->Analysis

Caption: Experimental workflow for the [3H]this compound radioligand binding assay.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Org43553 [3H]this compound (Allosteric Agonist) LHR Luteinizing Hormone Receptor (LHR) Org43553->LHR Binds G_Protein G Protein (Gs) LHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Luciferase Reporter) CREB->Gene_Expression Induces

Caption: Signaling pathway of the Luteinizing Hormone Receptor activated by this compound.

References

Application Notes and Protocols for In Vivo Dissolution of Org 43553

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 43553 is a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2][3] As a thienopyrimidine derivative, it acts as an allosteric agonist, binding to the transmembrane domain of the LH receptor.[4][5] This compound has demonstrated efficacy in inducing ovulation and stimulating testosterone production in preclinical models, making it a valuable tool for research in reproductive biology and endocrinology. This document provides detailed protocols for the dissolution of this compound for in vivo experiments, along with a summary of its pharmacological properties and relevant signaling pathways.

Chemical and Pharmacological Properties

A clear understanding of the physicochemical and pharmacological characteristics of this compound is essential for proper handling and experimental design.

PropertyValueReference
Chemical Name 5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide
CAS Number 501444-88-8
Molecular Formula C24H30N6O3S2
Molecular Weight 514.66 g/mol
Appearance Solid
Solubility Soluble in DMSO
Mechanism of Action Allosteric agonist of the Luteinizing Hormone (LH) receptor
In Vitro Potency (EC50) 3.7 nM for human LH receptor

In Vivo Dissolution Protocols

The following protocols have been successfully used to dissolve this compound for in vivo administration. The choice of vehicle may depend on the desired route of administration and the specific experimental requirements.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Protocol 1: Formulation for Oral or Injectable Administration

This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.

ReagentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline45%

Procedure:

  • Weigh the required amount of this compound.

  • Add 10% of the final volume as DMSO to the this compound powder and vortex until dissolved.

  • Add 40% of the final volume as PEG300 and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.

  • Finally, add 45% of the final volume as saline and mix to achieve a clear solution.

Protocol 2: Alternative Formulation for Oral or Injectable Administration

This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.

ReagentPercentage
DMSO10%
20% SBE-β-CD in Saline90%

Procedure:

  • Prepare a 20% (w/v) solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline.

  • Weigh the required amount of this compound.

  • Add 10% of the final volume as DMSO to the this compound powder and vortex until dissolved.

  • Add 90% of the final volume of the 20% SBE-β-CD in saline solution and mix thoroughly until a clear solution is obtained.

Protocol 3: Formulation for Oral Administration in Rodent Studies

This formulation has been used for oral administration in rats.

ReagentPercentage
Cremophore10%
Vehicle (e.g., water or saline)90%

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a 10% Cremophore solution in the desired vehicle (e.g., water or saline).

  • Add the this compound powder to the 10% Cremophore vehicle and mix thoroughly until a uniform suspension or solution is achieved.

Experimental Protocols

The following are examples of experimental designs where this compound has been used in vivo.

Ovulation Induction in Immature Mice
  • Animals: Immature female mice.

  • Administration: Single oral dose of this compound.

  • Dosage: 5-50 mg/kg.

  • Vehicle: As described in the dissolution protocols.

  • Endpoint: Assess ovulation by counting the number of oocytes in the ampulla. A dose of 25 mg/kg has been shown to be as effective as human chorionic gonadotropin (hCG).

Testosterone Production in Male Rats
  • Animals: Male rats.

  • Administration: Single oral dose of this compound.

  • Dosage: 10-250 mg/kg.

  • Vehicle: As described in the dissolution protocols.

  • Endpoint: Measure serum testosterone levels. A dose of 250 mg/kg has been shown to induce testosterone levels similar to those induced by hCG.

Induction of Leanness and Energy Expenditure in Mice
  • Animals: Male C57BL/6 mice.

  • Administration: Subcutaneous injection.

  • Duration: 9 weeks.

  • Endpoint: Measure fat mass, white adipose tissue weight, oxygen consumption, and energy expenditure.

Signaling Pathway and Experimental Workflow

This compound acts as an allosteric agonist at the luteinizing hormone receptor (LHR), a G-protein coupled receptor. Its binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the physiological effects of this compound.

G cluster_0 This compound Signaling Pathway Org43553 This compound LHR LH Receptor (Transmembrane Domain) Org43553->LHR Allosteric Binding G_protein Gs Protein LHR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Target Gene Transcription CREB->Gene

Caption: Signaling pathway of this compound via the LH receptor.

The general workflow for an in vivo experiment using this compound is outlined below.

G cluster_1 In Vivo Experimental Workflow A 1. Dissolve this compound (Select appropriate protocol) B 2. Animal Model Selection (e.g., mice, rats) A->B C 3. Administration (Oral or Injection) B->C D 4. Experimental Period (Acute or Chronic) C->D E 5. Endpoint Measurement (e.g., hormone levels, ovulation) D->E F 6. Data Analysis E->F

Caption: General workflow for in vivo experiments with this compound.

Safety and Handling

This compound is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, lab coat, and safety glasses. For long-term storage, it is recommended to keep the compound at -20°C in a dry and dark place. Stock solutions can be stored at 0-4°C for the short term or -20°C for the long term.

References

Application Notes and Protocols for Org 43553 Fertility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for evaluating the pro-fertility effects of Org 43553, a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor. The protocols detailed below are based on established preclinical and clinical research methodologies.

Introduction

This compound is an investigational drug designed to mimic the action of luteinizing hormone (LH).[1][2] In the context of fertility, LH plays a crucial role in triggering ovulation and supporting the early stages of pregnancy.[3] this compound offers a potential alternative to injectable gonadotropins, such as human chorionic gonadotropin (hCG), for the induction of final oocyte maturation and ovulation in assisted reproductive technologies.[1][2] Its key advantages include oral administration and a shorter half-life compared to hCG, which may reduce the risk of ovarian hyperstimulation syndrome (OHSS).

Mechanism of Action

This compound is a selective and potent agonist of the LH receptor (LHR). It binds to an allosteric site within the transmembrane domain of the LHR, inducing a conformational change that activates the intracellular cyclic AMP (cAMP) signaling pathway. This signaling cascade is the primary mechanism by which LH and hCG initiate the physiological processes leading to ovulation. While LH can also stimulate the phospholipase C (PLC) pathway, this compound is a signaling-selective agonist, primarily activating the adenylyl cyclase pathway.

Signaling Pathway of this compound at the LH Receptor

cluster_cell Target Cell (e.g., Granulosa Cell) Org43553 This compound LHR LH Receptor (LHR) Org43553->LHR Binds to allosteric site AC Adenylyl Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Ovulation Ovulation-Related Processes Gene->Ovulation

Caption: this compound allosterically activates the LH receptor, initiating the cAMP signaling cascade.

In Vitro Characterization

Prior to in vivo studies, it is essential to characterize the potency and selectivity of this compound.

Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional potency of this compound at the human LH, FSH, and TSH receptors.

Protocol:

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected to express the human LH, FSH, or TSH receptors.

  • Binding Assay:

    • Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]this compound or ¹²⁵I-hCG) and increasing concentrations of unlabeled this compound.

    • Incubate cell membranes expressing the receptor with the radioligand and competitor.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki).

  • Functional Assay (cAMP Accumulation):

    • Plate the transfected cells in a suitable medium.

    • Stimulate the cells with a range of this compound concentrations.

    • After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Calculate the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.

Data Presentation:

ReceptorAssay TypeParameterThis compound ValueReference
LH ReceptorFunctional (cAMP)EC₅₀3.7 nM
FSH ReceptorFunctional (cAMP)EC₅₀110 nM
TSH ReceptorFunctional (cAMP)EC₅₀>3000 nM
LH ReceptorBindingKᵢ3.3 nM
Steroidogenesis Assay in Leydig Cells

Objective: To assess the ability of this compound to stimulate testosterone production, a key function of LH in males.

Protocol:

  • Cell Isolation: Isolate primary Leydig cells from the testes of adult mice or rats.

  • Cell Culture and Treatment: Culture the isolated Leydig cells and treat them with varying concentrations of this compound.

  • Hormone Measurement: After an appropriate incubation period (e.g., 4 hours), collect the culture medium.

  • Analysis: Measure the concentration of testosterone in the medium using ELISA or radioimmunoassay (RIA).

In Vivo Preclinical Studies

Animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of this compound.

Pharmacokinetic (PK) Analysis

Objective: To determine the oral bioavailability and half-life of this compound.

Protocol:

  • Animal Models: Use female rats and dogs.

  • Administration: Administer a single dose of this compound orally and intravenously to different groups of animals.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Analysis: Measure the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Calculation: Calculate key PK parameters, including bioavailability (F%) and elimination half-life (t½).

Data Presentation:

SpeciesOral Bioavailability (F%)Elimination Half-life (t½)Reference
Rat79%3.4 hours
Dog44%Not specified
Ovulation Induction Model in Immature Rodents

Objective: To demonstrate the ability of orally administered this compound to induce ovulation.

Protocol:

  • Animal Model: Use immature female mice or rats.

  • Hormonal Priming: Prime the animals with pregnant mare serum gonadotropin (PMSG) to stimulate follicular development.

  • Treatment: 48-56 hours after PMSG, administer a single oral dose of this compound or a vehicle control. A positive control group receiving injectable hCG should also be included.

  • Ovulation Assessment: Approximately 20-24 hours after treatment, sacrifice the animals and collect the oviducts.

  • Oocyte Counting: Flush the oviducts and count the number of ovulated oocytes under a microscope.

Fertility and Implantation Study in Rats

Objective: To assess the quality of oocytes ovulated after this compound treatment and their potential to result in viable pregnancies.

Protocol:

  • Animal Model: Use cyclic female rats with suppressed endogenous LH surges, achieved through the administration of a GnRH antagonist.

  • Ovulation Induction: Administer a single oral dose of this compound, subcutaneous recombinant LH (rec-LH), or subcutaneous hCG to induce ovulation.

  • Mating: House the treated female rats with fertile male rats overnight.

  • Confirmation of Mating: Check for the presence of a seminal plug the following morning to confirm successful mating.

  • Pregnancy Assessment: At day 14 of gestation, sacrifice the female rats and count the number of implantation sites and viable fetuses in the uterine horns.

Data Presentation:

Treatment Group (Dose)Mean Number of Fetuses (± SEM)Reference
This compound (25 mg/kg, oral)~12
rec-LH (400 IU/kg, s.c.)~9
hCG (150 IU/kg, s.c.)~8

Experimental Workflow for In Vivo Fertility Study

cluster_workflow In Vivo Fertility Assessment Workflow A Select Cyclic Female Rats B Administer GnRH Antagonist A->B C Randomize into Treatment Groups B->C D Administer this compound (Oral) C->D Group 1 E Administer hCG/rec-LH (Subcutaneous) C->E Group 2/3 F Mate with Fertile Males D->F E->F G Confirm Mating (Seminal Plug) F->G H Assess Pregnancy on Gestation Day 14 G->H I Count Implantation Sites and Viable Fetuses H->I

Caption: Workflow for evaluating the in vivo fertility effects of this compound in rats.

Human Clinical Trials (Phase I)

The initial human trials for this compound focused on safety, pharmacokinetics, and proof-of-concept for ovulation induction.

Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of single rising doses of this compound in healthy female volunteers.

Protocol Outline:

  • Study Population: Healthy female volunteers of reproductive age.

  • Study Design: Randomized, placebo-controlled, single-rising-dose trial.

  • Pituitary Suppression: Administer a GnRH antagonist to suppress the endogenous LH surge, ensuring that any observed ovulation is due to the study drug.

  • Follicular Development: Support follicular development with recombinant FSH.

  • Treatment: Once a preovulatory follicle of sufficient size is observed via ultrasound, administer a single oral dose of this compound (dose-escalation cohorts, e.g., 25-900 mg) or placebo.

  • Endpoints:

    • Safety: Monitor adverse events.

    • Pharmacokinetics: Measure plasma concentrations of this compound over time.

    • Pharmacodynamics (Ovulation): Confirm ovulation through transvaginal ultrasound and measurement of mid-luteal serum progesterone levels (a rise to ≥15 nmol/L is indicative of ovulation).

Data Presentation:

Dose of this compoundOvulation RateElimination Half-life (t½)Reference
300 mg (single oral dose)83%30-47 hours

Conclusion

The experimental designs outlined provide a robust framework for the preclinical and early clinical evaluation of this compound for its potential application in fertility treatments. These studies have demonstrated that this compound is a potent, orally bioavailable LH receptor agonist that effectively induces ovulation of high-quality oocytes, leading to successful fertilization and implantation in animal models. Early human data support its potential as a novel treatment for ovulation induction. The shorter half-life of this compound compared to hCG may offer a significant clinical benefit by potentially reducing the risk of OHSS.

References

Application Note: Measuring cAMP Response to Org 43553 Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Org 43553 is a potent, orally active, low molecular weight (LMW) allosteric agonist for the human Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR).[1][2][3][4] Unlike the endogenous ligands, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), which bind to the large extracellular domain, this compound interacts with the transmembrane domain of the receptor.[4] Activation of the LHR by this compound primarily stimulates the Gs signaling pathway, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic adenosine monophosphate (cAMP). Consequently, measuring intracellular cAMP accumulation is the primary method for quantifying the functional response to this compound stimulation and determining its potency.

This application note provides a detailed protocol for measuring the cAMP response in cells expressing the human LHR upon stimulation with this compound.

Mechanism of Action: LHR-Gs Signaling Pathway

This compound acts as a signaling-selective agonist. While LH can stimulate both the cAMP and phospholipase C (PLC) pathways, this compound robustly activates the cAMP pathway but is largely ineffective at stimulating the PLC pathway. This selectivity makes cAMP measurement a direct and reliable readout of this compound's agonistic activity at the LHR.

Gs_Pathway cluster_membrane Cell Membrane LHR LHR Gs Gs Protein LHR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Org43553 This compound (Allosteric Agonist) Org43553->LHR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: this compound allosterically activates the LHR, leading to Gs-protein mediated cAMP production.

Quantitative Data Summary

The potency of this compound has been characterized in various in vitro cell-based assays. The following table summarizes the key pharmacological data.

ParameterReceptorCell LineAssay TypeValueReference
EC50 Human LH ReceptorCHOCRE-Luciferase3.7 nM
EC50 Human FSH ReceptorCHONot Specified110 nM
EC50 Human TSH ReceptorHEK293cAMP Enzyme Immunoassay> 3 µM
KD Human LH ReceptorCHO-K1 MembranesRadioligand Binding ([³H]this compound)2.4 ± 0.4 nM

Experimental Protocol: cAMP Measurement Assay

This protocol describes a cell-based assay to determine the dose-dependent cAMP response to this compound stimulation using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based assay.

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Luteinizing Hormone Receptor (hLHR).

  • Culture Medium: DMEM/F12 supplemented with 5-10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

  • Compound: this compound (synthesized or commercially procured).

  • Compound Diluent: 100% DMSO for stock solution, then culture medium for serial dilutions (final DMSO concentration ≤ 1%).

  • Assay Plates: 96-well or 384-well white, low-volume microtiter plates.

  • Reagents:

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP Assay Kit (e.g., HTRF cAMP Dynamic 2, cAMP-Glo™ Assay).

    • Cell lysis buffer (often included in the kit).

  • Control Agonist: Recombinant human LH (hLH).

Experimental Procedure
  • Cell Seeding:

    • Culture hLHR-CHO-K1 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation solution.

    • Resuspend cells in phenol red-free assay buffer/medium.

    • Seed cells into a white microtiter plate at an optimized density (e.g., 10,000 - 15,000 cells/well) and incubate overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). Prepare a vehicle control (assay buffer with the same final DMSO concentration).

  • Cell Stimulation:

    • Aspirate the culture medium from the cell plate.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and allow it to equilibrate for 15-30 minutes at 37°C.

    • Add the serially diluted this compound, control agonist (hLH), and vehicle control to the respective wells.

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Following stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

    • For an HTRF assay, this typically involves adding the two detection reagents sequentially: a cAMP derivative labeled with a FRET donor (e.g., d2) and an anti-cAMP antibody labeled with a FRET acceptor (e.g., Cryptate).

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a compatible plate reader. For HTRF, this involves measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis
  • Calculate Signal Ratio: For HTRF, calculate the ratio of the acceptor and donor fluorescence signals (e.g., 665 nm / 620 nm).

  • Generate Standard Curve: Use a cAMP standard curve included in each assay plate to convert the signal ratio to cAMP concentration (nM).

  • Plot Dose-Response Curve: Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine EC50: Analyze the dose-response curve using a four-parameter logistic regression (sigmoidal dose-response model) to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed hLHR-CHO Cells in Plate B 2. Prepare Serial Dilutions of this compound C 3. Add PDE Inhibitor & Equilibrate B->C D 4. Add this compound to Cells & Incubate C->D E 5. Lyse Cells & Add cAMP Detection Reagents D->E F 6. Incubate in Dark (e.g., 60 min) E->F G 7. Read Plate F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate EC50 H->I

References

Application Notes and Protocols for High-Throughput Screening of LH-R Ligands Using Org 43553

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH-R), a member of the G-protein coupled receptor (GPCR) superfamily, is a crucial regulator of reproductive function.[1] Its activation by endogenous ligands, Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG), triggers a cascade of intracellular events pivotal for processes such as ovulation and steroidogenesis.[1][2] Consequently, the LH-R is a significant target for the development of therapeutics for infertility and other reproductive disorders.

Org 43553 is a potent, orally active, low molecular weight (LMW) allosteric agonist of the human LH-R.[3][4] Unlike the endogenous glycoprotein hormones that bind to the large extracellular domain, this compound interacts with the transmembrane domain of the receptor. It acts as a signaling-selective or biased agonist, potently activating the Gs/adenylyl cyclase/cAMP pathway while having minimal to no effect on the Gq/phospholipase C (PLC) pathway. This selectivity, combined with its amenability to radiolabeling, makes this compound an invaluable tool for the high-throughput screening (HTS) and identification of novel LMW modulators of the LH-R.

These application notes provide detailed protocols for utilizing this compound in HTS campaigns to discover new LH-R ligands. The methodologies cover radioligand binding assays, functional cAMP measurement, and reporter gene assays, providing a comprehensive toolkit for academic and industrial drug discovery efforts.

Data Presentation

The following tables summarize the key quantitative data for this compound in various in vitro assays, providing a baseline for assay development and validation.

Table 1: Binding Affinity and Receptor Density of [³H]this compound

ParameterValueCell SystemReference
KD2.4 ± 0.4 nMCHO-K1 cells expressing human LH-R
Bmax1.6 ± 0.2 pmol/mg proteinCHO-K1 cells expressing human LH-R
Ki (for unlabeled this compound)3.3 nMCHO-K1 cells expressing human LH-R

Table 2: Functional Potency and Selectivity of this compound

AssayParameterValueCell SystemReference
LH-R Activation (cAMP-luciferase)EC503.7 nMCHO cells with human LH-R and CRE-luciferase
LH-R Activation (cAMP production)EC501.7 nMEngineered in vitro system
FSH-R Activation (cAMP-luciferase)EC50110 nMCHO cells with human FSH-R
TSH-R Activation (cAMP production)EC50>3 µMHEK293 cells with human TSH-R
Inhibition of LH-induced PLC activationIC50~10 nMNot specified

Signaling Pathways and Experimental Workflows

LH-R Signaling Pathway Activated by this compound

The diagram below illustrates the signaling cascade initiated by the binding of this compound to the LH-R. As a biased agonist, this compound preferentially activates the Gαs pathway.

LH_R_Signaling cluster_membrane Plasma Membrane LHR LH-R Gs Gαs LHR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Org43553 This compound Org43553->LHR binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE CRE CREB->CRE binds Reporter Reporter Gene (e.g., Luciferase) CRE->Reporter drives expression Response Cellular Response (e.g., Light Emission) Reporter->Response

Caption: LH-R Gαs signaling pathway activated by this compound.
High-Throughput Screening Workflow for LH-R Ligands

This generalized workflow outlines the key stages of an HTS campaign to identify novel LH-R ligands, adaptable for the specific protocols detailed below.

HTS_Workflow start Start assay_dev Assay Development (e.g., cAMP, Radioligand) start->assay_dev plate_prep Plate Compound Library (e.g., 384-well format) assay_dev->plate_prep cell_dispense Dispense Cells (CHO-hLH-R) plate_prep->cell_dispense incubation Incubation cell_dispense->incubation reagent_add Add Detection Reagents incubation->reagent_add readout Plate Reading (Luminescence/Scintillation) reagent_add->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis hit_confirm Hit Confirmation (Dose-Response) data_analysis->hit_confirm end End hit_confirm->end

Caption: Generalized HTS workflow for LH-R ligand discovery.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (HTS Format)

This protocol is designed to identify compounds that displace the binding of [³H]this compound from the human LH-R, indicating interaction with the allosteric binding site.

1. Materials and Reagents:

  • Cell Membranes: Membrane preparation from CHO-K1 cells stably expressing the human LH-R.

  • Radioligand: [³H]this compound (Specific Activity: ~50-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Library compounds dissolved in DMSO.

  • Non-specific Binding (NSB) Control: 10 µM unlabeled this compound.

  • Plates: 96- or 384-well filter plates (e.g., GF/C).

  • Scintillation Cocktail.

  • Plate sealer, Scintillation counter.

2. Procedure:

  • Compound Plating: Dilute test compounds to the desired screening concentration (e.g., 10 µM final) in Assay Buffer. Pipette into the filter plates. Include wells for Total Binding (Assay Buffer with DMSO) and NSB (10 µM unlabeled this compound).

  • Radioligand Preparation: Dilute [³H]this compound in Assay Buffer to a final concentration of ~2-3 nM (approximately the KD value).

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in Assay Buffer to a concentration of 5-20 µg protein per well. Homogenize gently.

  • Assay Incubation:

    • Add the diluted cell membrane suspension to each well of the plate.

    • Add the diluted [³H]this compound solution to all wells.

    • The final assay volume should be consistent (e.g., 100 µL for a 96-well plate).

    • Seal the plates and incubate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the filter plates.

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plates completely.

    • Add scintillation cocktail to each well.

    • Seal the plates and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the Total Binding and NSB controls: % Inhibition = 100 * (1 - ([CPM_Compound - CPM_NSB]) / ([CPM_Total - CPM_NSB]))

  • Compounds exhibiting inhibition above a defined threshold (e.g., >50%) are considered primary hits.

Protocol 2: cAMP-Response Element (CRE) Luciferase Reporter Gene Assay

This functional assay measures the ability of test compounds to act as agonists by stimulating the LH-R-mediated cAMP pathway, leading to the expression of a luciferase reporter gene.

1. Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human LH-R and a CRE-luciferase reporter construct.

  • Cell Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS, antibiotics, and selection agents.

  • Assay Medium: Serum-free culture medium.

  • Positive Control: 1 µM this compound.

  • Test Compounds: Library compounds dissolved in DMSO.

  • Plates: White, opaque, tissue culture-treated 384-well plates.

  • Luciferase Assay Reagent: (e.g., Bright-Glo™, ONE-Glo™).

  • Luminometer.

2. Procedure:

  • Cell Plating:

    • Harvest cells and resuspend in culture medium.

    • Seed 5,000-15,000 cells per well into the 384-well plates.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Remove the culture medium and replace with Assay Medium.

    • Using a liquid handler, add test compounds, positive control (this compound), and vehicle control (DMSO) to the respective wells. The final DMSO concentration should be ≤0.5%.

  • Incubation: Incubate the plates for 3-6 hours at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).

  • Calculate the percent activation for each test compound: % Activation = 100 * ([RLU_Compound - RLU_Vehicle]) / ([RLU_Positive - RLU_Vehicle])

  • Set a hit threshold (e.g., >3 standard deviations above the mean of the vehicle control) to identify primary agonists.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay

This is a rapid, homogeneous functional assay to quantify intracellular cAMP levels produced upon LH-R activation. It is a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP conjugate for binding to an anti-cAMP antibody labeled with a Europium cryptate.

1. Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human LH-R.

  • Cell Culture Medium: As per Protocol 2.

  • Stimulation Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Positive Control: 1 µM this compound.

  • Test Compounds: Library compounds dissolved in DMSO.

  • Plates: Low-volume, white 384-well plates.

  • cAMP HTRF® Assay Kit: Containing cAMP-d2 and anti-cAMP Cryptate antibody.

  • HTRF®-compatible plate reader.

2. Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in Stimulation Buffer at a density of ~2,000-10,000 cells per well.

  • Assay Reaction:

    • Dispense the test compounds and controls into the assay plate.

    • Directly add the cell suspension to the wells containing the compounds.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Add the premixed HTRF® detection reagents (cAMP-d2 and anti-cAMP Cryptate) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • The HTRF® signal is inversely proportional to the cAMP concentration. Convert the ratio to cAMP concentration using a standard curve.

  • Normalize the data against positive and vehicle controls to determine the percent activity of the test compounds.

Conclusion

This compound serves as a highly effective pharmacological tool for the high-throughput screening and characterization of novel ligands targeting the LH-R. Its nature as a selective, allosteric agonist allows for the development of robust and relevant assays. The provided protocols for radioligand binding, luciferase reporter, and HTRF® cAMP assays offer a comprehensive framework for identifying and prioritizing new chemical entities with therapeutic potential in the modulation of the reproductive system. Careful assay optimization and validation using the provided quantitative data for this compound will ensure the generation of high-quality, reproducible HTS data.

References

Application Notes and Protocols for Org 43553 in Obesity and Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Org 43553, a low molecular weight agonist of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR), in the context of obesity and metabolic research. This document includes a summary of its effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound

This compound is an orally active, small molecule agonist of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR).[1] Originally developed for applications in reproductive medicine, specifically for the induction of ovulation, recent research has unveiled a promising new role for this compound in the regulation of body composition and energy metabolism.[2][3][4] Studies have demonstrated that activation of LHCGR in adipose tissue by this compound can lead to a reduction in fat mass, particularly visceral adipose tissue, and an increase in energy expenditure, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.[3] Notably, these effects appear to be independent of sex steroids like testosterone.

Data Presentation: Effects of this compound on Obesity and Metabolism

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound.

Table 1: In Vivo Effects of this compound in Murine Models of Obesity

ParameterAnimal ModelTreatment DetailsKey FindingsReference
Fat Mass Male C57BL/6 mice9 weeks of this compound injection (s.c.)Significant reduction in total fat mass as measured by qNMR. Reduced weight of white adipose tissue (WAT) depots.
Adipose Tissue Distribution Diet-induced obese miceNot specifiedSignificant reduction in visceral adipose tissue (VAT) with relative preservation of subcutaneous adipose tissue (SAT).
Adipocyte Morphology Diet-induced obese miceNot specifiedReduction in the size of adipocytes, leading to a healthier adipocyte profile.
Energy Expenditure Male C57BL/6 miceAcute s.c. injectionAcute increase in oxygen consumption (VO₂) and energy expenditure (EE) with no change in locomotor activity.
Serum Testosterone Male C57BL/6 mice9 weeks of this compound injectionNo significant change in serum testosterone levels.

Table 2: In Vitro Effects of this compound on Adipocytes

ParameterCell LineTreatment DetailsKey FindingsReference
Receptor Affinity CHO cells expressing human LH-RRadioligand binding assayEC₅₀ of 3.7 nM for human LH receptor agonistic activity.
Lipid Accumulation 3T3-L1 adipocytes12-hour treatmentReduced accumulation of oil droplets.
Thermogenesis 3T3-L1 adipocytes1-hour pretreatmentIncreased oxygen consumption rate (OCR) at baseline and upon oligomycin exposure, indicating mitochondrial proton leak.
Cellular Signaling Differentiated 3T3-L1 cellsNot specifiedRapid induction of ERK1/2 phosphorylation.

Experimental Protocols

In Vivo Study: Evaluation of this compound in a Diet-Induced Obesity Mouse Model

This protocol describes a general framework for assessing the anti-obesity effects of this compound in mice.

Objective: To determine the effect of this compound on body composition and energy expenditure in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6 mice (e.g., 14 weeks old)

  • High-fat diet (HFD)

  • This compound

  • Vehicle control (e.g., 10% Cremophor in water)

  • Equipment for subcutaneous (s.c.) injections

  • Metabolic cages for measuring VO₂, EE, and locomotor activity

  • Quantitative Nuclear Magnetic Resonance (qNMR) analyzer for body composition

Procedure:

  • Acclimatization and Diet Induction:

    • Acclimatize mice to the housing conditions for at least one week.

    • Induce obesity by feeding the mice a high-fat diet for a specified period (e.g., 6-8 weeks) prior to the start of treatment. A control group should be maintained on a standard chow diet.

  • Treatment Administration:

    • Divide the HFD-fed mice into two groups: Vehicle control and this compound treatment.

    • Administer this compound or vehicle via subcutaneous injection. While the exact dosage for obesity studies is not definitively published, a starting point could be extrapolated from other in vivo studies. A twice-weekly injection schedule has been suggested in related studies.

  • Monitoring:

    • Monitor body weight and food intake regularly (e.g., twice weekly).

    • At the end of the treatment period (e.g., 9 weeks), measure body composition (fat mass, lean mass) using qNMR.

  • Metabolic Analysis:

    • Towards the end of the study, place mice in metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and energy expenditure (EE) over a 24-hour period.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect blood to measure serum parameters (e.g., testosterone, lipids, glucose).

    • Dissect and weigh various adipose tissue depots (e.g., visceral and subcutaneous).

    • Fix a portion of the adipose tissue for histological analysis (e.g., H&E staining to assess adipocyte size).

In Vitro Study: Assessing the Direct Effects of this compound on Adipocytes

This protocol details the methodology for treating 3T3-L1 adipocytes with this compound to evaluate its impact on lipid accumulation and thermogenesis.

Objective: To investigate the direct effects of this compound on lipid storage and mitochondrial respiration in differentiated 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS) and Calf Serum (CS)

  • Adipogenic differentiation cocktail (MDI): 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin

  • This compound

  • Oil Red O stain for lipid visualization

  • Seahorse XF Analyzer for measuring oxygen consumption rate (OCR)

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% CS.

    • Induce differentiation two days post-confluency by switching to DMEM with 10% FBS and the MDI cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).

    • After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another two days.

    • Maintain the cells in DMEM with 10% FBS, changing the medium every two days until fully differentiated (typically 8-10 days post-induction).

  • Lipid Accumulation Assay:

    • Treat mature 3T3-L1 adipocytes with varying concentrations of this compound or vehicle for 12 hours.

    • Wash the cells with PBS and fix with 10% formalin.

    • Stain with Oil Red O solution to visualize lipid droplets.

    • Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance.

  • Thermogenesis Assay (Mitochondrial Respiration):

    • Plate differentiated 3T3-L1 adipocytes in a Seahorse XF cell culture microplate.

    • Pre-treat the cells with this compound or vehicle for 1 hour.

    • Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

  • Signaling Pathway Analysis:

    • Treat differentiated 3T3-L1 adipocytes with this compound for a short duration (e.g., 5-30 minutes).

    • Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins, such as ERK1/2.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound in Adipocytes

The following diagram illustrates the proposed signaling cascade initiated by this compound in adipocytes, leading to increased thermogenesis.

Org43553_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Org43553 This compound LHCGR LHCGR Org43553->LHCGR Binds and activates PLC PLC LHCGR->PLC Activates Ca2 Ca²⁺ PLC->Ca2 Increases pERK p-ERK1/2 Ca2->pERK ATF3 ATF3 pERK->ATF3 Activates transcription PGC1a PGC1α pERK->PGC1a Activates transcription MitoBio Mitochondrial Biogenesis ATF3->MitoBio PGC1a->MitoBio Thermogenesis UCP1-Independent Thermogenesis MitoBio->Thermogenesis Leads to

Caption: Signaling pathway of this compound in adipocytes.

Experimental Workflow for In Vivo Obesity Study

This diagram outlines the key steps in an in vivo experiment to evaluate the efficacy of this compound.

InVivo_Workflow acclimatization 1. Acclimatization (C57BL/6 Mice) diet 2. Diet-Induced Obesity (High-Fat Diet) acclimatization->diet grouping 3. Group Allocation (Vehicle vs. This compound) diet->grouping treatment 4. Chronic Treatment (e.g., 9 weeks, s.c.) grouping->treatment monitoring 5. In-life Monitoring (Body Weight, Food Intake) treatment->monitoring analysis 6. Metabolic & Compositional Analysis (Metabolic Cages, qNMR) monitoring->analysis collection 7. Tissue Collection & Ex Vivo Analysis (Adipose, Serum) analysis->collection

Caption: Workflow for in vivo evaluation of this compound.

Experimental Workflow for In Vitro Adipocyte Assays

This diagram illustrates the workflow for studying the effects of this compound on 3T3-L1 adipocytes.

InVitro_Workflow cluster_assays Downstream Assays culture 1. Culture 3T3-L1 Preadipocytes differentiate 2. Induce Adipogenic Differentiation (MDI) culture->differentiate treat 3. Treat Mature Adipocytes with this compound differentiate->treat lipid Lipid Accumulation (Oil Red O) treat->lipid thermo Thermogenesis (Seahorse OCR) treat->thermo signal Signaling Analysis (Western Blot for p-ERK) treat->signal

Caption: Workflow for in vitro adipocyte assays with this compound.

References

Application Notes and Protocols for Org 43553 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Org 43553, a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor, in rodent models. This document summarizes key dosage information, pharmacokinetic data, and detailed experimental protocols to facilitate the design and execution of preclinical studies.

Overview of this compound

This compound is a thienopyrimidine derivative that acts as an allosteric agonist at the LH receptor (LHR).[1] Unlike the endogenous ligands LH and human chorionic gonadotropin (hCG), which bind to the extracellular domain of the receptor, this compound interacts with the transmembrane domain.[2] This interaction selectively activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] Notably, this compound does not significantly activate the Gq/11-phospholipase C (PLC) pathway that can be stimulated by LH.[2] This signaling-selective agonism makes this compound a valuable tool for investigating the specific physiological roles of the cAMP pathway downstream of LH receptor activation.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in rodent studies.

Table 1: Recommended Oral Dosages of this compound in Rodent Models

SpeciesApplicationDosage RangeStudy OutcomeCitation
Rat (female)Ovulation Induction5 - 50 mg/kgDose-dependent increase in the number of ovulated oocytes. A single 25 mg/kg dose induced a similar number of ova as 150 IU/kg hCG.
Mouse (immature female)Ovulation Induction50 mg/kgA single dose was sufficient to trigger ovulation in 80% of the animals.
Rat (male)Testosterone Stimulation10 - 250 mg/kgDose-dependent increase in testosterone production over 7 days of daily administration.
Mouse (male, C57BL/6)Body CompositionNot specifiedChronic injection for 9 weeks resulted in a significant reduction in fat mass.

Table 2: Pharmacokinetic Parameters of this compound in Female Wistar Rats

ParameterValueRoute of AdministrationCitation
Oral Bioavailability79%Oral (p.o.)
Half-life (t½)3.4 hoursIntravenous (i.v.) & Oral (p.o.)
Intravenous Dose5 mg/kgi.v.
Oral Dose50 mg/kgp.o.

Signaling Pathway of this compound

This compound acts as an allosteric agonist at the Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR). Its binding to the transmembrane domain of the LHR induces a conformational change that preferentially activates the Gs alpha subunit. This leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to cellular responses such as steroidogenesis (e.g., testosterone and progesterone production) and ovulation.

Org43553_Signaling_Pathway cluster_cell Target Cell (e.g., Leydig, Theca, Granulosa Cell) Org43553 This compound LHR Luteinizing Hormone Receptor (LHR) Org43553->LHR Binds to transmembrane domain G_protein Gs Protein LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis, Ovulation) PKA->Cellular_Response Phosphorylates downstream targets PK_Workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Analysis acclimatization Acclimatize Cannulated Rats dosing_iv Administer Single i.v. Dose (e.g., 5 mg/kg) acclimatization->dosing_iv dosing_po Administer Single p.o. Dose (e.g., 50 mg/kg) acclimatization->dosing_po formulation Prepare this compound Formulation (e.g., 10% Cremophor) formulation->dosing_iv formulation->dosing_po sampling Collect Serial Blood Samples (e.g., over 24h) dosing_iv->sampling dosing_po->sampling processing Process Blood to Obtain Serum sampling->processing lcms Quantify this compound Levels by LC-MS/MS processing->lcms pk_calc Calculate Pharmacokinetic Parameters (t½, Bioavailability, etc.) lcms->pk_calc

References

Application Notes and Protocols for Assessing Oocyte Quality Following Org 43553 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 43553 is a potent, orally active, low molecular weight agonist of the luteinizing hormone (LH) receptor.[1][2] In the field of assisted reproductive technology (ART), it has been investigated as a potential replacement for subcutaneously administered human chorionic gonadotropin (hCG) for the induction of final oocyte maturation and ovulation.[1][2] The primary mechanism of action of this compound is to mimic the natural LH surge, which is a critical physiological trigger for the resumption of meiosis in the oocyte, cumulus expansion, and follicular rupture.[1] Studies have shown that oocytes ovulated following this compound administration are of good quality, capable of successful fertilization and leading to the development of normal embryos.

These application notes provide a comprehensive guide for the assessment of oocyte quality after treatment with this compound. The following sections detail the mechanism of action, present quantitative data from preclinical studies, and offer detailed protocols for a multi-faceted evaluation of oocyte competence.

Mechanism of Action: LH Receptor Activation

This compound functions by binding to and activating the LH receptor on mural granulosa cells of preovulatory follicles. This initiates a signaling cascade that is crucial for oocyte maturation.

LH_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Granulosa Cell Membrane cluster_intracellular Intracellular Signaling cluster_oocyte_events Oocyte Events Org_43553 This compound LH_Receptor LH Receptor Org_43553->LH_Receptor G_Protein G-Protein Activation LH_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Signaling (e.g., EGF network) PKA->Downstream Meiosis_Resumption Resumption of Meiosis (GVBD) Downstream->Meiosis_Resumption Cumulus_Expansion Cumulus Expansion Downstream->Cumulus_Expansion Oocyte_Maturation Oocyte Maturation (MII Stage) Meiosis_Resumption->Oocyte_Maturation

Caption: Simplified signaling pathway of this compound in granulosa cells.

Data Presentation

The following tables summarize quantitative data from a key preclinical study assessing the efficacy of this compound in inducing oocyte maturation and ovulation compared to hCG.

Table 1: In Vitro Efficacy of this compound in Mouse Follicles

Treatment ConcentrationFollicular Rupture (%)Oocyte Maturation (GVBD) (%)
This compound (10⁻⁶ M)100100
hCG (1.5 IU/ml)100100

Data adapted from an ex vivo ovulation induction assay in individually cultured mouse follicles.

Table 2: In Vivo Oocyte Quality Assessment in Rats Following Ovulation Induction

Treatment GroupFertilization RateImplantation of Normal Embryos
This compound (25 mg/kg, oral)NormalYes
Recombinant LH (rec-LH)NormalYes
hCGNormalNo

Data from a fertility test in rats where females were mated after ovulation induction.

Experimental Protocols

A comprehensive assessment of oocyte quality after this compound treatment should involve a combination of morphological, molecular, and functional assays.

Experimental_Workflow Animal_Model Animal Model (e.g., PMSG-primed mice) Treatment Treatment Administration (this compound vs. Control/hCG) Animal_Model->Treatment Oocyte_Retrieval Oocyte Retrieval (Ovulated or Follicular) Treatment->Oocyte_Retrieval Morphological_Assessment Morphological Assessment Oocyte_Retrieval->Morphological_Assessment IVM In Vitro Maturation (IVM) (for immature oocytes) Oocyte_Retrieval->IVM Molecular_Analysis Molecular Analysis (Gene Expression) Oocyte_Retrieval->Molecular_Analysis IVF_ICSI In Vitro Fertilization (IVF) or Intracytoplasmic Sperm Injection (ICSI) Morphological_Assessment->IVF_ICSI IVM->IVF_ICSI Embryo_Culture Embryo Culture and Developmental Assessment IVF_ICSI->Embryo_Culture

Caption: Experimental workflow for assessing oocyte quality.
Protocol 1: In Vivo Ovulation Induction and Oocyte Retrieval (Mouse Model)

This protocol is adapted from preclinical studies evaluating ovulation-inducing compounds.

1. Animal Preparation:

  • Use immature female mice (e.g., BDF1, 20 days of age).

  • To stimulate follicular growth, administer pregnant mare's serum gonadotropin (PMSG; e.g., 12.5 IU/mouse, subcutaneous injection) 48 hours prior to ovulation induction.

2. Treatment Administration:

  • This compound Group: Administer this compound orally at the desired dose (e.g., 50 mg/kg). Prepare the drug in a suitable vehicle (e.g., 10% Cremophor in water).

  • hCG Control Group: Administer hCG subcutaneously at a standard dose (e.g., 500 IU/kg) in saline.

  • Vehicle Control Group: Administer the vehicle used for this compound orally.

3. Oocyte Retrieval:

  • Euthanize the mice by cervical dislocation 24 hours after treatment administration (72 hours after PMSG).

  • Excise the oviducts and place them in a sterile saline solution.

  • To count the ovulated oocytes, gently press the oviducts between two glass plates and observe under a microscope (magnification x40).

Protocol 2: Morphological Assessment of Oocyte Quality

This is a critical, non-invasive method to evaluate oocyte health.

1. Oocyte Preparation:

  • If cumulus-oocyte complexes (COCs) are retrieved, they can be assessed for cumulus expansion.

  • For detailed oocyte morphology, denude the oocytes by brief incubation in a hyaluronidase solution (e.g., 80 IU/mL) followed by gentle pipetting.

2. Microscopic Evaluation:

  • Place the denuded oocytes in a microdroplet of culture medium on a glass-bottom dish.

  • Using an inverted microscope with high-power objectives, assess the following parameters:

    • Maturation Stage:

      • Germinal Vesicle (GV): Presence of the nuclear envelope.

      • Metaphase I (MI): Absence of the GV but no polar body.

      • Metaphase II (MII): Presence of the first polar body.

    • Cytoplasm:

      • Homogeneity: Smooth and uniform texture.

      • Granularity: Presence of coarse or dark granules.

      • Vacuoles: Presence, size, and number of fluid-filled sacs.

    • Polar Body:

      • Morphology: Intact and smooth versus fragmented or large.

    • Perivitelline Space (PVS):

      • Size: Normal versus enlarged.

      • Debris: Presence of cellular fragments.

    • Zona Pellucida:

      • Shape and Thickness: Uniform and of appropriate thickness.

3. Scoring:

  • Utilize a scoring system to quantify oocyte quality based on the presence and severity of dysmorphisms.

Protocol 3: In Vitro Maturation (IVM)

This protocol is for assessing the maturational competence of immature oocytes retrieved from follicles.

1. Oocyte Collection:

  • Collect immature (GV stage) oocytes from antral follicles of PMSG-primed or unprimed animals.

2. Culture Conditions:

  • Culture the COCs in a suitable IVM medium supplemented with gonadotropins (e.g., FSH and/or LH/hCG) and serum or serum albumin.

  • Maintain the culture in a humidified incubator at 37°C with 5% CO₂ in air.

3. Assessment of Maturation:

  • After a defined culture period (e.g., 16-24 hours for mouse oocytes), assess the nuclear maturation status (GV, MI, MII) as described in Protocol 2.

  • Calculate the maturation rate (% of MII oocytes).

Protocol 4: Assessment of Developmental Competence

This protocol evaluates the oocyte's ability to support early embryonic development.

1. In Vitro Fertilization (IVF) or Intracytoplasmic Sperm Injection (ICSI):

  • Following in vivo or in vitro maturation, inseminate the MII oocytes with capacitated sperm (IVF) or inject a single sperm into the oocyte (ICSI).

2. Fertilization Assessment:

  • Approximately 18-20 hours post-insemination, check for the presence of two pronuclei (2PN) and the second polar body, which indicates successful fertilization.

3. Embryo Culture and Grading:

  • Culture the resulting zygotes in a suitable embryo culture medium.

  • Assess embryo development at regular intervals (e.g., 2-cell, 4-cell, morula, and blastocyst stages).

  • Grade the embryos based on cell number, fragmentation, and blastomere symmetry.

4. Blastocyst Development Rate:

  • Calculate the percentage of fertilized oocytes that develop to the blastocyst stage as a key indicator of oocyte quality.

Protocol 5: Molecular Analysis of Oocyte Quality

Gene expression analysis in oocytes or their surrounding cumulus cells can provide molecular insights into oocyte competence.

1. Sample Collection:

  • Collect individual oocytes or pools of cumulus cells after retrieval.

  • Store the samples in an RNA stabilization solution or flash-freeze in liquid nitrogen.

2. RNA Extraction:

  • Extract total RNA using a commercially available kit optimized for small sample sizes.

3. Gene Expression Analysis (RT-qPCR):

  • Perform reverse transcription to synthesize cDNA.

  • Use quantitative PCR (qPCR) to measure the expression levels of key genes associated with oocyte quality, such as:

    • GDF9 and BMP15: Oocyte-secreted factors crucial for follicular development.

    • MATER (NLRP5): A maternal effect gene essential for early embryonic development.

    • Housekeeping genes: For normalization (e.g., Gapdh, Actb).

4. Data Analysis:

  • Compare the relative gene expression levels between oocytes from this compound-treated animals and control groups.

Conclusion

The assessment of oocyte quality following treatment with a novel compound like this compound requires a multi-pronged approach. While functional outcomes such as fertilization and blastocyst development rates are the ultimate indicators of oocyte competence, detailed morphological and molecular analyses provide valuable mechanistic insights. The protocols outlined above offer a robust framework for a thorough evaluation, enabling researchers and drug development professionals to comprehensively characterize the effects of this compound on female gamete quality.

References

Troubleshooting & Optimization

Org 43553 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Org 43553, a potent, orally active, low molecular weight agonist of the luteinizing hormone receptor (LH-R).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule, non-peptidic agonist of the luteinizing hormone (LH) receptor. It is an orally bioavailable compound that has been investigated for its potential in reproductive medicine.[1][2][3] It also shows agonistic activity on the follicle-stimulating hormone (FSH) receptor at higher concentrations.[1][3]

Q2: What is the primary mechanism of action for this compound?

This compound acts as an allosteric agonist at the LH receptor, meaning it binds to a site on the receptor distinct from the endogenous ligand (luteinizing hormone). This binding event activates the receptor, initiating downstream signaling cascades, primarily through the G-protein-coupled receptor (GPCR) pathway, leading to an increase in cyclic AMP (cAMP) production.

Q3: What are the main challenges when working with this compound?

The primary challenge reported by researchers is related to its solubility. While soluble in organic solvents like DMSO, it can be challenging to prepare stable aqueous solutions for in vitro and in vivo experiments without precipitation.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered with this compound and provides step-by-step solutions.

Problem: My this compound is not dissolving in my desired buffer.

  • Solution 1: Use of an appropriate organic solvent. this compound is readily soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in 100% DMSO first.

  • Solution 2: Employ co-solvent systems. For aqueous-based assays, a co-solvent system is often necessary. Two effective protocols are provided in the "Experimental Protocols" section below.

  • Solution 3: Gentle heating and sonication. If precipitation or phase separation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can aid in dissolution.

Problem: My this compound precipitates out of solution over time.

  • Solution 1: Prepare fresh solutions. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.

  • Solution 2: Proper storage of stock solutions. Aliquot your DMSO stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemSolubilityNotes
DMSO100 mg/mL (194.30 mM)Use of newly opened, hygroscopic DMSO is recommended. Ultrasonic treatment may be needed.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.86 mM)Yields a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.86 mM)Yields a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.99 mM)For in vivo administration.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Prepare the Working Solution:

    • For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:

      • Start with the required volume of the this compound DMSO stock solution.

      • Sequentially add PEG300, Tween-80, and finally saline, vortexing gently between each addition.

    • For a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline):

      • Start with the required volume of the this compound DMSO stock solution.

      • Add the 20% SBE-β-CD in saline solution and mix thoroughly.

  • Final Check: Ensure the final solution is clear. If any precipitation is observed, gentle warming or sonication may be applied.

Protocol 2: Preparation of this compound for In Vivo Experiments

  • Prepare a Stock Solution: As with the in vitro protocol, first prepare a concentrated stock solution of this compound in 100% DMSO.

  • Prepare the Dosing Solution:

    • For a corn oil-based formulation:

      • Take the required volume of the DMSO stock solution.

      • Add corn oil to reach the final desired concentration and volume.

      • Ensure the solution is a clear, homogenous mixture before administration.

  • Administration: It is recommended to prepare the dosing solution fresh on the day of the experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Dosing Solution stock_solid This compound (Solid) stock_dissolve Dissolve (Sonication if needed) stock_solid->stock_dissolve stock_dmso 100% DMSO stock_dmso->stock_dissolve stock_solution Concentrated Stock Solution stock_dissolve->stock_solution invitro_start Aliquot of Stock Solution stock_solution->invitro_start invivo_start Aliquot of Stock Solution stock_solution->invivo_start invitro_peg Add PEG300 invitro_start->invitro_peg invitro_tween Add Tween-80 invitro_peg->invitro_tween invitro_saline Add Saline invitro_tween->invitro_saline invitro_final Final In Vitro Solution invitro_saline->invitro_final invivo_oil Add Corn Oil invivo_start->invivo_oil invivo_final Final In Vivo Solution invivo_oil->invivo_final

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane lhr LH Receptor (LHCGR) g_protein G Protein (Gs) lhr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts org43553 This compound org43553->lhr Binds (Allosteric) atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (e.g., Steroidogenesis) creb->gene_expression Promotes

Caption: this compound signaling pathway via the LH receptor.

References

Technical Support Center: Optimizing Org 43553 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Org 43553 in in vitro experiments. The information is tailored for scientists and drug development professionals to effectively determine optimal experimental concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, low molecular weight, allosteric agonist of the Luteinizing Hormone Receptor (LHR).[1][2][3] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the LHR, this compound binds to an allosteric site within the transmembrane domain.[4][5] Its primary mechanism of action is to stimulate the LHR, leading to the activation of the Gs protein and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for steroidogenesis and other physiological responses mediated by the LHR.

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: Based on published data, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. The EC50 value for human LHR agonistic activity has been reported to be approximately 3.7 nM in CHO cells. However, the optimal concentration can vary depending on the cell type, the specific endpoint being measured, and the expression level of the LHR. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: Does this compound show activity at other receptors?

A3: Yes, this compound has been shown to have some off-target effects, particularly at higher concentrations. It exhibits agonistic activity at the Follicle-Stimulating Hormone Receptor (FSHR) with an EC50 of 110 nM. Slight agonistic activity on the Thyroid-Stimulating Hormone Receptor (TSHR) has been observed at concentrations exceeding 3 µM. No significant agonistic effect has been reported for the Corticotropin-Releasing Factor 1 Receptor (CRF1-R).

Q4: How does the potency of this compound compare to the endogenous ligand LH?

A4: this compound is a potent agonist, but its potency is lower than that of recombinant human LH. For instance, in a CRE-luciferase reporter assay in CHO cells, this compound had an EC50 of 4.7 nM, while LH had an EC50 of 35 pM.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low response to this compound treatment 1. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 2. Low LHR expression: The cell line used may not express the Luteinizing Hormone Receptor (LHR) or expresses it at very low levels. 3. Cell health: Poor cell viability or health can lead to a diminished response. 4. Incorrect assay endpoint: The chosen readout may not be sensitive to LHR activation by this compound.1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. 2. Verify LHR expression: Confirm LHR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express functional LHR, such as CHO-K1 cells stably expressing the human LHR. 3. Check cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure cells are healthy. 4. Use a validated assay: Measure a direct downstream target of LHR activation, such as cAMP accumulation or CRE-luciferase reporter activity.
High background signal or unexpected off-target effects 1. Concentration too high: High concentrations of this compound can lead to off-target effects, particularly on the FSHR and TSHR. 2. Compound purity: Impurities in the this compound stock could cause non-specific effects.1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Verify compound purity: Ensure the purity of your this compound stock. If possible, obtain a certificate of analysis from the supplier.
Inconsistent results between experiments 1. Variability in cell passage number: Cell lines can change their characteristics over time and with increasing passage number. 2. Inconsistent compound preparation: Errors in serial dilutions or storage of this compound can lead to variability. 3. Variations in incubation time: The duration of treatment can significantly impact the observed effect.1. Use a consistent cell passage number: Maintain a cell bank and use cells within a defined passage number range for all experiments. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Store the stock solution according to the manufacturer's recommendations. 3. Standardize incubation time: Use a consistent incubation time for all experiments. A 4-hour incubation is often sufficient for cAMP-mediated responses.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssayEC50Reference
LH-R Agonistic ActivityCHO cells stably expressing human LH-RCRE-luciferase3.7 nM
LH-R Agonistic ActivityCHO cells stably expressing human LH-RCRE-luciferase4.7 nM
LH-R Agonistic ActivityEngineered systemcAMP production1.7 nM
FSH-R Agonistic ActivityCHO cells stably expressing human FSH-RCRE-luciferase110 nM
TSH-R Agonistic ActivityHEK293 cells stably expressing human TSH-RcAMP measurement> 3 µM
Testosterone ProductionPrimary mouse Leydig cellsTestosterone measurement67 nM

Table 2: In Vitro Binding Affinity of this compound

ParameterPreparationAssayValueReference
Binding Affinity (KD)CHO-K1 cell membranes expressing human LH-RSaturation binding with [3H]this compound2.4 ± 0.4 nM
Binding Affinity (Ki)Not specifiedNot specified3.3 nM

Experimental Protocols

Protocol 1: Determination of this compound Potency using a CRE-Luciferase Reporter Assay

This protocol is based on methodologies described in published studies.

Objective: To determine the EC50 of this compound for the activation of the Luteinizing Hormone Receptor (LHR).

Materials:

  • CHO-K1 cells stably expressing the human LHR and a CRE-luciferase reporter gene.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed the CHO-K1-hLHR-CRE-luciferase cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in serum-free cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/ml recombinant human LH).

  • Remove the culture medium from the cells and replace it with the prepared this compound dilutions or controls.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Measurement of Testosterone Production in Primary Mouse Leydig Cells

This protocol is adapted from the methodology described for measuring testosterone production in response to this compound.

Objective: To assess the effect of this compound on steroidogenesis in primary Leydig cells.

Materials:

  • Primary mouse Leydig cells.

  • Leydig cell culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • hCG (human chorionic gonadotropin) as a positive control.

  • Testosterone ELISA kit.

Procedure:

  • Isolate primary Leydig cells from mouse testes using established protocols.

  • Plate the Leydig cells in a 24-well plate at an appropriate density.

  • Allow the cells to adhere and recover for 24-48 hours.

  • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control and a positive control (e.g., 10 mIU/ml hCG).

  • Replace the medium in the wells with the prepared this compound dilutions or controls.

  • Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the culture supernatant.

  • Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.

  • Analyze the data by plotting testosterone concentration against the this compound concentration.

Visualizations

Org_43553_Signaling_Pathway Org43553 This compound LHR Luteinizing Hormone Receptor (LHR) Org43553->LHR binds (allosteric) Gs Gs Protein LHR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Steroidogenesis Steroidogenesis PKA->Steroidogenesis stimulates Gene Gene Transcription CREB->Gene activates

Caption: Signaling pathway of this compound via the Luteinizing Hormone Receptor.

Experimental_Workflow_EC50_Determination start Start seed_cells Seed CHO-K1-hLHR-CRE-luciferase cells in 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_dilutions Prepare serial dilutions of this compound incubate1->prepare_dilutions treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate2 Incubate for 4 hours treat_cells->incubate2 add_reagent Add luciferase assay reagent incubate2->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and determine EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the EC50 of this compound.

References

potential off-target effects of Org 43553

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Org 43553, a low molecular weight, orally active agonist of the Luteinizing Hormone Receptor (LHR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, allosteric agonist of the Luteinizing Hormone Receptor (LHR).[1][2] Unlike the endogenous ligands, Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), which bind to the large extracellular domain of the receptor, this compound interacts with the transmembrane domain.[2][3] Its primary on-target effect is the activation of the LHR, leading to downstream signaling cascades, such as cyclic AMP (cAMP) production, which are crucial for processes like ovulation.[2]

Q2: What are the known off-target receptors for this compound?

A2: The primary off-target interactions identified for this compound are with other glycoprotein hormone receptors, specifically the Follicle-Stimulating Hormone Receptor (FSHR) and the Thyroid-Stimulating Hormone Receptor (TSHR). It exhibits agonistic activity at the FSHR and weak agonistic activity at the TSHR at higher concentrations. No agonistic effect has been observed at the Corticotropin-Releasing Factor 1 (CRF1) receptor.

Q3: How significant is the activity of this compound at these off-target receptors?

A3: this compound is significantly more potent at its primary target, the LHR. Its potency at the FSHR is approximately 30-fold lower than at the LHR. The activity at the TSHR is very weak, only observed at concentrations exceeding 3 µM. For a quantitative comparison, please refer to the data summary table below.

Q4: Does this compound activate all signaling pathways associated with the Luteinizing Hormone Receptor?

A4: No. This compound is a "signaling-selective" or "biased" agonist. It potently stimulates the Gs/adenylyl cyclase pathway, leading to cAMP production. However, it does not activate the Gq/phospholipase C (PLC) pathway, which leads to inositol phosphate (IP) generation. Interestingly, this compound can inhibit LH-induced PLC activation, which is an important consideration for co-treatment experiments.

Troubleshooting Guide

Issue 1: I am observing an unexpected phenotype in my experiment that is not consistent with LHR activation alone.

  • Possible Cause: This could be due to the off-target activation of the Follicle-Stimulating Hormone Receptor (FSHR), especially if high concentrations of this compound are used. FSHR activation can initiate its own distinct signaling cascades that may contribute to your observed phenotype.

  • Troubleshooting Steps:

    • Concentration Check: Verify the concentration of this compound being used. Refer to the quantitative data table to assess the potential for FSHR engagement at your experimental concentration.

    • Use a Selective Antagonist: If available, use a selective FSHR antagonist in a parallel experiment to see if the unexpected effect is blocked.

    • Knockdown/Knockout Models: In cell-based models, consider using cells with FSHR knocked down or knocked out to confirm that the effect is mediated by this off-target receptor.

Issue 2: My results on downstream signaling (e.g., calcium mobilization) are inconsistent with literature for endogenous LH.

  • Possible Cause: This is likely due to the biased agonism of this compound. Since this compound does not activate the PLC pathway, downstream effects that are dependent on this pathway (like inositol phosphate production or calcium mobilization) will not be observed.

  • Troubleshooting Steps:

    • Confirm Signaling Pathway: Switch your assay to measure a downstream marker of the cAMP pathway (e.g., cAMP levels, CREB phosphorylation) to confirm compound activity.

    • Positive Control: Use a known LHR agonist that activates both cAMP and PLC pathways (like LH or hCG) as a positive control in your PLC-dependent assay to ensure the assay itself is working correctly.

    • Review Experimental Goals: Re-evaluate if this compound is the appropriate tool for your specific scientific question. If you are studying PLC-dependent signaling, a different agonist will be required.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound at its primary target (LHR) and known off-target receptors.

ReceptorAssay Cell LineMeasured EffectEC50 (nM)Selectivity (fold vs. LHR)Reference
LHR CHOCRE-Luciferase3.7-
FSHR CHOCRE-Luciferase110~30x
TSHR HEK293cAMP Accumulation>3000>810x
CRF1-R CHONot specifiedNo effect-

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.

Experimental Protocols

Protocol: Off-Target Activity Screening using Recombinant Cell Lines

This protocol describes a general method for assessing the off-target agonistic activity of a compound like this compound on related G-protein coupled receptors.

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably co-transfected with the human receptor of interest (e.g., hFSHR, hCRF1-R) and a cyclic-AMP Response Element (CRE) inducible luciferase reporter gene.

    • For receptors that couple less efficiently to CRE-luciferase, such as the hTSHR, use a cell line (e.g., HEK293) stably expressing the receptor and measure cAMP accumulation directly.

    • Maintain cells in appropriate growth medium supplemented with antibiotics to ensure selection of transfected cells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series of this compound to cover a wide concentration range (e.g., from 1 pM to 10 µM). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Agonist Assay:

    • Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Replace the growth medium with a serum-free assay buffer.

    • Add the diluted this compound or a reference agonist (e.g., human FSH for FSHR-expressing cells) to the wells.

    • Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a humidified incubator.

  • Signal Detection:

    • For CRE-Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

    • For cAMP Assay: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable commercial kit, such as an enzyme immunoassay (EIA) or a fluorescence-based assay.

  • Data Analysis:

    • Normalize the data to a vehicle control (0% activation) and a saturating concentration of a known full agonist (100% activation).

    • Plot the response versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and determine the EC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_EC cluster_Membrane Cell Membrane cluster_IC Org43553 This compound LHR LH Receptor (LHR) Org43553->LHR Binds to Transmembrane Domain LH LH / hCG LH->LHR Binds to Extracellular Domain Gs Gαs LHR->Gs LHR->Gs Activates Gq Gαq LHR->Gq LHR->Gq Inhibits (No Activation) AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP Production AC->cAMP IP3 IP3 / DAG Production PLC->IP3

Caption: Biased signaling of this compound at the Luteinizing Hormone Receptor.

Experimental Workflow Diagram

G start Start: Compound Synthesis (this compound) primary_assay Primary Screening: LHR Agonism Assay (e.g., CRE-Luciferase in CHO-LHR cells) start->primary_assay potency Determine On-Target Potency (EC50 for LHR) primary_assay->potency counterscreen Counter-Screening: Off-Target Assays (CHO-FSHR, HEK293-TSHR, etc.) potency->counterscreen Hits downstream Downstream Signaling Analysis (cAMP vs. PLC/IP3 pathways) potency->downstream offtarget_potency Determine Off-Target Potency (EC50 for FSHR, TSHR) counterscreen->offtarget_potency selectivity Calculate Selectivity Profile (EC50 Off-Target / EC50 LHR) offtarget_potency->selectivity selectivity->downstream invivo In Vivo / Ex Vivo Models (e.g., Ovulation Induction in Rats) downstream->invivo end End: Characterized Compound Profile invivo->end

Caption: Workflow for characterizing on-target and off-target effects.

References

Org 43553 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Org 43553. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: For short-term storage (days to weeks), it is recommended to store the solid powder of this compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term stability, it is recommended to store stock solutions at -80°C, where they are stable for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1]

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not extensively published, it is good laboratory practice to store this compound, both as a solid and in solution, protected from light to minimize potential degradation.

Q4: What is the expected shelf life of this compound?

A4: When stored properly under the recommended long-term conditions (-20°C for solid, -80°C for solutions), this compound is expected to be stable for over 3 years.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon thawing - Solution concentration is too high.- Improper solvent used.- Incomplete initial dissolution.- Gently warm the solution and sonicate to aid redissolution.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Ensure the appropriate solvent system is used as detailed in the formulation protocols.
Inconsistent experimental results - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions from a properly stored stock aliquot for each experiment.- Review storage conditions and handling procedures to ensure they align with recommendations.- Perform a stability check of the compound using a suitable analytical method like HPLC.
Low or no biological activity observed - Inactive compound due to degradation.- Incorrect preparation of the working solution.- Use a fresh vial of this compound or a new stock solution.- Verify the final concentration and solvent composition of the working solution.- For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use.
Difficulty dissolving the compound - this compound has limited solubility in aqueous solutions.- Utilize the recommended solvent systems, such as those containing DMSO, PEG300, Tween-80, or SBE-β-CD.- Gentle heating and sonication can be employed to facilitate dissolution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder (Short-term)0 - 4°CDays to Weeks
Solid Powder (Long-term)-20°CMonths to Years
Stock Solution-20°CUp to 1 month[1]
Stock Solution-80°CUp to 6 months[1]

Table 2: Formulation Protocols for In Vivo Studies

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Weighing: Accurately weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term use.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound. Method validation and optimization may be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of this compound can be used to quantify its concentration and assess stability over time.

Protocol 3: Forced Degradation (Stress Testing) of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder of this compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Following each stress condition, analyze the samples using the stability-indicating HPLC method (Protocol 2) to identify and quantify any degradation products.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LHR LH Receptor (LHCGR) This compound->LHR Allosteric Binding G_protein Gs Protein LHR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Signaling pathway of this compound as an allosteric agonist of the LH receptor.

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment Experimental Application cluster_analysis Data Analysis start This compound Solid Powder dissolution Dissolution in appropriate solvent start->dissolution stock_solution Stock Solution (-80°C Storage) dissolution->stock_solution working_solution Preparation of Working Solution stock_solution->working_solution in_vitro In Vitro Assay (e.g., Cell-based) working_solution->in_vitro in_vivo In Vivo Study (e.g., Animal Model) working_solution->in_vivo data_collection Data Collection in_vitro->data_collection in_vivo->data_collection analysis Statistical Analysis & Interpretation data_collection->analysis results Results analysis->results

Caption: General experimental workflow for using this compound.

References

addressing poor oral bioavailability of Org 43553 in certain models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of Org 43553 in experimental models. While this compound has demonstrated good to high oral bioavailability in several preclinical species, this guide addresses potential sources of variability and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in common preclinical models?

A1: Pharmacokinetic studies have shown that this compound generally exhibits high oral bioavailability in rats (79%) and moderate bioavailability in dogs (44%).[1][2] These findings indicate good absorption characteristics for this low molecular weight LH receptor agonist.

Q2: My in-vivo experiment is showing lower than expected efficacy after oral administration of this compound. Could this be related to poor oral bioavailability?

A2: While this compound has reported good oral bioavailability, several factors in an experimental setup can lead to lower-than-expected exposure and efficacy. These can include issues with formulation and solubility, the animal model being used, and interactions with other administered substances. It is crucial to systematically evaluate these potential issues.

Q3: Are there known formulation strategies to optimize the oral delivery of this compound?

A3: For preclinical studies, this compound has been successfully administered as an oral liquid formulation.[3] One specific vehicle used is 10% Cremophore in water.[1] Ensuring the compound is fully solubilized in the vehicle is critical for consistent absorption. If precipitation is observed, gentle heating and/or sonication may aid dissolution. For custom formulations, considering solubility and stability is paramount.

Q4: How does this compound activate the Luteinizing Hormone (LH) receptor?

A4: this compound is a low-molecular-weight agonist of the Luteinizing Hormone (LH) receptor.[1] It allosterically binds to the receptor, inducing a conformational change that primarily activates the Gs-protein signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). This mimics the action of the endogenous ligand, LH.

Troubleshooting Guide: Addressing Unexpectedly Low Oral Bioavailability

This guide provides a step-by-step approach to troubleshoot experiments where the oral bioavailability of this compound appears to be compromised.

Issue 1: Inconsistent or Low Efficacy Post-Oral Dosing

Potential Cause: Poor solubility or precipitation of this compound in the dosing vehicle.

Troubleshooting Steps:

  • Verify Solubility: Confirm that this compound is fully dissolved in your chosen vehicle at the desired concentration. Visually inspect for any particulate matter or precipitation before administration.

  • Optimize Formulation: If solubility is an issue, consider using a different vehicle system. Formulations containing solubilizing agents like Cremophore, DMSO, or cyclodextrins have been used for similar compounds.

  • Prepare Fresh Formulations: Do not use old formulations, as the compound may degrade or precipitate over time. Prepare fresh dosing solutions for each experiment.

Issue 2: High Variability in Pharmacokinetic Parameters Between Animals

Potential Cause: Differences in gastrointestinal (GI) physiology or food effects.

Troubleshooting Steps:

  • Standardize Fasting Conditions: Ensure that all animals are fasted for a consistent period before oral administration. The presence of food in the GI tract can significantly alter drug absorption.

  • Control for Animal Health: Use healthy animals and ensure they are properly acclimated to the experimental conditions. GI motility and health can impact drug absorption.

  • Consider the Animal Model: Be aware that oral bioavailability can differ between species and even strains due to differences in metabolism and GI physiology.

Quantitative Data Summary

The following tables summarize the in-vitro activity and in-vivo pharmacokinetic parameters of this compound in various models.

Table 1: In-Vitro Activity of this compound

ReceptorCell LineActivity (EC50)
Human LH ReceptorCHO cells3.7 nM
Human FSH ReceptorCHO cells110 nM
Human TSH ReceptorHEK293 cells>3 µM
Human CRF1 ReceptorCHO cellsNo agonistic effect

Data sourced from MedChemExpress and an Oxford Academic publication.

Table 2: Pharmacokinetic Parameters of this compound in Female Rats and Dogs

SpeciesRouteDose (mg/kg)Cmax (mg/L)Tmax (h)AUC (h*mg/L)t½ (h)Oral Bioavailability (%)
RatIV55.1 ± 2.3-6.9 ± 0.43.4 ± 1.3-
RatPO508.7 ± 2.23.3 ± 3.355.1 ± 2.04.5 ± 1.879
DogIV12.5--9.1 ± 3.11.5 ± 1.3-
DogPO504.1 ± 1.70.9 ± 1.016.1 ± 1.23.5 ± 2.544

Data from a study published in Human Reproduction Update.

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Study in Female Wistar Rats

  • Animals: Female Wistar rats with cannulated jugular veins.

  • Formulation: this compound was dissolved in 10% Cremophore in water.

  • Dosing:

    • Intravenous (IV): A single dose of 5 mg/kg was administered.

    • Oral (PO): A single dose of 50 mg/kg was administered by oral gavage.

  • Sampling: Blood samples were collected at regular intervals over a 24-hour period. Serum was separated by centrifugation.

  • Analysis: Serum levels of this compound were quantified using LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t½, and oral bioavailability) were calculated using a non-compartmental model.

Protocol 2: Ovulation Induction in Immature Mice

  • Animals: Immature female mice.

  • Priming: Animals were primed with pregnant mare serum gonadotropin (PMSG) to stimulate follicular development.

  • Dosing: A single oral dose of this compound (ranging from 5 to 50 mg/kg) was administered.

  • Outcome Measurement: The number of ovulated oocytes in the ampullae was counted to determine the efficacy of ovulation induction.

Visualizations

LH_Receptor_Signaling_Pathway cluster_cell Target Cell Org43553 This compound (Oral Administration) LHR LH Receptor Org43553->LHR Binds AC Adenylyl Cyclase LHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Steroidogenesis Steroidogenesis & Other Cellular Responses CREB->Steroidogenesis

Caption: Signaling pathway of this compound via the LH receptor.

Troubleshooting_Workflow Start Low in-vivo efficacy observed with this compound CheckFormulation Is the compound fully dissolved in the vehicle? Start->CheckFormulation OptimizeFormulation Optimize formulation (e.g., change vehicle, use sonication) CheckFormulation->OptimizeFormulation No CheckDosing Was the dosing procedure consistent? CheckFormulation->CheckDosing Yes OptimizeFormulation->CheckFormulation RefineProtocol Refine dosing protocol (e.g., gavage technique) CheckDosing->RefineProtocol No CheckAnimalModel Are there known PK variabilities in the model? CheckDosing->CheckAnimalModel Yes RefineProtocol->CheckDosing ConsultLiterature Consult literature for species-specific data CheckAnimalModel->ConsultLiterature Yes Proceed Proceed with optimized experiment CheckAnimalModel->Proceed No ConsultLiterature->Proceed

Caption: Troubleshooting workflow for low in-vivo efficacy.

References

minimizing variability in animal response to Org 43553

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal responses to Org 43553.

Understanding this compound

This compound is an orally active, low molecular weight agonist of the Luteinizing Hormone Receptor (LHR).[1][2][3] It functions as a signaling-selective, allosteric agonist, primarily activating the cyclic AMP (cAMP) pathway to mimic the physiological effects of Luteinizing Hormone (LH).[4]

Key Characteristics of this compound:

ParameterValueSpeciesReference
LH Receptor EC50 3.7 nMHuman[1]
FSH Receptor EC50 110 nMHuman
TSH Receptor Agonism >3 µMHuman
Oral Bioavailability 79%Rat
44%Dog
Elimination Half-life 3.4 hoursRat
30-47 hoursHuman

This compound Signaling Pathway

This compound acts as an allosteric agonist at the Luteinizing Hormone Receptor (LHR), a G protein-coupled receptor (GPCR). Its binding primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates the downstream physiological responses.

Org43553_Signaling_Pathway cluster_cell Target Cell (e.g., Leydig, Theca, Granulosa Cell) Org43553 This compound LHR Luteinizing Hormone Receptor (LHR) Org43553->LHR Binds G_protein Gs Protein LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Steroidogenesis, Ovulation) PKA->Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound at the Luteinizing Hormone Receptor.

Troubleshooting Guides

High variability in animal response is a common challenge in in-vivo pharmacology. This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or Lower-than-Expected Efficacy (e.g., ovulation induction, testosterone production)
Potential Cause Troubleshooting Steps
Animal Stress Stress can significantly impact the hypothalamic-pituitary-gonadal (HPG) axis, leading to suppressed LH release and potentially altered receptor sensitivity. To mitigate this, acclimate animals to the facility and handling procedures for at least one week before the experiment. Minimize noise and disturbances in the animal facility. Handle animals gently and consistently.
Dietary Phytoestrogens Standard rodent chows often contain soy or alfalfa, which are sources of phytoestrogens. These compounds can have estrogenic activity and interfere with reproductive hormone regulation. For sensitive studies, consider using a phytoestrogen-free diet to reduce background hormonal noise.
Animal Age and Strain The responsiveness of the HPG axis can vary with the age and genetic background of the animals. Ensure that all animals within an experimental group are of the same age and from the same supplier. Report the specific strain and age of the animals in your experimental records.
Incorrect Dosing or Formulation This compound is orally bioavailable, but improper formulation or administration can lead to variable absorption. Ensure the compound is fully dissolved or homogenously suspended in the vehicle. For oral gavage, ensure the correct volume is administered directly into the stomach. A common vehicle is 10% Cremophor in water.
Timing of Administration The stage of the estrous cycle in female animals will dramatically affect the response to an LH receptor agonist. For ovulation induction studies, it is crucial to synchronize the estrous cycles of the animals or to administer this compound at a specific stage (e.g., proestrus).
Issue 2: High Inter-Animal Variability within the Same Treatment Group
Potential Cause Troubleshooting Steps
Inconsistent Gavage Technique Improper oral gavage can lead to stress and variable drug delivery. Ensure all personnel are proficient in the technique to minimize stress and ensure consistent administration.
Underlying Health Status Subclinical infections or other health issues can affect an animal's physiological response. Visually inspect all animals daily and exclude any that show signs of illness.
Social Housing Conditions Social hierarchy and stress within a cage can influence hormonal profiles. House animals in stable, consistent social groups. Avoid re-grouping animals during an experiment.
Biological Variation A certain degree of biological variation is inherent in any animal study. To account for this, ensure your study is adequately powered with a sufficient number of animals per group. Randomize animals to treatment groups to distribute inherent variability evenly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: A common and effective vehicle for oral administration of this compound is a 10% Cremophor in water solution. It is important to ensure the compound is fully dissolved or forms a stable, homogenous suspension before administration.

Q2: How should I time the administration of this compound for ovulation induction studies in rats?

A2: To standardize the response, it is recommended to first synchronize the estrous cycles of the female rats. One established method involves treating the rats with a GnRH antagonist to block the endogenous LH surge, followed by the administration of this compound. Typically, the GnRH antagonist is given on the day of proestrus, followed by oral administration of this compound.

Q3: What are the expected effects of this compound on testosterone levels in male rats?

A3: Oral administration of this compound has been shown to significantly increase testosterone production in male rats. The effect is dose-dependent, with higher doses leading to a more pronounced and sustained increase in serum testosterone.

Q4: Can I administer this compound via a different route, such as intraperitoneal injection?

A4: While this compound is designed for oral activity, other routes of administration may be possible. However, its efficacy and pharmacokinetics have been primarily characterized following oral administration. If considering an alternative route, preliminary dose-response and pharmacokinetic studies are highly recommended.

Q5: How can I minimize the number of animals used while still obtaining robust data?

A5: Implementing a rigorous experimental design is key. This includes:

  • Power analysis: Calculate the minimum number of animals needed to detect a statistically significant effect.

  • Blocking: Group animals into blocks with similar characteristics (e.g., littermates, initial body weight) to reduce variability.

  • Repeated measures: Where possible, take multiple measurements from the same animal over time to reduce inter-animal variability.

Experimental Protocols

Protocol 1: Ovulation Induction in Immature Mice

This protocol is adapted from established methods for assessing the in vivo efficacy of LH receptor agonists.

Materials:

  • Immature female BDF1 mice (20 days of age)

  • Humegon (or other FSH preparation)

  • This compound

  • Vehicle (10% Cremophor in water)

  • Saline

Procedure:

  • On day 0, at 10:00 AM, stimulate follicle growth by administering a subcutaneous injection of Humegon (12.5 IU per mouse).

  • 48 hours later, induce ovulation with a single oral dose of this compound (e.g., 50 mg/kg) or vehicle. A positive control group receiving hCG (e.g., 500 IU/kg, s.c.) should be included.

  • 72 hours after the Humegon injection, euthanize the animals by cervical dislocation.

  • Excise the oviducts and place them in saline.

  • Under a dissecting microscope, count the number of ovulated oocytes in the ampulla.

Protocol 2: Testosterone Stimulation in Male Rats

This protocol is based on studies demonstrating the androgenic effects of this compound.

Materials:

  • Adult male Wistar rats

  • This compound

  • Vehicle (10% Cremophor in water)

  • Blood collection supplies

Procedure:

  • Acclimate adult male rats to handling for at least one week.

  • Administer this compound orally at the desired doses (e.g., 10, 50, 250 mg/kg) or vehicle once daily for a specified period (e.g., 7 consecutive days).

  • Collect blood samples from the tail vein at baseline (before the first dose) and at various time points after administration (e.g., 1, 4, and 8 hours on day 1, and then daily before each subsequent dose).

  • Process the blood samples to obtain serum.

  • Analyze serum testosterone levels using a validated assay (e.g., ELISA or LC-MS/MS).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (min. 1 week) Diet_Control Dietary Control (Phytoestrogen-free, if needed) Animal_Acclimation->Diet_Control Randomization Randomization to Treatment Groups Diet_Control->Randomization Dosing This compound Administration (Oral Gavage) Randomization->Dosing Monitoring Animal Monitoring (Health & Behavior) Dosing->Monitoring Data_Collection Data Collection (e.g., Blood samples, Tissue harvest) Monitoring->Data_Collection Sample_Analysis Sample Analysis (e.g., Hormone Assays) Data_Collection->Sample_Analysis Statistical_Analysis Statistical Analysis Sample_Analysis->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

References

Org 43553 cross-reactivity with other glycoprotein hormone receptors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Org 43553. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the successful application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally active, and low molecular weight (LMW) allosteric agonist for the human Luteinizing Hormone (LH) receptor.[1][2] Unlike the endogenous ligands LH and human chorionic gonadotropin (hCG) which bind to the extracellular domain, this compound interacts with the transmembrane domain of the LH receptor.[1][3] This interaction leads to the activation of the cyclic AMP (cAMP) signaling pathway, mimicking the physiological effects of LH.[1]

Q2: What is the cross-reactivity profile of this compound with other glycoprotein hormone receptors?

This compound exhibits selectivity for the LH receptor, but it can interact with other glycoprotein hormone receptors at higher concentrations. Its agonistic activity has been observed at the Follicle-Stimulating Hormone (FSH) receptor and the Thyroid-Stimulating Hormone (TSH) receptor, though with significantly lower potency compared to the LH receptor.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound at the human LH, FSH, and TSH receptors.

ReceptorParameterValue (nM)Cell Line
LH ReceptorEC503.7CHO
LH ReceptorKi3.3CHO
FSH ReceptorEC50110CHO
TSH ReceptorEC50>3000HEK293

EC50: Half-maximal effective concentration; Ki: Inhibitory constant.

Troubleshooting Guide

Problem 1: Higher than expected EC50 value for this compound in our LH receptor activation assay.

  • Possible Cause 1: Compound Stability and Storage. Improper storage of this compound can lead to its degradation.

    • Solution: this compound should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). Stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Line and Receptor Expression. The EC50 value can be influenced by the cell line used and the expression level of the LH receptor.

    • Solution: The reported EC50 value of 3.7 nM was determined using a Chinese Hamster Ovary (CHO) cell line stably expressing the human LH receptor. Ensure you are using a comparable system with robust receptor expression.

  • Possible Cause 3: Assay Conditions. Variations in assay parameters can affect the outcome.

    • Solution: Refer to the detailed experimental protocols below. Pay close attention to cell density, incubation times, and the components of the assay buffer.

Problem 2: No significant cAMP production observed after treating cells with this compound.

  • Possible Cause 1: Incorrect Signaling Pathway Measurement. this compound is a signaling-selective agonist.

    • Solution: this compound primarily activates the adenylyl cyclase/cAMP pathway and is not a potent stimulator of the phospholipase C (PLC) pathway. Ensure your assay is designed to measure cAMP levels.

  • Possible Cause 2: Allosteric Nature of the Compound. As an allosteric agonist, its effect can be influenced by the presence of other ligands.

    • Solution: Ensure that the assay medium does not contain any substances that could interfere with the allosteric binding site.

Experimental Protocols

Protocol 1: In Vitro LH Receptor Activation Assay (cAMP Measurement)

This protocol is based on methods used to characterize the activity of this compound in CHO cells stably expressing the human LH receptor.

Materials:

  • CHO cells stably expressing the human LH receptor

  • Cell culture medium (e.g., DMEM/F12)

  • This compound

  • DMSO (for stock solution)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well white-bottom microtiter plates

Procedure:

  • Cell Seeding: Seed the CHO-LH receptor cells into 96-well plates at a density of 10,000-15,000 cells per well and culture overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in an appropriate assay buffer to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a specified period (e.g., 1-4 hours) at 37°C.

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Radioligand Binding Assay for LH Receptor

This protocol describes a competitive binding assay using [3H]this compound to determine the binding affinity of test compounds for the LH receptor.

Materials:

  • Cell membranes from CHO cells expressing the human LH receptor

  • [3H]this compound (radioligand)

  • Unlabeled this compound or other test compounds

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]this compound at a concentration near its Kd (e.g., 2-3 nM), and varying concentrations of the unlabeled competitor compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of [3H]this compound (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway Org43553 This compound LHR LH Receptor (Transmembrane Domain) Org43553->LHR Binds allosterically G_protein Gαs Protein LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Steroidogenesis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Allosteric activation of the LH receptor by this compound and downstream cAMP signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Cell_Culture 1. Culture CHO-LHR Cells Treatment 3. Treat Cells with this compound Cell_Culture->Treatment Compound_Prep 2. Prepare this compound Dilutions Compound_Prep->Treatment Incubation 4. Incubate (1-4 hours) Treatment->Incubation Lysis 5. Lyse Cells Incubation->Lysis cAMP_Measurement 6. Measure cAMP Levels Lysis->cAMP_Measurement Data_Analysis 7. Analyze Data (EC50) cAMP_Measurement->Data_Analysis

Caption: Workflow for determining the in vitro potency of this compound.

Cross_Reactivity_Logic Org43553 This compound LHR LH-R (EC50: 3.7 nM) Org43553->LHR High Potency FSHR FSH-R (EC50: 110 nM) Org43553->FSHR Moderate Potency TSHR TSH-R (EC50: >3000 nM) Org43553->TSHR Low Potency

Caption: Relative potency of this compound at glycoprotein hormone receptors.

References

Technical Support Center: Synthesis of Org 43553 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Org 43553 analogs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of analogs of this compound, a potent, low-molecular-weight agonist of the luteinizing hormone receptor (LHR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the synthesis of its analogs important?

This compound is a thieno[2,3-d]pyrimidine derivative that acts as a selective agonist for the luteinizing hormone receptor (LHR).[1][2] Analogs of this compound are synthesized to explore the structure-activity relationship (SAR) of this class of compounds, aiming to develop new therapeutics with improved potency, selectivity, and pharmacokinetic properties for reproductive health and other LHR-related conditions.[3]

Q2: What is the general synthetic strategy for this compound and its analogs?

The synthesis of this compound and its analogs can be conceptually broken down into three main stages:

  • Construction of the thieno[2,3-d]pyrimidine core: This is typically achieved through a multi-step process starting with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one.[1][4]

  • Introduction of the substituted phenyl group at the C4 position: This is commonly accomplished via a Suzuki-Miyaura cross-coupling reaction after converting the 4-oxo group to a more reactive species, such as a chloride.

  • Elaboration of the side chain on the phenyl ring: This usually involves an amide bond formation to attach the morpholinoacetyl moiety to an amino group on the phenyl ring.

Q3: What are the most common challenges encountered during the synthesis of this compound analogs?

Researchers often face challenges at several key stages:

  • Low yields in the initial Gewald reaction: This can be due to suboptimal reaction conditions, purity of starting materials, or side reactions.

  • Difficulties in the Suzuki-Miyaura coupling: Issues such as catalyst deactivation, low yields, and purification challenges are common, especially with heteroaromatic halides.

  • Inefficient amide bond formation: Steric hindrance or the electronic properties of the coupling partners can lead to low conversion rates in the final amide coupling step.

Troubleshooting Guides

Challenge 1: Low Yield in the Gewald Reaction for the Thiophene Core

The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene precursor. Low yields are a frequent roadblock.

dot

Start Low Yield in Gewald Reaction Condensation Check Knoevenagel Condensation Start->Condensation Initial Step Sulfur_Addition Optimize Sulfur Addition & Cyclization Condensation->Sulfur_Addition If Condensation is Successful Solution1 Verify Starting Material Purity & Base Activity Condensation->Solution1 Purification Address Purification Issues Sulfur_Addition->Purification If Yield is Still Low Solution2 Adjust Temperature & Solvent Sulfur_Addition->Solution2 Solution3 Minimize Dimerization Side Reaction Sulfur_Addition->Solution3 Solution4 Recrystallization or Column Chromatography Purification->Solution4

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Troubleshooting Steps:

  • Verify the initial Knoevenagel condensation: This first step between the ketone/aldehyde and the active methylene nitrile is crucial. Run a small-scale reaction without sulfur to confirm the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS. If this fails, check the purity of your starting materials and the activity of the base.

  • Optimize reaction temperature and solvent: The temperature can significantly impact the rate of sulfur addition and cyclization. A temperature that is too low can lead to a sluggish reaction, while excessive heat can promote side reactions. Polar solvents like ethanol or DMF are generally preferred.

  • Minimize side reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. Adjusting the temperature or the rate of reagent addition can help minimize this side product.

  • Improve purification: Residual elemental sulfur and dimeric byproducts are common impurities. Recrystallization is often effective for removing sulfur. Column chromatography may be necessary to separate the desired product from dimeric impurities.

ParameterRecommended ConditionRationale
Base Triethylamine, MorpholineCatalyzes the initial Knoevenagel condensation.
Solvent Ethanol, DMFPolar solvents enhance the condensation with sulfur.
Temperature Room Temperature to RefluxSubstrate-dependent; optimization is often required.
Challenge 2: Inefficient Suzuki-Miyaura Cross-Coupling

The introduction of the substituted phenyl ring at the C4 position of the thieno[2,3-d]pyrimidine core is a critical step.

dot

Start Inefficient Suzuki Coupling Catalyst Check Catalyst System Start->Catalyst Conditions Optimize Reaction Conditions Catalyst->Conditions Solution1 Screen Pd Catalysts & Ligands Catalyst->Solution1 Side_Reactions Identify Side Reactions Conditions->Side_Reactions Solution2 Vary Base, Solvent, & Temperature Conditions->Solution2 Solution3 Address Protodeboronation & Homocoupling Side_Reactions->Solution3

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl chlorides, electron-rich and bulky phosphine ligands often improve catalytic activity. Consider screening different catalyst systems.

  • Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., dioxane, THF, DMF with water) should also be optimized.

  • Address Protodeboronation: The premature cleavage of the boronic acid C-B bond is a common side reaction, especially with heteroaryl boronic acids. Using anhydrous conditions or boronic esters can mitigate this issue.

  • Minimize Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can be suppressed by ensuring rigorous degassing of the reaction mixture to remove oxygen.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Common and effective catalysts for Suzuki couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A range of bases should be screened for optimal results.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OAprotic solvents with a water co-solvent are frequently used.
Challenge 3: Difficult Amide Bond Formation

The final step of attaching the morpholinoacetyl side chain can be challenging due to the electronic nature and potential steric hindrance of the aniline nitrogen on the thieno[2,3-d]pyrimidine scaffold.

dot

Start Difficult Amide Bond Formation Coupling_Reagent Select Appropriate Coupling Reagent Start->Coupling_Reagent Reaction_Conditions Optimize Reaction Conditions Coupling_Reagent->Reaction_Conditions Solution1 Screen HATU, HOBt/EDC, COMU Coupling_Reagent->Solution1 Substrate_Activation Consider Alternative Activation Reaction_Conditions->Substrate_Activation Solution2 Adjust Base, Solvent, & Temperature Reaction_Conditions->Solution2 Solution3 Convert Carboxylic Acid to Acid Chloride Substrate_Activation->Solution3

Caption: Troubleshooting workflow for amide bond formation.

Troubleshooting Steps:

  • Screen Coupling Reagents: Standard coupling reagents like HATU, HOBt/EDC may not be effective for electron-deficient anilines. Consider more potent reagents like COMU or T3P.

  • Optimize Base and Solvent: The choice of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) and an appropriate aprotic solvent (e.g., DMF, DCM) is important.

  • Alternative Activation of the Carboxylic Acid: If standard coupling protocols fail, converting the carboxylic acid to a more reactive species like an acid chloride (using, for example, oxalyl chloride or thionyl chloride) prior to reaction with the amine can be effective.

  • Temperature Control: While some amide couplings proceed at room temperature, gentle heating may be required to drive the reaction to completion, but be mindful of potential side reactions at elevated temperatures.

ParameterRecommended ConditionRationale
Coupling Reagent HATU, HOBt/EDC, COMUA range of coupling reagents should be screened.
Base DIPEA, N-methylmorpholineNon-nucleophilic bases prevent unwanted side reactions.
Solvent DMF, DCMAprotic solvents are generally preferred for amide coupling.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of the starting ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a suitable base (e.g., triethylamine or morpholine).

  • Stir the reaction mixture at room temperature or heat to reflux for 1-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.

Step 2: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

  • Heat a mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq.) and formamide (excess) at reflux for 1.5-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting solid precipitate by filtration, wash with water, and dry under vacuum.

Step 3: Chlorination of the Thieno[2,3-d]pyrimidin-4(3H)-one

  • Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (excess).

  • Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-chloro-thieno[2,3-d]pyrimidine.

Step 4: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of the 4-chloro-thieno[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 5: Amide Bond Formation

  • To a solution of the aniline-substituted thieno[2,3-d]pyrimidine (1.0 eq.), morpholinoacetic acid (1.1 eq.), and a coupling reagent (e.g., HATU, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF), add a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Luteinizing Hormone Receptor (LHR) Signaling Pathway

This compound and its analogs act as allosteric agonists at the LHR, a G protein-coupled receptor (GPCR). Upon binding, they induce a conformational change in the receptor, leading to the activation of downstream signaling cascades, primarily through the Gαs protein.

dot

cluster_membrane Cell Membrane LHR LH Receptor (LHCGR) G_protein G Protein (Gαsβγ) LHR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαs activates cAMP cAMP AC->cAMP Converts Org43553 This compound Analog Org43553->LHR Binds to Allosteric Site ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis & Other Cellular Responses CREB->Steroidogenesis Regulates Gene Expression

Caption: Simplified signaling pathway of this compound analogs via the LH receptor.

References

Technical Support Center: Overcoming Resistance to Org 43553 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Org 43553. Our aim is to help you identify and overcome potential resistance mechanisms in your cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, low molecular weight agonist for the human luteinizing hormone receptor (LHR). It functions as a signaling-selective, allosteric agonist.[1] This means it binds to a site on the LHR distinct from the natural ligand (luteinizing hormone, LH) and preferentially activates the cyclic AMP (cAMP) signaling pathway with minimal activation of the phospholipase C (PLC) pathway.[1][2]

Q2: Which cell lines are suitable for studying the effects of this compound?

The primary requirement for a cell line to be responsive to this compound is the expression of the luteinizing hormone receptor (LHR). Several cancer cell lines have been reported to express LHR, including certain types of ovarian, breast, and endometrial cancer cell lines. For example, some studies have detected LHR expression in ovarian cancer cell lines such as OCC1 and SKOV-3, although expression in SKOV-3 has been debated. The endometrial adenocarcinoma cell line, Ishikawa, has also been shown to express LHR. It is crucial to verify LHR expression in your specific cell line of interest before initiating experiments.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

Lack of response to this compound can stem from several factors:

  • Low or absent LHR expression: The target receptor may not be present in your cell line.

  • Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response.

  • Incorrect assay conditions: The experimental setup may not be suitable for detecting the specific cellular response.

  • Cellular resistance: The cells may have developed mechanisms to counteract the effects of the agonist.

Our troubleshooting guide below provides detailed steps to investigate each of these possibilities.

Q4: What are the potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of GPCR pharmacology, resistance could develop through:

  • LHR Downregulation: Prolonged exposure to an agonist can lead to a decrease in the number of receptors on the cell surface, a process known as downregulation.

  • Receptor Desensitization: The receptor may become uncoupled from its downstream signaling pathway, often through phosphorylation and arrestin recruitment.

  • Mutations: Genetic mutations in the LHR or downstream signaling components (e.g., G proteins, adenylyl cyclase) could impair signal transduction.

  • Activation of Compensatory Pathways: Cells may upregulate alternative signaling pathways to bypass the effects of LHR activation.

Troubleshooting Guide

Issue 1: No observable cellular response to this compound treatment.

This is a common initial challenge. The following steps will help you systematically troubleshoot the problem.

Experimental Workflow for Investigating Lack of Response

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Hypothesis Testing cluster_3 Potential Conclusions A No cellular response to This compound treatment B Confirm LHR Expression (Western Blot, qPCR) A->B Step 1 C Optimize this compound Concentration (Dose-Response Curve) B->C Step 2 H Cell line is not a suitable model (LHR negative) B->H If LHR is absent D Validate Assay Readout (Positive & Negative Controls) C->D Step 3 I Suboptimal experimental conditions C->I E Assess LHR Functionality (cAMP Assay) D->E Step 4 D->I F Investigate Receptor Downregulation (Surface Protein Labeling, Western Blot) E->F If cAMP response is low G Sequence LHR and Downstream Signaling Components E->G If cAMP response is absent J Acquired resistance mechanism F->J G->J

Caption: A stepwise workflow for troubleshooting the lack of cellular response to this compound.

Troubleshooting Table for Lack of Response

Potential Cause Recommended Action Expected Outcome
Cell line does not express LHR Verify LHR mRNA and protein expression using qPCR and Western Blotting.A positive signal for LHR confirms its presence. The absence of a signal indicates the cell line is not a suitable model.
This compound concentration is too low Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 10 µM).A sigmoidal dose-response curve should be observed, allowing for the determination of the EC50.
Inactive compound Test a fresh batch of this compound. Ensure proper storage conditions (as per manufacturer's instructions).A positive response with the new batch would indicate a problem with the previous stock.
Inappropriate assay Confirm that your assay measures a downstream effect of the LHR/cAMP pathway (e.g., cell viability, gene expression). Use a direct measure of LHR activation, such as a cAMP assay, as a primary readout.A robust increase in intracellular cAMP levels upon this compound stimulation will validate receptor activation.
General cell culture issues Routinely check for mycoplasma contamination. Ensure consistent cell passage numbers and seeding densities.Healthy, uncontaminated cells will provide more reliable and reproducible results.
Issue 2: Diminished response to this compound over time.

If you observe an initial response that wanes with subsequent treatments or in later passages of the cell line, you may be dealing with acquired resistance.

Signaling Pathway of this compound and Potential Resistance Points

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Resistance Mechanisms Org43553 This compound LHR LHR Org43553->LHR Binds to allosteric site G_protein Gs Protein LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Alters R1 Receptor Downregulation/ Internalization R1->LHR Reduces surface receptor levels R2 LHR Mutation R2->LHR Impairs binding or signaling R3 G Protein Uncoupling R3->G_protein Prevents activation R4 Mutation in AC R4->AC Reduces efficacy R5 Increased PDE Activity R5->cAMP Degrades cAMP

Caption: The LHR signaling pathway activated by this compound and potential points of resistance.

Troubleshooting Table for Diminished Response

Potential Cause Recommended Action Expected Outcome Quantitative Data from Literature (Example)
LHR Downregulation Compare LHR protein levels in naive vs. chronically treated cells using Western Blot. Quantify cell surface LHR using flow cytometry or cell surface biotinylation assays.A significant decrease in total and/or surface LHR levels in chronically treated cells.Treatment of rat Leydig cells with EE2 (an endocrine disruptor) reduced LHR expression.
Receptor Desensitization Measure cAMP production in response to a short-term this compound challenge in both naive and chronically treated cells.Chronically treated cells will show a blunted cAMP response compared to naive cells for the same agonist concentration.N/A for this compound. However, this is a common phenomenon for many GPCR agonists.
Mutations in LHR or Signaling Pathway Sequence the LHR gene and key downstream components like Gαs and adenylyl cyclase in resistant cell lines. Compare to the parental cell line.Identification of mutations that could alter protein function.Mutations in the LHR, such as D383N and R442H, have been shown to impair signal transduction.
Increased cAMP degradation Measure the activity of phosphodiesterases (PDEs) in cell lysates from naive and resistant cells. Treat cells with a broad-spectrum PDE inhibitor (e.g., IBMX) along with this compound.Higher PDE activity in resistant cells. Restoration of this compound response in the presence of a PDE inhibitor.N/A for this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability and proliferation in response to this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

cAMP Accumulation Assay

This assay directly measures the activation of the LHR signaling pathway.

  • Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and grow to near confluence.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add various concentrations of this compound and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or luminescence-based assays) according to the manufacturer's protocol.

Western Blot for LHR Expression

This protocol is for determining the total protein level of LHR.

  • Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. For membrane proteins like GPCRs, a stronger detergent like Triton X-100 may be necessary. Determine the total protein concentration of the lysates.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LHR overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This technical support center provides a framework for addressing resistance to this compound. Given the limited specific data on this compound, a systematic approach based on established principles of GPCR pharmacology is recommended. Careful experimental design and validation are key to successfully overcoming resistance and obtaining reliable results.

References

Org 43553 half-life and impact on experimental timing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of Org 43553 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, low molecular weight, allosteric agonist of the luteinizing hormone receptor (LHR).[1][2] Unlike the endogenous ligands, luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which bind to the large extracellular domain of the LHR, this compound binds to an allosteric site within the transmembrane domain.[1] This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways, primarily the Gs/cAMP pathway, mimicking the effects of LH and hCG.[1]

Q2: What is the half-life of this compound and how does it impact experimental timing?

The half-life of this compound varies significantly between species, which is a critical consideration for experimental design. Its shorter half-life compared to hCG can be advantageous in reducing the risk of overstimulation.

Data Summary: Pharmacokinetic Properties of this compound

ParameterSpeciesValueCitation
Half-life Rat3.4 hours
DogNot explicitly stated, but clearance is increased compared to rats.
Human30 - 47 hours
Oral Bioavailability Rat79%
Dog44%
Time to Peak Concentration (Tmax) Human0.5 - 1 hour

The shorter half-life in rodents compared to humans means that for sustained receptor activation in rat or mouse models, more frequent administration may be necessary, or the timing of single-dose experiments needs to be carefully considered relative to the desired downstream measurements.

Troubleshooting Guides

Problem 1: I am observing lower than expected efficacy of this compound in my in vivo experiment.

  • Possible Cause 1: Suboptimal Dosing. The effective dose of this compound can vary depending on the species and the experimental model.

    • Solution: Review published literature for effective dose ranges in your specific model. For example, a single oral dose of 50 mg/kg has been shown to induce ovulation in immature mice and cyclic rats. For testosterone production in male rats, doses ranging from 10-250 mg/kg have been used.

  • Possible Cause 2: Issues with Compound Formulation and Administration. this compound has specific solubility characteristics. Improper dissolution can lead to inaccurate dosing.

    • Solution: Ensure the compound is fully dissolved using the recommended protocols. For oral administration in rodents, a common vehicle is 10% Cremophor in water. It is recommended to prepare the working solution fresh on the day of the experiment.

  • Possible Cause 3: Rapid Metabolism. As noted in the pharmacokinetic data, the half-life of this compound is relatively short in rodents.

    • Solution: Consider the timing of your endpoint measurements relative to the administration of this compound. For longer-term studies, a multiple dosing regimen may be required to maintain effective concentrations.

Problem 2: My this compound solution is precipitating upon preparation or during the experiment.

  • Possible Cause: Poor Solubility. this compound is soluble in DMSO, but may precipitate in aqueous solutions if not prepared correctly.

    • Solution: Prepare a stock solution in DMSO. For aqueous-based in vivo formulations, use of co-solvents is recommended. A suggested protocol is to first prepare a clear stock solution and then sequentially add co-solvents. If precipitation occurs, gentle heating and/or sonication can aid dissolution. For long-term storage, stock solutions should be kept at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Problem 3: I am seeing off-target effects in my cell-based assays.

  • Possible Cause: Cross-reactivity with other receptors. While this compound is a potent agonist of the LH receptor, it has been shown to have some agonistic activity at the follicle-stimulating hormone (FSH) receptor at higher concentrations (EC50 of 110 nM for FSH-R vs 3.7 nM for LH-R). Slight agonism at the TSH receptor has also been observed at concentrations exceeding 3 µM.

    • Solution: Use the lowest effective concentration of this compound to achieve the desired LH receptor activation while minimizing the potential for off-target effects. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.

Experimental Protocols

Protocol 1: In Vitro LH Receptor Activation Assay

This protocol describes a method to assess the agonistic activity of this compound on the LH receptor in a cell-based assay.

  • Cell Culture: Use a cell line stably expressing the human LH receptor (e.g., CHO-K1 cells).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in an appropriate assay buffer to achieve the desired final concentrations.

  • Cell Treatment: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight. Replace the culture medium with the prepared dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., recombinant human LH).

  • Incubation: Incubate the cells for a specified period (e.g., 4 hours) at 37°C.

  • Endpoint Measurement: Measure the downstream signaling readout. A common method is to quantify the accumulation of cyclic AMP (cAMP) using a commercially available ELISA or a reporter gene assay (e.g., luciferase under the control of a cAMP response element).

  • Data Analysis: Plot the response as a function of the this compound concentration and determine the EC50 value.

Protocol 2: In Vivo Ovulation Induction in Immature Mice

This protocol is adapted from a published study demonstrating the in vivo efficacy of this compound.

  • Animal Model: Use immature female BDF1 mice (20 days of age).

  • Follicle Stimulation: On day 0, administer a subcutaneous injection of Humegon (12.5 IU/mouse) to stimulate follicle growth.

  • Ovulation Induction: After 48 hours, administer a single oral dose of this compound (50 mg/kg) dissolved in 10% Cremophor in water. A control group should receive the vehicle alone. A positive control group can be treated with hCG (500 IU/kg, s.c.).

  • Endpoint Assessment: At 72 hours after the Humegon injection, euthanize the animals by cervical dislocation.

  • Oocyte Collection: Excise the oviducts and place them in saline. Count the number of ovulated oocytes.

Visualizations

LH_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH/hCG LH/hCG LHR N-terminus Transmembrane Domain C-terminus LH/hCG->LHR:N Orthosteric Binding G_protein Gαs Gβγ LHR:C->G_protein Activation Org43553 This compound Org43553->LHR:TM Allosteric Binding AC Adenylyl Cyclase G_protein:Gαs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Steroidogenesis) CREB->Gene_Expression Regulation

Caption: Signaling pathway of the LH receptor activated by endogenous ligands and this compound.

Experimental_Workflow_Ovulation_Induction cluster_protocol In Vivo Ovulation Induction Protocol cluster_day0 cluster_day2 cluster_day3 cluster_endpoint Day0 Day 0 (10:00 h) Day2 Day 2 (48h post-Humegon) Day0->Day2 Follicle Growth Humegon Administer Humegon (12.5 IU/mouse, s.c.) Day3 Day 3 (72h post-Humegon) Day2->Day3 Ovulation Induction Org43553_admin Administer this compound (50 mg/kg, p.o.) or Vehicle/hCG Endpoint Endpoint Assessment Day3->Endpoint Euthanasia Euthanize mice Oocyte_count Count ovulated oocytes

Caption: Experimental workflow for in vivo ovulation induction in immature mice using this compound.

Troubleshooting_Logic Start Low In Vivo Efficacy Observed Check_Dose Is the dose appropriate for the model? Start->Check_Dose Check_Formulation Was the compound fully dissolved and administered correctly? Check_Dose->Check_Formulation Yes Adjust_Dose Adjust dose based on literature review or dose-response study. Check_Dose->Adjust_Dose No Check_Timing Is the endpoint measurement timed correctly with the half-life? Check_Formulation->Check_Timing Yes Improve_Formulation Follow recommended dissolution protocols. Prepare fresh solutions. Check_Formulation->Improve_Formulation No Adjust_Timing Adjust timing of endpoint measurement or consider multiple dosing. Check_Timing->Adjust_Timing No Resolved Issue Resolved Check_Timing->Resolved Yes Adjust_Dose->Resolved Improve_Formulation->Resolved Adjust_Timing->Resolved

Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to Ovulation Induction: Org 43553 vs. hCG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Org 43553, a novel small molecule, and human chorionic gonadotropin (hCG), the current standard of care, for the induction of ovulation. The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in understanding the key differences, potential advantages, and underlying mechanisms of these two agents.

Executive Summary

This compound is an orally active, low-molecular-weight agonist of the luteinizing hormone (LH) receptor, while hCG is a glycoprotein hormone that acts as an LH mimetic. Preclinical and early clinical data suggest that this compound is a potent inducer of ovulation with a potentially improved safety profile compared to hCG, particularly concerning the risk of Ovarian Hyperstimulation Syndrome (OHSS). Key distinctions lie in their route of administration, duration of action, and specific signaling properties at the LH receptor.

Mechanism of Action

Both this compound and hCG exert their effects by activating the LH receptor (LHR), a G protein-coupled receptor crucial for final follicular maturation and ovulation. However, their interaction with the receptor differs significantly.

hCG , like the endogenous luteinizing hormone (LH), is a large glycoprotein that binds to the extracellular domain of the LH receptor.[1] This binding initiates a conformational change, leading to the activation of intracellular signaling cascades, primarily the cyclic AMP (cAMP) pathway, which is essential for steroidogenesis and ovulation.[2]

This compound , in contrast, is a small molecule that acts as an allosteric agonist.[1][3] It binds to a site within the transmembrane domain of the LH receptor, distinct from the binding site of LH and hCG.[3] This allosteric binding also induces a conformational change that activates the receptor, leading to an increase in intracellular cAMP. Interestingly, while both ligands activate the cAMP pathway, this compound has been shown to be a poor activator of the phospholipase C (PLC) pathway, which is stimulated by LH. This "signaling-selective" nature of this compound may contribute to its different physiological effects compared to hCG.

Signaling Pathway Diagram

LH Receptor Signaling Comparative Signaling of hCG and this compound at the LH Receptor cluster_membrane Cell Membrane cluster_intracellular Intracellular hCG hCG LHR LH Receptor hCG->LHR Binds to Extracellular Domain Org43553_ext This compound Org43553_ext->LHR Binds to Transmembrane Domain (Allosteric) G_protein G Protein LHR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates PLC Phospholipase C G_protein->PLC Stimulates (hCG/LH) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ovulation Ovulation PKA->Ovulation Steroidogenesis Steroidogenesis PKA->Steroidogenesis PLC->Ovulation Minor role

Caption: Signaling pathways of hCG and this compound at the LH receptor.

Performance Data

Preclinical Data

Preclinical studies in animal models have demonstrated the efficacy of this compound in inducing ovulation.

ParameterThis compoundhCGAnimal ModelReference
Route of Administration OralSubcutaneousRat
Effective Dose for Ovulation 25-50 mg/kg (oral)150 IU/kg (s.c.)Rat
Oral Bioavailability ~79%Not applicableRat
Elimination Half-life ~3.4 hours~5.6 hoursRat
Oocyte Quality Normal fertilization and implantationNormal fertilization and implantationRat
Effect on Vascular Permeability No significant increaseIncreasedRat
Clinical Data

A first-in-human, randomized, placebo-controlled, single-rising-dose trial has evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy female volunteers.

ParameterThis compoundPlaceboReference
Study Design Randomized, placebo-controlled, single-rising-dose-
Participants 159 healthy female volunteers-
Route of Administration OralOral
Dosage Range 25-900 mg-
Minimal Effective Dose for Ovulation 300 mg-
Ovulation Rate at 300 mg 83%-
Time to Peak Concentration (Tmax) 0.5 - 1 hour-
Elimination Half-life 30 - 47 hours-
Safety Safe and well-tolerated-

Experimental Protocols

Preclinical Ovulation Induction Model (Rat)

Objective: To assess the in vivo efficacy of orally administered this compound to induce ovulation.

Methodology:

  • Animal Model: Sexually mature female Wistar rats.

  • Synchronization: Ovarian cycles were synchronized.

  • Treatment Administration: On the day of proestrus, a GnRH antagonist was administered to suppress the endogenous LH surge. Subsequently, either vehicle (control), this compound (oral gavage), or hCG (subcutaneous injection) was administered.

  • Ovulation Assessment: On the morning of estrus, the oviducts were isolated, and the number of cumulus-oocyte complexes was counted under a microscope to determine the ovulation rate.

  • Fertility Assessment: In a separate cohort, treated female rats were mated with fertile males. On day 14 of gestation, the number of implantation sites and viable fetuses was determined.

Clinical Trial Protocol (Phase I)

Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy female volunteers.

Methodology:

  • Study Design: A randomized, placebo-controlled, single-rising-dose study.

  • Participants: Healthy female volunteers of reproductive age with confirmed ovulation in a preceding cycle.

  • Ovarian Stimulation: Participants underwent ovarian stimulation with recombinant FSH to induce follicular development.

  • Pituitary Suppression: A GnRH antagonist was administered to prevent a premature endogenous LH surge.

  • Treatment Administration: Once a dominant follicle of appropriate size was observed, a single oral dose of this compound (ranging from 25 to 900 mg) or placebo was administered.

  • Pharmacokinetic Assessment: Blood samples were collected at predefined time points to determine the pharmacokinetic profile of this compound.

  • Pharmacodynamic Assessment (Ovulation): Ovulation was confirmed by a mid-luteal phase serum progesterone concentration of ≥15 nmol/L and follicular collapse observed via transvaginal ultrasound.

Experimental Workflow Diagram

Clinical_Trial_Workflow Workflow for Phase I Clinical Trial of this compound cluster_screening Screening Phase cluster_stimulation Stimulation & Suppression Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcome Outcome Screening Screening of Healthy Female Volunteers Stimulation Ovarian Stimulation with rFSH Screening->Stimulation Suppression Pituitary Suppression with GnRH Antagonist Stimulation->Suppression Randomization Randomization to This compound or Placebo Suppression->Randomization Administration Single Oral Dose Administration Randomization->Administration PK_Sampling Pharmacokinetic Blood Sampling Administration->PK_Sampling PD_Monitoring Pharmacodynamic Monitoring (Ultrasound & Progesterone) Administration->PD_Monitoring Analysis Data Analysis: Safety, PK, Ovulation Rate PK_Sampling->Analysis PD_Monitoring->Analysis

Caption: Simplified workflow of the Phase I clinical trial for this compound.

Discussion and Future Perspectives

The available data position this compound as a promising oral alternative to injectable hCG for ovulation induction. Its distinct allosteric mechanism of action and signaling profile may offer a therapeutic advantage. The shorter half-life observed in preclinical studies and the potential for reduced impact on vascular permeability suggest a lower risk of OHSS, a significant concern with hCG treatment.

However, it is crucial to note that the clinical data for this compound is still in its early stages. While the Phase I trial demonstrated proof-of-concept for ovulation induction, larger-scale Phase II and III trials are necessary to establish its efficacy and safety in a broader patient population, including infertile women undergoing assisted reproductive technologies. Direct head-to-head comparative trials with hCG will be essential to definitively determine its clinical utility, including pregnancy and live birth rates.

For drug development professionals, the success of this compound could pave the way for a new class of orally active, small-molecule gonadotropin receptor modulators, potentially transforming the landscape of fertility treatments by offering a more patient-friendly and potentially safer alternative to injectable protein hormones. Further research into the nuances of its signaling-selective properties could also provide valuable insights into the specific roles of different LH receptor-mediated pathways in ovarian physiology.

References

A Comparative Guide to the Efficacy of Org 43553 and Recombinant LH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Org 43553, a small molecule, orally active allosteric agonist of the luteinizing hormone (LH) receptor, and recombinant human LH (rLH), a biologically active form of the endogenous hormone. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to aid in the objective evaluation of these two compounds.

Introduction and Mechanism of Action

Luteinizing hormone (LH) is a pivotal glycoprotein hormone in reproductive physiology, primarily responsible for triggering ovulation and stimulating steroidogenesis in the gonads. Its therapeutic applications, particularly in assisted reproductive technologies (ART), are well-established. Recombinant human LH (rLH) was developed to provide a pure and consistent source of LH activity for clinical use.

This compound is a low molecular weight, non-peptidic molecule that acts as an allosteric agonist at the LH receptor (LHR).[1] Unlike the native LH and its recombinant form, which bind to the large extracellular domain of the receptor, this compound interacts with the transmembrane domain.[1] This distinct binding mode results in a biased signaling cascade, primarily activating the cyclic AMP (cAMP) pathway with minimal stimulation of the phospholipase C (PLC) pathway, which is also activated by LH.[1] A key advantage of this compound is its oral bioavailability, offering a more convenient administration route compared to the injectable rLH.[2]

In Vitro Efficacy

The in vitro potency of this compound and rLH has been evaluated in various cell-based assays measuring LH receptor activation and downstream signaling.

Data Summary: In Vitro Efficacy
ParameterThis compoundRecombinant LHCell SystemReference
EC50 (LH Receptor Activation - cAMP) 3.7 nM~0.078 nMEngineered system
EC50 (Testosterone Production) 67 nMNot directly comparablePrimary mouse Leydig cells
Ki (LH Receptor Binding) 3.3 nMNot applicableCHO-K1 cells expressing human LHR

Note: Direct comparison of EC50 values should be interpreted with caution due to different experimental systems and units of measurement. The EC50 for recombinant LH was converted from ng/mL assuming a molecular weight of approximately 28 kDa.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of both this compound and recombinant LH in inducing key physiological responses.

Data Summary: In Vivo Efficacy in Animal Models
EndpointThis compoundRecombinant LHAnimal ModelReference
Ovulation Induction 50 mg/kg (oral)400 IU/kg (subcutaneous)Rat
Testosterone Production Significant increase at 10-250 mg/kg (oral)Not directly comparable in the same studyMale Rat
Oral Bioavailability 79% (rat), 44% (dog)Not applicable (injectable)Rat, Dog

Signaling Pathways and Experimental Workflows

Signaling Pathway of LH Receptor Activation

The diagram below illustrates the distinct mechanisms of action of recombinant LH and this compound at the LH receptor.

LH_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling LHR LH Receptor Extracellular Domain Transmembrane Domain Intracellular Domain G_alpha_s Gαs LHR:int->G_alpha_s G_alpha_q Gαq LHR:int->G_alpha_q rLH Recombinant LH rLH->LHR:ext Binds to Extracellular Domain Org43553 This compound Org43553->LHR:tm Binds to Transmembrane Domain (Allosteric) AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Steroidogenesis, Ovulation) PKC->Gene_Expression CREB->Gene_Expression Regulates Ca_release->Gene_Expression in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection and Analysis cell_culture Culture CHO cells stably expressing human LH receptor and a CRE-luciferase reporter gene cell_plating Plate cells in 96-well plates cell_culture->cell_plating incubation Add compounds to cells and incubate for a defined period (e.g., 4 hours) cell_plating->incubation compound_prep Prepare serial dilutions of This compound and recombinant LH compound_prep->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Plot dose-response curves and calculate EC50 values measurement->analysis

References

Org 43553: A Selective, Orally Active LH Receptor Agonist for Reproductive Health Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of Org 43553, a low molecular weight, orally bioavailable luteinizing hormone (LH) receptor agonist. This document provides a comparative analysis of this compound against endogenous ligands, featuring supporting experimental data, detailed methodologies, and signaling pathway visualizations.

Introduction

This compound is a pioneering, orally active, small molecule agonist of the luteinizing hormone receptor (LH-R).[1][2][3] Developed as a potential alternative to parenterally administered human chorionic gonadotropin (hCG) for applications such as ovulation induction in assisted reproductive technologies, this compound offers the significant advantage of oral bioavailability.[1][2] This guide delves into the validation of this compound as a selective LH-R agonist, presenting a detailed comparison with the endogenous ligands, LH and hCG.

Comparative Performance: this compound vs. Endogenous Ligands

The efficacy and selectivity of this compound have been rigorously evaluated and compared with the natural LH-R ligands, LH and hCG. The data presented below summarizes key performance indicators from various in vitro and in vivo studies.

In Vitro Activity and Selectivity

This compound demonstrates high potency for the human LH-R, albeit with some cross-reactivity at the follicle-stimulating hormone receptor (FSH-R) at higher concentrations. Its activity at the thyroid-stimulating hormone receptor (TSH-R) is minimal.

LigandReceptorPotency (EC50)Binding Affinity (KD)Intrinsic Receptor Activity (vs. hLH)
This compound LH-R 3.7 nM 2.4 ± 0.4 nM 0.8
FSH-R110 nM--
TSH-R>3000 nM--
LH LH-R35 pM-1.0
hCG LH-R---
In Vivo Efficacy and Pharmacokinetics

In preclinical models, this compound has shown robust in vivo activity, successfully inducing ovulation and stimulating testosterone production. A key advantage of this compound is its oral bioavailability and shorter half-life compared to hCG, which may reduce the risk of ovarian hyperstimulation syndrome (OHSS).

LigandAdministrationBioavailabilityHalf-life (rat)Key In Vivo Effects
This compound Oral79% (rat), 44% (dog)3.4 hoursInduces ovulation and testosterone production
hCG SubcutaneousN/A5.6 hoursInduces ovulation and testosterone production
rec-LH SubcutaneousN/A-Induces ovulation

Signaling Pathway Selectivity

A distinguishing feature of this compound is its nature as a "signaling-selective" agonist. While the endogenous ligands LH and hCG activate both the cyclic AMP (cAMP) and phospholipase C (PLC) signaling pathways upon binding to the LH-R, this compound preferentially activates the cAMP pathway. In fact, at higher concentrations, this compound can inhibit LH-induced PLC activation. This allosteric mode of action, where this compound binds to the endodomain of the receptor, contrasts with the binding of LH and hCG to the N-terminal exodomain.

cluster_ligands Ligands cluster_receptor LH Receptor cluster_pathways Downstream Signaling Org43553 This compound LHR LH-R Org43553->LHR Allosteric Binding (Endodomain) G_alpha_s Gαs Org43553->G_alpha_s Strongly Activates G_alpha_q Gαq Org43553->G_alpha_q Weakly Activates/ Inhibits LH-induced activation LH_hCG LH / hCG LH_hCG->LHR Orthosteric Binding (Exodomain) LH_hCG->G_alpha_s Activates LH_hCG->G_alpha_q Activates LHR->G_alpha_s LHR->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates

Caption: LH-R signaling pathways activated by this compound versus LH/hCG.

Experimental Protocols

The validation of this compound involved a series of well-defined in vitro and in vivo experiments.

In Vitro Receptor Activation Assay

Objective: To determine the potency and efficacy of this compound in activating the human LH-R.

Methodology:

  • Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human LH-R and a cyclic-AMP-response-element (CRE)-inducible luciferase reporter gene was used.

  • Treatment: Cells were incubated with increasing concentrations of this compound, recombinant human LH (as a standard), or vehicle control.

  • Measurement: Luciferase activity, as a measure of cAMP pathway activation, was quantified.

  • Data Analysis: The EC50 value, representing the concentration at which 50% of the maximal response is achieved, was calculated from the dose-response curve. The intrinsic receptor activity was determined by comparing the maximal response of this compound to that of recombinant human LH.

start CHO cells with hLH-R and CRE-luciferase treatment Incubate with varying concentrations of This compound or controls start->treatment measurement Measure Luciferase Activity treatment->measurement analysis Generate Dose-Response Curve and Calculate EC50 measurement->analysis end Determine Potency and Efficacy analysis->end

References

A Comparative Guide to Org 43553 and Other Small Molecule Luteinizing Hormone Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Org 43553 with other notable small molecule agonists of the Luteinizing Hormone Receptor (LH-R), including Org 43902 and Org 41841. The information presented is based on available preclinical and clinical data, offering a valuable resource for researchers in reproductive biology and drug development.

Introduction to Small Molecule LH-R Agonists

The Luteinizing Hormone Receptor (LH-R) is a G protein-coupled receptor (GPCR) crucial for reproductive function. Activation of the LH-R in theca and granulosa cells of the ovary, and Leydig cells of the testis, is essential for steroidogenesis and gametogenesis. While endogenous ligands like luteinizing hormone (LH) and human chorionic gonadotropin (hCG) are large glycoproteins, there has been significant interest in the development of orally bioavailable, small molecule agonists. These compounds offer the potential for more convenient and patient-friendly therapeutic options for conditions such as infertility. This compound, a thienopyrimidine derivative, is a well-characterized example of such a molecule, acting as an allosteric agonist to the LH-R.[1] This guide will compare its performance with related compounds.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound, Org 43902, and Org 41841 based on published experimental data.

Table 1: In Vitro Activity of Small Molecule LH-R Agonists

CompoundTarget ReceptorAssay TypeCell LineParameterValueReference
This compound Human LH-RcAMP-induced luciferaseCHO-K1EC503.7 nM[2]
Human LH-RRadioligand Binding ([3H]this compound)CHO-K1Ki3.3 nM[1]
Human LH-RRadioligand Binding ([3H]this compound)CHO-K1KD2.4 ± 0.4 nM[3]
Human FSH-RcAMP-induced luciferaseCHOEC50110 nM[2]
Human TSH-RcAMP accumulationHEK293EC50>3 µM
Org 43902 Human LH-RReceptor Transactivation--Potent Agonist
Human FSH-RReceptor Transactivation-Selectivity30-50x less potent than on LH-R
Org 41841 Human LH-RcAMP accumulationCHOEC5020 nM
Human TSH-RcAMP accumulation-EC507.7 µM

Table 2: In Vivo Activity and Pharmacokinetics of Small Molecule LH-R Agonists

CompoundSpeciesAdministrationDoseEffectParameterValueReference
This compound Immature MiceOral50 mg/kgOvulation Induction--
Male RatsOral10-250 mg/kgIncreased Testosterone--
Healthy WomenOral300 mgOvulation InductionOvulation Rate83%
Healthy WomenOral-PharmacokineticsT1/230-47 hours
Org 43902 Healthy WomenOral300 mgOvulation InductionOvulation Rate82%
Healthy WomenOral-PharmacokineticsT1/217-22 hours
Org 41841 Immature MiceOral50 mg/kgOvulation InductionOvulation Rate40%

Experimental Protocols

Radioligand Binding Assay (for Ki and KD Determination)

This protocol outlines a typical radioligand binding assay to determine the affinity of a small molecule agonist for the LH receptor.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor are cultured to near confluence.

    • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • For saturation binding assays (to determine KD), increasing concentrations of a radiolabeled ligand (e.g., [3H]this compound) are incubated with a fixed amount of cell membrane preparation.

    • For competition binding assays (to determine Ki), a fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound, Org 43902, or Org 41841).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Saturation binding data is analyzed using non-linear regression to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).

    • Competition binding data is analyzed to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Accumulation)

This protocol describes a method to assess the agonistic activity of the compounds by measuring the intracellular accumulation of cyclic AMP (cAMP).

  • Cell Culture:

    • CHO-K1 or HEK293 cells stably expressing the human LH receptor are seeded in multi-well plates and cultured until they reach a suitable confluency.

  • Agonist Stimulation:

    • The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • Cells are incubated with increasing concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1 hour) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The cAMP concentrations in the samples are interpolated from the standard curve.

    • Dose-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression.

In Vivo Ovulation Induction Assay

This protocol provides a general framework for assessing the in vivo efficacy of small molecule LH-R agonists in inducing ovulation in a rodent model.

  • Animal Model:

    • Immature female rats or mice are used. The animals are primed with an injection of equine chorionic gonadotropin (eCG) or follicle-stimulating hormone (FSH) to stimulate follicular development.

  • Compound Administration:

    • Approximately 48-56 hours after priming, the animals are administered the test compound (e.g., this compound) or a vehicle control via oral gavage. A positive control group may receive an injection of hCG.

  • Ovulation Assessment:

    • Approximately 24 hours after the administration of the test compound, the animals are euthanized.

    • The oviducts are isolated, and the cumulus-oocyte complexes are flushed out.

    • The number of ovulated oocytes is counted under a microscope.

  • Data Analysis:

    • The ovulation rate (percentage of animals that ovulated) and the mean number of oocytes per ovulating animal are calculated for each treatment group.

    • Statistical analysis is performed to compare the effects of the test compounds with the control groups.

Visualizations

Signaling Pathway of LH-R Activation

The binding of an agonist to the LH receptor initiates a cascade of intracellular events, primarily through the Gαs protein-adenylyl cyclase pathway.

LH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Small Molecule Agonist (e.g., this compound) LHR LH Receptor Agonist->LHR Binds to allosteric site G_Protein Gαs Protein LHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Steroidogenesis) CREB->Gene_Expression Promotes

Caption: LH-R signaling cascade initiated by a small molecule agonist.

Experimental Workflow for In Vitro cAMP Assay

The following diagram illustrates the key steps in an in vitro cAMP accumulation assay to determine the potency of an LH-R agonist.

cAMP_Workflow cluster_workflow cAMP Assay Workflow start Start cell_seeding Seed LH-R expressing cells in multi-well plates start->cell_seeding incubation Incubate cells (e.g., 24-48h) cell_seeding->incubation add_inhibitor Add phosphodiesterase inhibitor (IBMX) incubation->add_inhibitor add_agonist Add increasing concentrations of small molecule agonist add_inhibitor->add_agonist stimulate Incubate to stimulate cAMP production (e.g., 1h) add_agonist->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells measure_cAMP Measure cAMP concentration (e.g., ELISA, HTRF) lyse_cells->measure_cAMP analyze_data Analyze data and calculate EC50 measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for determining agonist potency via cAMP assay.

References

Comparative Analysis of Org 43553 and Luteinizing Hormone (LH) Signaling Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the signaling mechanisms of the endogenous luteinizing hormone (LH) and the synthetic, small-molecule agonist Org 43553. Both molecules target the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a critical component in reproductive physiology. However, their distinct modes of interaction and subsequent intracellular signaling cascades present different pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of LHCGR activation.

Overview of LH and this compound

Luteinizing hormone (LH) is a glycoprotein hormone produced by the anterior pituitary gland that plays a pivotal role in reproduction.[1][2] In females, a surge in LH triggers ovulation and the development of the corpus luteum; in males, it stimulates Leydig cells to produce testosterone.[1][2] LH, along with the structurally similar human chorionic gonadotropin (hCG), binds to the large N-terminal extracellular domain (exodomain) of the LHCGR, a G protein-coupled receptor (GPCR).[3]

This compound is a potent, orally bioavailable, low-molecular-weight (LMW) agonist of the LHCGR. Unlike the large glycoprotein hormones, this compound is a thienopyrimidine derivative that acts as an allosteric agonist, binding within the transmembrane domain of the receptor. This fundamental difference in binding site leads to a distinct signaling profile, classifying this compound as a "signaling-selective" or "biased" agonist.

Comparative Signaling Pathways

The activation of the LHCGR by LH initiates a cascade of intracellular events through multiple G protein-dependent pathways. This compound, however, demonstrates a more restricted signaling signature.

Luteinizing Hormone (LH) Signaling

Upon binding of LH to the LHCGR exodomain, the receptor undergoes a conformational change that activates several heterotrimeric G proteins.

  • Gαs-cAMP Pathway (Canonical Pathway): The primary signaling pathway involves the activation of the Gαs protein, which stimulates adenylyl cyclase (AC) to increase intracellular levels of cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). The PKA cascade is responsible for most of the physiological effects of LH, including steroidogenesis in gonadal cells.

  • Gαq/11-PLC Pathway: LH can also activate Gαq/11 proteins, which stimulate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • Other Pathways: Evidence also suggests LH can induce signaling through β-arrestin recruitment, which can mediate receptor internalization and activate other pathways like the ERK/MAPK cascade.

LH_Signaling_Pathway LH Luteinizing Hormone (LH) LHCGR LHCGR (Exodomain) LH->LHCGR Binds G_alpha_s Gαs LHCGR->G_alpha_s Activates G_alpha_q Gαq/11 LHCGR->G_alpha_q Activates BetaArrestin β-Arrestin LHCGR->BetaArrestin Recruits AC Adenylyl Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis & Physiological Responses PKA->Steroidogenesis Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC PKC->Steroidogenesis ERK ERK/MAPK Pathway ERK->Steroidogenesis BetaArrestin->ERK

Figure 1. Luteinizing Hormone (LH) Signaling Cascade.

This compound Signaling

This compound binds to an allosteric site within the transmembrane helices of the LHCGR. This interaction stabilizes a receptor conformation that selectively activates the Gαs pathway while having minimal to no effect on the Gαq/11 pathway.

  • Selective Gαs-cAMP Pathway Activation: this compound is a potent and nearly full agonist for the cAMP pathway, effectively mimicking LH's primary signaling output. It robustly stimulates adenylyl cyclase, leading to cAMP production and PKA activation.

  • No PLC Pathway Activation: A key feature of this compound is its inability to stimulate the PLC pathway. Furthermore, studies have shown that this compound can act as an inhibitor of LH-induced PLC activation, highlighting its biased nature. This suggests that the receptor conformation induced by this compound is distinct from that induced by LH and is not conducive to Gαq/11 coupling.

Org43553_Signaling_Pathway Org43553 This compound LHCGR LHCGR (Endodomain) Org43553->LHCGR Binds (Allosteric) G_alpha_s Gαs LHCGR->G_alpha_s Activates G_alpha_q Gαq/11 LHCGR->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC Stimulates Blocked No Activation G_alpha_q->Blocked cAMP cAMP AC->cAMP Produces PLC Phospholipase C PKA Protein Kinase A cAMP->PKA Activates Steroidogenesis Steroidogenesis & Physiological Responses PKA->Steroidogenesis Blocked->PLC

Figure 2. this compound Biased Signaling Cascade.

Quantitative Data Comparison

The pharmacological properties of LH and this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Receptor Affinity and Functional Potency

ParameterLuteinizing Hormone (LH)This compoundReference(s)
Binding Site Orthosteric (Exodomain)Allosteric (Endodomain)
Binding Affinity (Ki/KD) ~35 pM (EC50 for cAMP)2.4 - 3.3 nM
cAMP Production (EC50) 0.078 nM (recombinant LH)1.7 - 3.7 nM
FSHR Agonism (EC50) Highly Selective for LHCGR110 nM
TSHR Agonism (EC50) Highly Selective for LHCGR>3000 nM
PLC Pathway Activation YesNo (Acts as an inhibitor)

Table 2: In Vivo Pharmacological Profile

ParameterLuteinizing Hormone (LH) / hCGThis compoundReference(s)
Administration Route Subcutaneous/IntramuscularOral
Oral Bioavailability Not applicable79% (Rat), 44% (Dog)
Elimination Half-life (Rat) ~5.6 hours (hCG)~3.4 hours
Effect on Testosterone Potent stimulationDose-dependent stimulation
Ovulation Induction Yes (Standard treatment)Yes (Demonstrated in rats/mice)

Experimental Protocols

A. In Vitro cAMP Measurement Assay (CRE-Luciferase Reporter Assay)

This protocol is used to determine the potency (EC50) of compounds in stimulating the cAMP pathway.

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-transfected with the human LHCGR and a cAMP Response Element (CRE) coupled to a luciferase reporter gene are used. Cells are seeded in 96-well white-bottom microtiter plates and cultured to near confluency.

  • Compound Preparation: A serial dilution of the test compounds (LH or this compound) is prepared in serum-free cell culture medium.

  • Cell Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. Cells are incubated for a defined period (e.g., 3-6 hours) at 37°C in a CO2 incubator to allow for receptor activation and luciferase gene expression.

  • Lysis and Luminescence Reading: After incubation, a luciferase assay reagent is added to each well to lyse the cells and provide the substrate (luciferin).

  • Data Analysis: The plate is read in a luminometer to measure light output. The data (Relative Light Units) are plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value, which is the concentration of the agonist that gives 50% of the maximal response.

cAMP_Assay_Workflow A 1. Seed LHCGR/CRE-Luc -expressing cells in 96-well plate C 3. Add compounds to cells and incubate (3-6h, 37°C) A->C B 2. Prepare serial dilutions of LH or this compound B->C D 4. Add luciferase assay reagent to lyse cells C->D E 5. Measure luminescence with a luminometer D->E F 6. Plot dose-response curve and calculate EC50 E->F

Figure 3. Workflow for a CRE-Luciferase cAMP Assay.

B. Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Kd or Ki) of a compound to the LHCGR.

  • Membrane Preparation: CHO cells stably expressing the human LHCGR are harvested, homogenized, and centrifuged to isolate cell membranes. The final membrane pellet is resuspended in a binding buffer. Protein concentration is determined.

  • Assay Setup: The assay is performed in tubes or 96-well plates. For each data point, three conditions are set up:

    • Total Binding: Membranes + radioligand (e.g., [3H]this compound).

    • Non-specific Binding: Membranes + radioligand + a high concentration of unlabeled competitor (e.g., 10 µM unlabeled this compound).

    • Displacement (for Ki): Membranes + radioligand + varying concentrations of the test compound.

  • Incubation: The mixtures are incubated (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • For saturation assays (to find Kd), specific binding is plotted against the concentration of the radioligand.

    • For competition assays (to find Ki), the percentage of specific binding is plotted against the log concentration of the competitor, and the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Note: Because LH and this compound bind to different sites, a direct competitive binding assay is not feasible. The affinity of this compound is determined using its tritiated form, [3H]this compound. The affinity of LH is typically determined using radioiodinated hCG (e.g., 125I-hCG).

Conclusion and Implications

The comparative analysis of LH and this compound reveals a compelling example of biased agonism at the LHCGR. While both molecules effectively stimulate the canonical Gαs-cAMP pathway essential for steroidogenesis and ovulation, they diverge significantly in their ability to engage other signaling networks.

  • LH acts as a "balanced" agonist, activating both the Gαs and Gαq/11 pathways, providing a full spectrum of intracellular signals.

  • This compound acts as a "biased" agonist, selectively activating the Gαs pathway while antagonizing the Gαq/11 pathway.

This signaling selectivity, combined with its oral bioavailability and shorter half-life compared to hCG, makes this compound a molecule of significant interest. The ability to selectively trigger the primary physiological signaling cascade while avoiding others could potentially lead to therapeutic agents with improved safety profiles. For instance, the shorter duration of action might reduce the risk of Ovarian Hyperstimulation Syndrome (OHSS), a serious complication associated with hCG administration in assisted reproductive technologies. This guide underscores the importance of understanding detailed signaling mechanisms for the rational design and development of next-generation receptor modulators.

References

validating the anti-adiposity effects of Org 43553 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy of Org 43553 in reducing adiposity, benchmarked against alternative treatments.

This guide provides a comprehensive comparison of the in vivo anti-adiposity effects of this compound, a novel small molecule agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR). Its performance is evaluated against that of Luteinizing Hormone (LH) and human Chorionic Gonadotropin (hCG), which act on the same receptor, providing a direct comparison of efficacy and side-effect profiles. The data presented is derived from preclinical studies in diet-induced obese mouse models.

Executive Summary

This compound demonstrates significant anti-adiposity effects in vivo, primarily by reducing fat mass without the undesirable androgenic side effects observed with LH and hCG. The mechanism of action is attributed to the activation of LHCGR in adipose tissue, leading to increased energy expenditure and thermogenesis. This makes this compound a promising candidate for the treatment of obesity.

Comparative Efficacy and Safety

The following tables summarize the key in vivo findings from studies comparing this compound with LH and hCG in a diet-induced obesity mouse model.

Table 1: In Vivo Anti-Adiposity Effects on Body Composition

Treatment GroupChange in Total Fat MassChange in Visceral Adipose Tissue (VAT)Change in Lean MassSerum Testosterone Levels
Vehicle Control BaselineBaselineBaselineUnchanged
This compound Significant reduction[1][2]Diminished[2]No significant changeUnchanged[1]
Luteinizing Hormone (LH) Marked reduction[1]Not specifiedNot specifiedIncreased
human Chorionic Gonadotropin (hCG) Marked reductionNot specifiedNot specifiedIncreased

Table 2: Effects on Energy Metabolism

Treatment GroupOxygen Consumption (VO₂)Energy Expenditure (EE)Locomotor Activity
Vehicle Control BaselineBaselineBaseline
This compound Acutely increasedAcutely increasedNo change
Luteinizing Hormone (LH) Not specifiedNot specifiedNot specified
human Chorionic Gonadotropin (hCG) Not specifiedNot specifiedNot specified

Mechanism of Action: Signaling Pathway

This compound, LH, and hCG all exert their effects through the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). However, as a small molecule agonist, this compound's interaction with the receptor and its downstream signaling may differ from the endogenous hormones. The proposed signaling pathway leading to the anti-adiposity effects is as follows:

Org_43553_Signaling_Pathway cluster_cell Adipocyte Org43553 This compound LHCGR LHCGR Org43553->LHCGR Binds to & Activates ERK12 ERK1/2 Phosphorylation LHCGR->ERK12 Activates Thermogenesis Increased Thermogenesis & Energy Expenditure ERK12->Thermogenesis FatMass Reduced Fat Mass Thermogenesis->FatMass

Diagram 1: Proposed signaling pathway of this compound in adipocytes.

Activation of LHCGR by this compound in adipocytes leads to the phosphorylation of ERK1/2, a key step in a signaling cascade that ultimately results in increased thermogenesis and energy expenditure. This increase in energy burning contributes directly to the reduction of fat mass.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Anti-Adiposity Study in a Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity in mice and the subsequent treatment with this compound, LH, or hCG to evaluate their anti-adiposity effects.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Male C57BL/6 Mice (14 weeks old) Diet High-Fat Diet (HFD) (ad libitum) Animal_Model->Diet Acclimatization Treatment_Groups Treatment Groups: - Vehicle (Control) - this compound (9 weeks) - LH (6 weeks, twice weekly, i.p.) - hCG (6 weeks, twice weekly, i.p.) Diet->Treatment_Groups Obesity Induction Body_Composition Body Composition Analysis (qNMR) Treatment_Groups->Body_Composition Energy_Metabolism Energy Metabolism (Indirect Calorimetry) Treatment_Groups->Energy_Metabolism Hormone_Levels Serum Testosterone Measurement Treatment_Groups->Hormone_Levels

Diagram 2: Workflow for the in vivo anti-adiposity study.

1. Animal Model and Diet-Induced Obesity:

  • Animals: Male C57BL/6 mice, aged 14 weeks at the start of the treatment period.

  • Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: A high-fat diet (HFD) is provided to induce obesity. The diet typically contains 45-60% of calories from fat.

2. Treatment Groups and Administration:

  • Mice are randomly assigned to one of the following treatment groups:

    • Vehicle control

    • This compound

    • Luteinizing Hormone (LH)

    • human Chorionic Gonadotropin (hCG)

  • This compound Administration: Administered for 9 weeks. The route of administration (e.g., subcutaneous, intraperitoneal, or oral) and dosage would be as specified in the detailed study protocol.

  • LH and hCG Administration: Administered intraperitoneally (i.p.) twice a week for 6 weeks.

3. Body Composition Analysis (qNMR):

  • Quantitative Nuclear Magnetic Resonance (qNMR) is used to measure total body fat mass, lean mass, and fluid content.

  • Mice are placed in a restrainer and inserted into the qNMR machine. The measurement is non-invasive and does not require anesthesia.

  • Measurements are typically taken at baseline and at the end of the treatment period to determine changes in body composition.

4. Energy Metabolism Analysis (Indirect Calorimetry):

  • Indirect calorimetry is used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure (EE).

  • Mice are individually housed in metabolic cages equipped with sensors for gas exchange, food and water intake, and locomotor activity.

  • Data is collected continuously over a set period (e.g., 24-48 hours) to assess the acute and chronic effects of the treatments on metabolism.

5. Serum Testosterone Measurement:

  • At the end of the study, blood samples are collected from the mice.

  • Serum is isolated, and testosterone levels are measured using a commercially available ELISA or other validated immunoassay.

Conclusion

The in vivo data strongly supports the anti-adiposity effects of this compound. Its ability to reduce fat mass and increase energy expenditure without elevating testosterone levels distinguishes it from other LHCGR agonists like LH and hCG. These findings position this compound as a promising therapeutic candidate for obesity, warranting further investigation and clinical development.

References

A Cross-Species Comparative Analysis of Org 43553 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of Org 43553, a low-molecular-weight, orally active, allosteric agonist of the Luteinizing Hormone Receptor (LHR), with its endogenous ligands and other synthetic alternatives. The information is compiled from various preclinical and clinical studies to support research and drug development efforts in endocrinology and reproductive health.

Executive Summary

This compound is a potent and selective agonist for the human Luteinizing Hormone Receptor (LHR) with demonstrated in vivo efficacy in several species. It operates through an allosteric mechanism, preferentially activating the Gs-cAMP signaling pathway over the Gq-PLC pathway. This signaling bias, combined with its oral bioavailability, positions this compound as a potential alternative to injectable gonadotropins like human Chorionic Gonadotropin (hCG) for inducing ovulation and other therapeutic applications requiring LHR activation. This guide presents a cross-species comparison of its in vitro potency and in vivo effects, alongside data for relevant comparators.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparators on the Luteinizing Hormone Receptor (LHR)
CompoundSpeciesAssay SystemEndpointEC50Citation
This compound HumanCHO cells expressing hLHRCRE-luciferase activation3.7 nM[1][2][3]
HumanEngineered cell systemcAMP production1.7 nM[3]
HumanCHO cells expressing hLHRCRE-luciferase activation4.7 nM[2]
MousePrimary Leydig cellsTestosterone production67 nM
Rat--Data Not Available
Dog--Data Not Available
hCG HumanCOS-7 cells expressing hLHRcAMP production107.1 pM
MousePrimary Leydig cellscAMP production18.64 pM
LH HumanCHO cellscAMP production35 pM
HumanCOS-7 cells expressing hLHRcAMP production530.0 pM
MousePrimary Leydig cellscAMP production192 pM
Org 43902 Human--Data Not Available

Note: EC50 values can vary depending on the specific cell line, assay conditions, and endpoint measured.

Table 2: In Vivo Effects and Pharmacokinetics of this compound
SpeciesEffectRoute of Admin.DoseObservationsCitation
Mouse Ovulation inductionOral50 mg/kgSuccessful ovulation induction in immature, PMSG-primed mice.
Testosterone production--Stimulated testosterone production in primary Leydig cells.
Rat Ovulation inductionOral50 mg/kgIncreased ovulation in GnRH-antagonist-treated rats.
Testosterone productionOral10-250 mg/kgDose-dependent increase in testosterone levels in male rats.
Oral BioavailabilityOral50 mg/kg79%
Half-life (t1/2)IV5 mg/kg3.4 hours
Dog Oral BioavailabilityOral50 mg/kg44%
Human Ovulation inductionOral300 mgMinimal effective dose for ovulation induction in pituitary-suppressed females.
Half-life (t1/2)Oral-30-47 hours

Signaling Pathway of this compound at the Luteinizing Hormone Receptor

This compound acts as an allosteric agonist at the LHR. Unlike the endogenous ligands, LH and hCG, which bind to the large extracellular domain of the receptor, this compound binds to a site within the transmembrane domain. This allosteric binding induces a conformational change in the receptor, leading to the preferential activation of the Gs protein and the subsequent adenylyl cyclase-cAMP signaling cascade. This is in contrast to the balanced signaling of LH and hCG, which also activate the Gq protein and the phospholipase C (PLC) pathway. The signaling-selective nature of this compound may contribute to a different physiological response profile compared to endogenous gonadotropins.

LHR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH/hCG LH/hCG LHR Extracellular Domain Transmembrane Domain Intracellular Domain LH/hCG->LHR:ecd Orthosteric Binding Gs Gαs LHR:icd->Gs Preferential Activation Gq Gαq LHR:icd->Gq Weak/No Activation AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Generates IP3_DAG IP3/DAG PLC->IP3_DAG PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2_PKC Ca²⁺/PKC IP3_DAG->Ca2_PKC CellularResponse Cellular Response (e.g., Steroidogenesis) Ca2_PKC->CellularResponse Gene Gene Transcription CREB->Gene Activates Gene->CellularResponse This compound This compound This compound->LHR:tmd Allosteric Binding

Figure 1: Signaling pathway of this compound at the LHR.

Experimental Protocols

In Vitro LHR Activation Assay using CRE-Luciferase Reporter in CHO Cells

This assay measures the ability of a compound to activate the LHR and induce the cAMP signaling pathway, leading to the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human LHR and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., Ham's F12 with 10% FBS, penicillin/streptomycin).

  • Test compounds (this compound, hCG, LH) at various concentrations.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the CHO-LHR-CRE-luciferase cells into 96-well plates at a density of 25,000 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds. Remove the culture medium from the wells and replace it with medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation with Compound: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 2-5 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

CRE_Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis A Seed CHO-LHR-CRE-luc cells in 96-well plate B Incubate 24h at 37°C A->B C Add serial dilutions of test compounds B->C D Incubate 4-6h at 37°C C->D E Add luciferase assay reagent D->E F Measure luminescence E->F G Plot dose-response curve and calculate EC50 F->G

Figure 2: Workflow for CRE-luciferase reporter assay.

Testosterone Production Assay in Primary Mouse Leydig Cells

This assay measures the steroidogenic response of primary Leydig cells to LHR agonists.

Materials:

  • Testes from mature male mice.

  • Culture medium (e.g., M199 with 1% FBS).

  • Collagenase solution.

  • Test compounds (this compound, hCG) at various concentrations.

  • Testosterone ELISA kit.

  • 96-well tissue culture plates.

  • Incubator (37°C, 5% CO2).

Protocol:

  • Leydig Cell Isolation:

    • Isolate testes from mice and decapsulate them.

    • Digest the tissue with collagenase to dissociate the cells.

    • Purify the Leydig cells using a Percoll gradient.

  • Cell Seeding: Seed the isolated Leydig cells into 96-well plates at a density of approximately 0.3 x 10^6 cells/well in 100 µL of culture medium.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plates and collect the supernatant (culture medium).

  • Testosterone Measurement: Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the testosterone concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Leydig_Cell_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Treatment cluster_measurement Measurement & Analysis A Isolate and digest mouse testes B Purify Leydig cells A->B C Seed Leydig cells in 96-well plate B->C D Add test compounds C->D E Incubate 4h at 37°C D->E F Collect supernatant E->F G Measure testosterone by ELISA F->G H Determine EC50 G->H

Figure 3: Workflow for testosterone production assay.

Conclusion

References

Oral Bioavailability of Org 43553: A Comparative Analysis Against Parenteral Gonadotropins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the orally active, low molecular weight (LMW) luteinizing hormone (LH) receptor agonist, Org 43553, with traditional parenteral gonadotropins, namely human chorionic gonadotropin (hCG) and recombinant LH (rec-LH). The data herein confirms the significant oral bioavailability of this compound, positioning it as a potential replacement for subcutaneously administered alternatives in reproductive therapies.[1]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and comparative efficacy of this compound versus parenteral compounds.

Table 1: Pharmacokinetic Profile of this compound in Preclinical Models [1][2]

SpeciesAdministration RouteDoseBioavailability (%)Half-life (t½) (hours)Cmax (mg/L)Tmax (hours)
RatIntravenous (i.v.)5 mg/kg-3.4--
RatOral (p.o.)50 mg/kg794.54.1-
DogIntravenous (i.v.)12.5 mg/kg----
DogOral (p.o.)50 mg/kg443.54.1-
HumanOral (p.o.)25-900 mg-30-47-0.5-1

Table 2: Comparative Efficacy in Ovulation Induction in Rats [2]

CompoundAdministration RouteDose for 100% Ovulation Induction
This compoundOral25 mg/kg
rec-LHSubcutaneous400 IU/kg
hCGSubcutaneous150 IU/kg

Experimental Protocols

Pharmacokinetic Studies in Female Wistar Rats and Beagle Dogs: [2]

Pharmacokinetic parameters for this compound were determined following single-dose intravenous and oral administration.

  • Animal Models: Female Wistar rats and female Beagle dogs were utilized. Rats were cannulated for blood sampling.

  • Formulation and Administration:

    • For intravenous administration, this compound was administered at 5 mg/kg in rats and 12.5 mg/kg in dogs.

    • For oral administration, a single dose of 50 mg/kg was given to both species. The oral formulation was a 10% Cremophore vehicle in water.

  • Blood Sampling: Blood samples were collected at regular intervals over a 24-hour period for rats and a 96-hour period for dogs. Serum was obtained after centrifugation.

  • Analysis: Serum levels of this compound were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Pharmacokinetic parameters including Area Under the Curve (AUC), clearance, elimination half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax) were calculated using a non-compartmental model. Oral bioavailability was determined by comparing the AUC from oral administration to that from intravenous administration.

In Vivo Ovulation Induction Study in Rats:

This study was designed to demonstrate the in vivo efficacy of orally administered this compound compared to subcutaneously administered rec-LH and hCG.

  • Animal Model: Cycling female rats were used. Mating was confirmed by the presence of a seminal plug.

  • Compound Administration:

    • This compound was administered orally at a dose of 25 mg/kg in a 10% Cremophore vehicle.

    • rec-LH (400 IU/kg) and hCG (150 IU/kg) were administered subcutaneously in a 0.9% NaCl vehicle.

    • All compounds were administered as a single dose on the day of pro-estrus.

  • Efficacy Assessment: On day 14 of pregnancy, the animals were sacrificed. The number of implanted fetuses and corpora lutea were counted to confirm ovulation and successful implantation. The doses used were those previously determined to induce ovulation in 100% of the animals.

Signaling Pathway and Experimental Workflow Visualizations

Luteinizing Hormone (LH) Receptor Signaling Pathway

This compound is a low molecular weight agonist of the LH receptor. Unlike the endogenous ligands LH and hCG which bind to the extracellular domain, this compound is an allosteric agonist that binds to the transmembrane domain of the receptor. This binding event activates the G-protein-coupled receptor, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream cellular responses.

LH_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LH/hCG LH / hCG LH_Receptor_ext LH Receptor (Extracellular Domain) LH/hCG->LH_Receptor_ext LH_Receptor_tm LH Receptor (Transmembrane Domain) G_Protein G-Protein LH_Receptor_tm->G_Protein Activation Org_43553 This compound Org_43553->LH_Receptor_tm Allosteric Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP Downstream_Effects Downstream Cellular Responses cAMP->Downstream_Effects Activation

Caption: LH Receptor activation by endogenous ligands and this compound.

Experimental Workflow for Determining Oral Bioavailability

The following diagram outlines the key steps in the preclinical studies to ascertain the oral bioavailability of this compound.

Oral_Bioavailability_Workflow Animal_Model Select Animal Model (e.g., Wistar Rat) Grouping Divide into Two Groups: Intravenous (i.v.) and Oral (p.o.) Animal_Model->Grouping Dosing_iv Administer Single i.v. Dose (e.g., 5 mg/kg) Grouping->Dosing_iv Dosing_po Administer Single p.o. Dose (e.g., 50 mg/kg) Grouping->Dosing_po Blood_Sampling_iv Collect Blood Samples over 24h Dosing_iv->Blood_Sampling_iv Blood_Sampling_po Collect Blood Samples over 24h Dosing_po->Blood_Sampling_po Analysis_iv Quantify Serum Concentration (LC-MS/MS) Blood_Sampling_iv->Analysis_iv Analysis_po Quantify Serum Concentration (LC-MS/MS) Blood_Sampling_po->Analysis_po AUC_iv Calculate AUC for i.v. Data Analysis_iv->AUC_iv AUC_po Calculate AUC for p.o. Data Analysis_po->AUC_po Bioavailability_Calc Calculate Oral Bioavailability (F% = (AUC_po / AUC_iv) * (Dose_iv / Dose_po)) AUC_iv->Bioavailability_Calc AUC_po->Bioavailability_Calc

Caption: Workflow for oral bioavailability determination.

References

Validating the Specificity of [3H]Org 43553 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of [3H]Org 43553, a low-molecular-weight agonistic and allosteric radioligand for the human luteinizing hormone (LH) receptor.[1] This document summarizes key experimental data, details the methodologies for validation, and visualizes the associated pathways and workflows.

[3H]this compound has emerged as a valuable tool for studying the LH receptor due to its high affinity and specificity.[1] Its use as a radioligand allows for the screening and characterization of new low-molecular-weight compounds that target this crucial receptor in reproductive physiology.[1] This guide will delve into the experimental data that substantiates the specific binding of [3H]this compound to the LH receptor.

Comparative Binding Affinity of [3H]this compound and its Analogs

The specificity of [3H]this compound binding has been validated through extensive competition binding assays. In these experiments, the ability of unlabeled compounds (competitors) to displace [3H]this compound from the LH receptor is measured. The data, summarized in the table below, demonstrates the high affinity of this compound and the varying affinities of its analogs for the human LH receptor. A strong correlation has been observed between the binding affinity (Ki) and the functional potency (EC50) of these compounds in activating the cAMP pathway.[1]

CompoundBinding Affinity (Ki) vs. [3H]this compoundReceptor Specificity (EC50)
This compound 3.3 nM[2]LH Receptor: 3.7 nM
FSH Receptor: 110 nM
TSH Receptor: >3000 nM
LMW Analog 1 3.3 - 100 nM (range for five analogs)Data not available
LMW Analog 2 3.3 - 100 nM (range for five analogs)Data not available
LMW Analog 3 3.3 - 100 nM (range for five analogs)Data not available
LMW Analog 4 3.3 - 100 nM (range for five analogs)Data not available
LMW Analog 5 3.3 - 100 nM (range for five analogs)Data not available

Experimental Protocols

The validation of [3H]this compound binding specificity relies on two key experimental designs: saturation binding assays and competition binding assays.

Saturation Binding Assay Protocol

This assay determines the affinity (KD) and the density (Bmax) of the receptor for the radioligand.

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human LH receptor.

  • Incubation: A fixed amount of cell membrane preparation is incubated with increasing concentrations of [3H]this compound.

  • Determination of Non-Specific Binding: For each concentration of [3H]this compound, a parallel set of tubes is prepared containing a high concentration of unlabeled this compound to saturate the receptors and measure non-specific binding.

  • Equilibrium: The incubation is carried out at 30°C for 60 minutes to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax values are then determined by non-linear regression analysis of the specific binding data. Specific binding of [3H]this compound to CHO-K1 cell membranes expressing the human LH receptor was found to be saturable with a K(D) value of 2.4 +/- 0.4 nM and a B(max) value of 1.6 +/- 0.2 pmol/mg protein.

Competition Binding Assay Protocol

This assay is used to determine the affinity (Ki) of unlabeled competitor compounds for the receptor.

  • Membrane Preparation: As described in the saturation binding assay.

  • Incubation: A fixed concentration of [3H]this compound (typically at or below its KD) is incubated with a fixed amount of cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound.

  • Equilibrium: The incubation is carried out under the same conditions as the saturation binding assay to allow the binding to reach equilibrium.

  • Separation and Quantification: As described in the saturation binding assay.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]this compound (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. All five tested low-molecular-weight analogs of this compound competitively displaced the radioligand, with K(i) values ranging from 3.3 to 100 nM.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in validating [3H]this compound binding specificity and its mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis Membrane CHO-K1 Cell Membranes (with hLH Receptor) Incubate_Sat Incubate Membranes with Increasing [3H]this compound Membrane->Incubate_Sat Incubate_Comp Incubate Membranes with Fixed [3H]this compound and Increasing Competitor Membrane->Incubate_Comp Radioligand [3H]this compound Radioligand->Incubate_Sat Radioligand->Incubate_Comp Competitor Unlabeled Competitor Competitor->Incubate_Comp Filter Rapid Filtration Incubate_Sat->Filter Incubate_Comp->Filter Count Scintillation Counting Filter->Count Calc_Sat Calculate Specific Binding Determine KD and Bmax Count->Calc_Sat Calc_Comp Calculate % Inhibition Determine IC50 and Ki Count->Calc_Comp G cluster_ligands Ligands cluster_receptor LH Receptor cluster_pathways Signaling Pathways Org43553 This compound LHR LH Receptor (LHR) Org43553->LHR Allosteric Agonist PLC Phospholipase C Org43553->PLC Inhibits LH-induced activation LH Luteinizing Hormone (LH) LH->LHR Orthosteric Agonist AC Adenylyl Cyclase LHR->AC Activates LHR->PLC Activates (LH only) cAMP cAMP Production AC->cAMP IP3_DAG IP3/DAG Production PLC->IP3_DAG

References

A Comparative Analysis of the Pharmacokinetics of Org 43553 and hCG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Org 43553, a low molecular weight, orally active agonist of the luteinizing hormone (LH) receptor, and human chorionic gonadotropin (hCG), a glycoprotein hormone commonly used in assisted reproductive technologies. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the key differences in the absorption, distribution, metabolism, and excretion of these two compounds.

Executive Summary

This compound and hCG both act as agonists at the LH/hCG receptor but exhibit markedly different pharmacokinetic properties. This compound, a small molecule, demonstrates high oral bioavailability and a shorter half-life in preclinical models compared to the glycoprotein hCG, which requires parenteral administration.[1][2] These differences have significant implications for their potential clinical applications, particularly concerning patient convenience and the risk of adverse effects such as ovarian hyperstimulation syndrome (OHSS).[1][2]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and hCG from preclinical and clinical studies.

Preclinical Pharmacokinetic Parameters
ParameterThis compound (Rat)hCG (Rat)This compound (Dog)
Administration Route Intravenous (IV) & Oral (PO)Subcutaneous (SC)Intravenous (IV) & Oral (PO)
Dose 5 mg/kg (IV), 50 mg/kg (PO)-12.5 mg/kg (IV), 50 mg/kg (PO)
Oral Bioavailability (%) 79-44
Elimination Half-life (t½) (hours) 3.4 (IV), 4.5 (PO)5.63.5 (PO)
Peak Plasma Concentration (Cmax) (mg/L) --4.1 (PO)
Time to Peak Plasma Concentration (Tmax) (hours) ---

Data for this compound in rats and dogs from[1]. Data for hCG in rats from.

Clinical Pharmacokinetic Parameters (Human)
ParameterThis compoundRecombinant hCG (rHCG)Urinary hCG (uHCG)
Administration Route Oral (PO)Subcutaneous (SC) / Intramuscular (IM) / Intravenous (IV)Subcutaneous (SC) / Intramuscular (IM) / Intravenous (IV)
Dose 25-900 mg250 µg5,000 - 10,000 IU
Bioavailability (%) -40-50 (SC/IM)40-50 (SC/IM)
Elimination Half-life (t½) (hours) 30-47~29-45-
Time to Peak Plasma Concentration (Tmax) (hours) 0.5-1~16-24 (single SC dose)-
AUC Dose-proportionalLinear pharmacokinetics~29% lower than rHCG (IV)

Data for this compound in humans from. Data for hCG in humans from.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Preclinical Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in female Wistar rats.

Methodology:

  • Animal Model: Female cannulated Wistar rats were used.

  • Drug Administration:

    • Intravenous (IV) administration: A single dose of 5 mg/kg of this compound was administered.

    • Oral (PO) administration: A single dose of 50 mg/kg of this compound was administered in a 10% Cremophore in water vehicle.

  • Blood Sampling: Blood samples were collected at regular time intervals over a 24-hour period.

  • Sample Processing: Blood was allowed to clot overnight at 4°C to obtain serum after centrifugation.

  • Bioanalysis: Serum levels of this compound were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Parameters such as Area Under the Curve (AUC), clearance (Cl), elimination half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax) were calculated using a non-compartmental model. Oral bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Clinical Pharmacokinetic Study of Recombinant hCG (rHCG)

Objective: To investigate the pharmacokinetics of rHCG in healthy human volunteers after different routes of administration.

Methodology:

  • Study Population: Healthy male and female volunteers.

  • Drug Administration:

    • Intravenous (IV): Single doses of 25, 250, and 1000 µg of rHCG were administered.

    • Intramuscular (IM) or Subcutaneous (SC): Single doses were administered to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples were collected over a predetermined period to characterize the concentration-time profile of rHCG.

  • Bioanalysis: Serum concentrations of hCG were measured using a validated immunoassay (e.g., ELISA).

  • Pharmacokinetic Analysis:

    • Following IV administration, the data was described by a bi-exponential model.

    • Following IM or SC administration, the pharmacokinetics were described by a first-order absorption, one-compartment model.

    • Key parameters including AUC, bioavailability, and elimination half-life were calculated.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

G cluster_0 hCG Signaling Pathway hCG hCG LHCGR LH/hCG Receptor (GPCR) hCG->LHCGR G_protein Gαs Protein LHCGR->G_protein activates Downstream Other Downstream Pathways (e.g., PLC/PKC) LHCGR->Downstream can also activate AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene_Transcription Gene Transcription (e.g., for steroidogenesis) CREB->Gene_Transcription induces

Caption: Signaling pathway of hCG upon binding to the LH/hCG receptor.

G cluster_1 Pharmacokinetic Study Workflow Dosing Drug Administration (IV and/or Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Serum Separation Sampling->Processing Analysis Bioanalytical Quantification (e.g., LC-MS/MS or ELISA) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Data Reporting and Interpretation PK_Analysis->Report

Caption: Generalized workflow for a pharmacokinetic study.

Conclusion

The comparative pharmacokinetic data clearly demonstrate that this compound is an orally bioavailable small molecule with a shorter half-life than the injectable glycoprotein hCG. This profile suggests that this compound could offer a more convenient and potentially safer alternative for stimulating the LH receptor in clinical settings. The detailed experimental protocols and diagrams provided in this guide are intended to support further research and development in this area.

References

Assessing the Clinical Potential of Org 43553 Versus Current Infertility Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational oral LH receptor agonist, Org 43553, with current first-line oral treatments for anovulatory infertility, clomiphene citrate and letrozole. The content is tailored for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of mechanisms of action, experimental data, and clinical protocols to assess the potential of this compound in the evolving landscape of infertility treatment.

Executive Summary

In the quest for more patient-friendly and effective treatments for anovulatory infertility, the development of orally active gonadotropin receptor agonists marks a significant potential advancement. This compound, a low molecular weight, orally bioavailable agonist of the luteinizing hormone (LH) receptor, presents a novel approach to inducing ovulation. This guide contrasts its preclinical and early clinical profile with the well-established oral agents, clomiphene citrate and letrozole. While direct comparative clinical trials are not yet available, this document synthesizes existing data to provide a foundational assessment of this compound's clinical potential.

Mechanism of Action: A Tale of Three Pathways

The fundamental difference between this compound and current oral infertility treatments lies in their mechanism of action. Clomiphene citrate and letrozole act indirectly on the hypothalamic-pituitary-gonadal (HPG) axis to increase endogenous gonadotropin secretion, whereas this compound directly stimulates the LH receptor in the ovary.

This compound: Direct LH Receptor Activation

This compound is an allosteric agonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR). Unlike the endogenous ligand LH, which binds to the extracellular domain, this compound interacts with the transmembrane domain of the receptor. This interaction primarily activates the Gs-adenylyl cyclase-cAMP signaling pathway, which is crucial for oocyte maturation and ovulation. Notably, preclinical studies suggest that this compound does not significantly stimulate the Gq-phospholipase C (PLC) pathway, a characteristic that distinguishes it from LH and may have implications for reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).

Org43553_Signaling_Pathway cluster_cell Ovarian Theca/Granulosa Cell Org43553 This compound (Oral Agonist) LHCGR LH/CG Receptor (LHCGR) Org43553->LHCGR Binds allosterically G_protein Gs Protein LHCGR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ovulation Oocyte Maturation & Ovulation PKA->Ovulation Phosphorylates substrates leading to

This compound Signaling Pathway
Clomiphene Citrate and Letrozole: Indirect Hypothalamic-Pituitary Stimulation

Clomiphene citrate, a selective estrogen receptor modulator (SERM), and letrozole, an aromatase inhibitor, both function by manipulating the negative feedback loop of estrogen on the hypothalamus and pituitary gland.[1][2][3][4][5]

  • Clomiphene Citrate: Competitively binds to estrogen receptors in the hypothalamus, blocking the negative feedback of circulating estradiol. This "tricks" the hypothalamus into perceiving low estrogen levels, leading to increased pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). The subsequent increase in pituitary Follicle-Stimulating Hormone (FSH) and LH secretion stimulates ovarian follicular development.

  • Letrozole: Inhibits the aromatase enzyme, which is responsible for the conversion of androgens to estrogens in the ovaries and peripheral tissues. The resulting decrease in estrogen levels removes the negative feedback on the hypothalamus and pituitary, leading to increased FSH and LH secretion and subsequent follicular growth.

Current_Treatments_Signaling_Pathway cluster_HPA Hypothalamic-Pituitary Axis cluster_Ovary Ovary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Secretes Pituitary Pituitary Gland FSH_LH FSH & LH Pituitary->FSH_LH Secretes GnRH->Pituitary Stimulates Ovary Ovary FSH_LH->Ovary Stimulate Estrogen Estrogen Ovary->Estrogen Produces Follicular_Growth Follicular Growth & Ovulation Ovary->Follicular_Growth Estrogen->Hypothalamus Negative Feedback Estrogen->Pituitary Negative Feedback Clomiphene Clomiphene Citrate Clomiphene->Hypothalamus Blocks Estrogen Receptors Letrozole Letrozole Letrozole->Estrogen Inhibits Production

Mechanism of Clomiphene and Letrozole

Comparative Performance: A Look at the Data

Direct head-to-head clinical trials comparing this compound with clomiphene citrate or letrozole have not been published. Therefore, this comparison is based on available preclinical and early clinical data for this compound and extensive clinical trial data for the current treatments.

Preclinical Data: this compound vs. hCG

In preclinical models, this compound has been primarily compared to human chorionic gonadotropin (hCG), which is used to trigger final oocyte maturation and ovulation, not for initial ovulation induction. These studies demonstrate the potential of this compound as an oral alternative to injectable hCG.

ParameterThis compoundhCG (human chorionic gonadotropin)Reference
Route of Administration OralSubcutaneous Injection
Bioavailability (Rat) 79%N/A (injectable)
Half-life (Rat) 3.4 hours5.6 hours
Ovulation Induction (immature mice) Demonstrated at 50 mg/kg p.o.Demonstrated at 500 IU/kg s.c.
Fertilization and Implantation Normal embryosN/A in this study
Clinical Data: this compound - First-in-Human Study

A first-in-human, randomized, placebo-controlled, single-rising-dose trial of this compound was conducted in healthy female volunteers. The study's primary focus was on safety, pharmacokinetics, and proof-of-concept for ovulation induction.

ParameterThis compoundPlaceboReference
Study Population Healthy female volunteersHealthy female volunteers
Dosage Single oral dose (25-900 mg)Single oral dose
Minimal Effective Dose for Ovulation 300 mgN/A
Ovulation Rate (at 300 mg) 83%N/A
Half-life 30 to 47 hoursN/A
Safety Safe and well-toleratedN/A
Clinical Data: Letrozole vs. Clomiphene Citrate

Numerous clinical trials have compared the efficacy of letrozole and clomiphene citrate for ovulation induction, particularly in women with Polycystic Ovary Syndrome (PCOS).

OutcomeLetrozoleClomiphene CitrateReference
Ovulation Rate (per cycle) 61.7% - 86.7%48.3% - 85.2%
Pregnancy Rate (per patient) 29.0% - 43.8%15.4% - 26.4%
Live Birth Rate (per patient) 25.4%10.9%
Endometrial Thickness Significantly thickerThinner
Multiple Pregnancy Rate LowerHigher

Experimental Protocols: A Glimpse into Clinical Trial Design

The clinical evaluation of ovulation-inducing agents follows a structured protocol to ensure patient safety and data integrity.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_outcomes Outcome Measures Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Hormone levels, Ultrasound) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Letrozole) Randomization->Treatment_B Treatment_C Treatment Arm C (e.g., Clomiphene) Randomization->Treatment_C Monitoring Cycle Monitoring (Ultrasound, Hormone levels) Treatment_A->Monitoring Treatment_B->Monitoring Treatment_C->Monitoring Ovulation_Trigger Ovulation Trigger (hCG or GnRH agonist) Monitoring->Ovulation_Trigger Ovulation_Confirmation Ovulation Confirmation (Progesterone level) Ovulation_Trigger->Ovulation_Confirmation Primary_Outcome Primary Outcome (e.g., Ovulation Rate) Ovulation_Confirmation->Primary_Outcome Secondary_Outcomes Secondary Outcomes (Pregnancy Rate, Live Birth Rate) Primary_Outcome->Secondary_Outcomes Safety_Assessment Safety Assessment (Adverse Events) Secondary_Outcomes->Safety_Assessment

Clinical Trial Workflow
This compound: First-in-Human Trial Protocol

The initial clinical evaluation of this compound involved a single-center, randomized, double-blind, placebo-controlled, single-rising-dose study in healthy female volunteers.

  • Patient Population: Healthy female volunteers of reproductive age.

  • Study Design:

    • Part 1 (Safety and Pharmacokinetics): Single oral doses of this compound or placebo were administered.

    • Part 2 (Pharmacodynamics): After suppression of the endogenous LH surge with a GnRH antagonist and follicular development supported by recombinant FSH, a single oral dose of this compound or placebo was administered to induce ovulation.

  • Key Assessments:

    • Safety and tolerability.

    • Pharmacokinetic parameters (Cmax, Tmax, half-life).

    • Ovulation confirmed by mid-luteal serum progesterone levels.

Letrozole and Clomiphene Citrate: Standard Ovulation Induction Protocol

Clinical trials comparing letrozole and clomiphene citrate typically follow a prospective, randomized, multicenter design.

  • Patient Population: Anovulatory women, often with a diagnosis of PCOS.

  • Treatment Regimen:

    • Letrozole: Typically 2.5 mg or 5.0 mg daily for 5 days, starting on day 3-5 of the menstrual cycle.

    • Clomiphene Citrate: Typically 50 mg or 100 mg daily for 5 days, starting on day 3-5 of the menstrual cycle.

  • Cycle Monitoring:

    • Transvaginal ultrasound to monitor follicular growth and endometrial thickness.

    • Serum hormone levels (estradiol, LH, progesterone) may be monitored.

  • Ovulation Confirmation:

    • Mid-luteal serum progesterone level.

  • Primary and Secondary Outcomes:

    • Primary: Ovulation rate per cycle.

    • Secondary: Pregnancy rate, live birth rate, multiple pregnancy rate, endometrial thickness, and incidence of adverse events.

Conclusion and Future Directions

This compound represents a promising new direction in the treatment of anovulatory infertility, offering the convenience of oral administration and a direct mechanism of action on the LH receptor. Its distinct signaling pathway may also offer a favorable safety profile, potentially reducing the risk of OHSS. However, its clinical potential remains to be fully elucidated through larger, comparative clinical trials.

Current first-line treatments, letrozole and clomiphene citrate, have a long-standing history of use and a wealth of clinical data supporting their efficacy. Recent evidence suggests a superiority of letrozole over clomiphene citrate in women with PCOS in terms of live birth rates and a more favorable side-effect profile.

Future research should focus on conducting robust, randomized controlled trials directly comparing the efficacy and safety of this compound with letrozole and clomiphene citrate in women with anovulatory infertility. Such studies will be crucial in determining the ultimate place of this novel oral LH receptor agonist in the clinical armamentarium for infertility treatment. Key areas for investigation will include ovulation rates, pregnancy rates, live birth rates, and the incidence of OHSS and multiple pregnancies.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Org 43553

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Org 43553, a potent, orally active, low-molecular-weight agonist of the luteinizing hormone receptor, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance synthesizes general principles for the disposal of non-hazardous, biologically active small molecules in a research laboratory setting.

Core Principles of Laboratory Waste Management

The foundational principle of prudent laboratory practice is that no experiment should commence without a clear plan for the disposal of all waste generated, including both hazardous and non-hazardous materials.[3][4] This proactive approach ensures compliance with institutional and regulatory standards and mitigates unforeseen complications.

Disposal of this compound: A Step-by-Step Guide

Given that this compound is a physiologically highly active substance, it must be handled with the care required for hazardous materials, even if not officially classified as such.[5] The primary goal is to prevent the release of the active pharmaceutical ingredient (API) into the environment.

1. Waste Segregation:

  • Solid Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab consumables like weigh boats, pipette tips, and vials should be segregated from regular laboratory trash.

  • Liquid Waste: Solutions containing this compound, including stock solutions and experimental media, must be collected separately. Do not dispose of these solutions down the drain.

2. In-Lab Deactivation (Recommended Pre-treatment): For small quantities of this compound waste, a deactivation step using activated carbon is a recommended best practice to adsorb the active compound. This method has been shown to be effective for various pharmaceuticals, including highly potent opioids.

Experimental Protocol for Deactivation:

  • Prepare a slurry of activated carbon in water (e.g., a 10% weight/volume suspension).

  • For liquid waste containing this compound, add the activated carbon slurry to the waste container in a ratio of at least 10:1 (carbon weight to estimated this compound weight).

  • For solid waste, dissolve the this compound in a suitable solvent (refer to solubility data) before adding the activated carbon slurry.

  • Agitate the mixture for a minimum of 24 hours to ensure maximum adsorption.

  • After the adsorption period, the mixture can be collected for final disposal.

3. Final Disposal:

  • Consult Your Institutional EHS Office: Before final disposal, it is mandatory to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.

  • Incineration: The preferred method for disposing of non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste is incineration. This ensures the complete destruction of the active compound. Your EHS office can arrange for disposal through an approved vendor.

  • Labeling and Packaging: All waste containers must be clearly labeled as "this compound Waste for Incineration" and include the date and responsible researcher's name. Use sealed, leak-proof containers for both solid and liquid waste.

Quantitative Data Summary

ParameterValueSource
EC50 (human LH receptor) 3.7 nM
EC50 (human FSH receptor) 110 nM
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

start This compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Segregate Solid Waste (PPE, Vials, Unused Powder) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid deactivation Deactivation with Activated Carbon (Recommended) solid_waste->deactivation liquid_waste->deactivation ehs Contact Institutional EHS Office deactivation->ehs packaging Package and Label Waste for Incineration ehs->packaging disposal Arrange for Incineration via Approved Vendor packaging->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

cluster_pretreatment Pre-treatment Protocol cluster_final_disposal Final Disposal step1 Step 1 Prepare activated carbon slurry step2 Step 2 Add slurry to this compound waste step1->step2 step3 Step 3 Agitate for 24 hours for adsorption step2->step3 step4 Step 4 Collect treated waste for final disposal step3->step4 final1 Consult EHS Adhere to institutional guidelines final2 Incineration Ensure complete compound destruction final1->final2

Caption: Key stages in the deactivation and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Org 43553
Reactant of Route 2
Reactant of Route 2
Org 43553

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.